Technical Documentation Center

1-methyl-1H-pyrazol-5-amine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-methyl-1H-pyrazol-5-amine hydrochloride
  • CAS: 32016-34-5

Core Science & Biosynthesis

Foundational

Comprehensive Spectroscopic Profiling of 1-Methyl-1H-pyrazol-5-amine Hydrochloride: A Technical Guide for Drug Development

Executive Summary 1-Methyl-1H-pyrazol-5-amine (CAS: 1192-21-8) and its hydrochloride salt are indispensable building blocks in modern medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, agricu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methyl-1H-pyrazol-5-amine (CAS: 1192-21-8) and its hydrochloride salt are indispensable building blocks in modern medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, agricultural agents, and complex pyrazolo-fused heterocycles[1]. For researchers and drug development professionals, the accurate spectroscopic characterization of this scaffold is critical. Misinterpretation of its highly polarized π -system can lead to erroneous structural assignments and flawed downstream syntheses.

This whitepaper provides an authoritative, in-depth analysis of the spectroscopic data (NMR, IR, MS) of 1-methyl-1H-pyrazol-5-amine, emphasizing the mechanistic causality behind its unique chemical shifts and detailing self-validating experimental protocols for its hydrochloride salt form.

Electronic Architecture & Mechanistic Causality

To interpret the spectroscopic data of 1-methyl-1H-pyrazol-5-amine, one must first understand the electronic causality governing the pyrazole core. Pyrazole is inherently a π -excessive heteroaromatic ring. The introduction of an electron-donating amino ( −NH2​ ) group at the C-5 position induces a profound positive mesomeric (+M) effect[2].

This +M effect actively pumps electron density into the ring, localizing heavily at the C-4 position. Consequently, the C-4 carbon and its attached proton become highly shielded. However, when the free base is converted to the hydrochloride salt , the protonation of the amine (forming −NH3+​ ) or the pyrazole nitrogen fundamentally disrupts this +M effect. The substituent transitions from an electron donor to a strong electron-withdrawing group via the inductive (-I) effect, causing a diagnostic downfield deshielding across the ring[1].

Protonation FB Free Base (Strong +M Effect) HCl + HCl FB->HCl C4_FB C-4 Highly Shielded (δ 90.8 ppm) FB->C4_FB Electron Donation Salt Hydrochloride Salt (-I Effect Dominates) HCl->Salt C4_Salt C-4 Deshielded (Downfield Shift) Salt->C4_Salt Electron Withdrawal

Diagram 1: Mechanistic causality of protonation on the electron density and NMR shielding of the pyrazole core.

Quantitative Spectroscopic Profiles

The following tables summarize the empirical spectroscopic data for the 1-methyl-1H-pyrazol-5-amine free base, serving as the baseline for structural validation, alongside the expected diagnostic shifts upon hydrochloride salt formation[3].

Table 1: 1 H NMR Data (400 MHz, DMSO- d6​ )
Proton AssignmentFree Base Shift ( δ , ppm)Multiplicity & CouplingCausality & HCl Salt Shift Dynamics
H-3 7.60d, J = 2.0 HzResides adjacent to the sp2 nitrogen. Shifts slightly downfield in the HCl salt due to global ring deshielding.
H-4 5.15d, J = 2.0 HzDiagnostic Peak: Highly shielded by the +M effect of the −NH2​ group. In the HCl salt, expect a significant downfield shift ( Δδ ~0.5–1.0 ppm) as the +M effect is neutralized.
−NH2​ 3.85br s (Exchangeable)Broad due to quadrupolar relaxation of nitrogen. In the HCl salt, this becomes a highly deshielded −NH3+​ broad signal ( δ > 8.0 ppm).
N−CH3​ 3.50sSharp singlet. Shifts slightly downfield upon protonation of the adjacent amine/ring system.
Table 2: 13 C NMR Data (126 MHz, DMSO- d6​ )
Carbon AssignmentFree Base Shift ( δ , ppm)TypeElectronic Justification
C-5 145.6Quaternary ( Cq​ )Deshielded due to the electronegativity of the directly attached amine nitrogen.
C-3 138.5Methine ( CH )Standard heteroaromatic shift, influenced by the adjacent imine-like nitrogen.
C-4 90.8Methine ( CH )Diagnostic Peak: Extreme shielding caused by localized electron density from the π -excessive ring and +M effect[2][3].
N−CH3​ 34.0Methyl ( CH3​ )Typical shift for an N-methyl group on a pyrazole ring.
Table 3: FT-IR and Mass Spectrometry Data
ModalityKey Signals / ValuesStructural Significance
FT-IR (ATR) ν (N-H): 3339 cm −1 (Free base)Sharp doublet for primary amine. In the HCl salt, this is replaced by a broad, intense band from 2500–3000 cm −1 characteristic of −NH3+​ stretching[1].
FT-IR (ATR) ν (C=N, C=C): ~1550–1600 cm −1 Pyrazole ring breathing and stretching modes.
ESI-HRMS m/z 97.0640 [M+H] + Confirms the exact mass of the free base cation ( C4​H8​N3+​ ). The HCl salt will yield the identical cation mass in positive ion mode[3].

Analytical Workflows & Self-Validating Protocols

To ensure scientific integrity and trustworthiness (E-E-A-T), analytical protocols must be self-validating. The workflow below outlines the rigorous methodology required to characterize the hydrochloride salt without ambiguity.

Workflow Sample 1-Methyl-1H-pyrazol-5-amine HCl Sample Preparation NMR 1H & 13C NMR (DMSO-d6) Baseline Acquisition Sample->NMR Dissolve in DMSO IR FT-IR (ATR) Solid-State Analysis Sample->IR Neat Powder MS ESI-HRMS Mass Validation Sample->MS MeOH/H2O Dilution D2O D2O Exchange Protocol (Self-Validation) NMR->D2O Identify NH3+ Data Multi-modal Data Synthesis & Verification D2O->Data IR->Data MS->Data

Diagram 2: Self-validating multi-modal analytical workflow for hydrochloride salt characterization.

Protocol 1: Self-Validating NMR Spectroscopy (with D2​O Exchange)

Causality: The hydrochloride salt exhibits poor solubility in CDCl3​ ; therefore, DMSO- d6​ is the solvent of choice. Because trace water in DMSO can obscure the ammonium ( −NH3+​ ) signal, a D2​O exchange is mandatory to definitively assign exchangeable protons.

  • Sample Preparation: Dissolve 15–20 mg of 1-methyl-1H-pyrazol-5-amine hydrochloride in 0.6 mL of anhydrous DMSO- d6​ .

  • Baseline Acquisition: Acquire standard 1 H (400 MHz) and 13 C (126 MHz) spectra. Note the broad downfield signal representing the −NH3+​ protons.

  • D2​O Exchange (Validation Step): Add 2 drops of Deuterium Oxide ( D2​O ) directly to the NMR tube. Invert the tube 5 times to mix.

  • Re-acquisition: Re-run the 1 H NMR. The broad −NH3+​ signal will collapse and disappear due to rapid deuterium exchange, unequivocally validating its assignment and distinguishing it from the pyrazole H-3/H-4 protons[3].

Protocol 2: Solid-State FT-IR (ATR) Analysis

Causality: Analyzing the salt in the solid state prevents solvent-induced shifts in hydrogen bonding, providing a true representation of the crystal lattice forces.

  • Ensure the Attenuated Total Reflectance (ATR) crystal (Diamond or ZnSe) is clean. Collect a background spectrum.

  • Place 2–3 mg of the solid hydrochloride salt directly onto the crystal.

  • Apply the pressure anvil to ensure intimate contact between the crystal and the sample.

  • Acquire 32 scans from 4000 to 400 cm −1 . Look for the diagnostic broad −NH3+​ stretch (2500–3000 cm −1 ) to confirm the salt form, differentiating it from the sharp 3339 cm −1 doublet of the free base[1].

Protocol 3: ESI-HRMS Validation

Causality: High-Resolution Mass Spectrometry (HRMS) via Electrospray Ionization (ESI) is required to confirm the exact elemental composition, ruling out isobaric impurities.

  • Prepare a 1 μ g/mL solution of the salt in LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid.

  • Inject into the ESI source operating in positive ion mode.

  • Extract the exact mass for the [M+H]+ ion. The theoretical exact mass for C4​H8​N3+​ is 97.0640 Da. An error margin of < 5 ppm validates the molecular formula[3].

Conclusion & Future Perspectives

The spectroscopic fingerprint of 1-methyl-1H-pyrazol-5-amine is defined by the intense electron-donating capability of its amino group, resulting in an exceptionally shielded C-4 position ( δ 90.8 ppm in 13 C NMR). The transition to the hydrochloride salt neutralizes this effect, providing a reliable diagnostic shift for researchers monitoring protonation states or reaction progress. By employing the self-validating protocols outlined in this guide—specifically D2​O exchange NMR and solid-state ATR-IR—drug development professionals can ensure absolute structural confidence when utilizing this critical heterocyclic scaffold.

References

  • Reinvestigating the Reaction of 1H-Pyrazol-5-amines with 4,5-Dichloro-1,2,3-dithiazolium Chloride: A Route to Pyrazolo[3,4-c]isothiazoles and Pyrazolo[3,4-d]thiazoles Academia.edu / J. Org. Chem. Discusses the pKa, protonation dynamics, and IR stretching frequencies of 1-methyl-1H-pyrazol-5-amine and its hydrochloride salts. URL:[Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - MDPI MDPI Molbank. Provides comprehensive 1D and 2D NMR assignments demonstrating the high electron density and shielding effects at the C-4 position of 5-aminopyrazoles. URL:[Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions DSpace@MIT. Highlights the use of 1-methyl-1H-pyrazol-5-amine derivatives in advanced cross-coupling methodologies and structural characterization. URL:[Link]

Sources

Exploratory

The Chemical Reactivity of 1-Methyl-1H-pyrazol-5-amine: A Comprehensive Guide for Synthetic and Medicinal Chemists

Executive Summary 1-Methyl-1H-pyrazol-5-amine (CAS 1192-21-8) is a highly versatile, nitrogen-rich heterocyclic building block widely utilized in modern organic synthesis and drug discovery. Its bifunctional nature—featu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary 1-Methyl-1H-pyrazol-5-amine (CAS 1192-21-8) is a highly versatile, nitrogen-rich heterocyclic building block widely utilized in modern organic synthesis and drug discovery. Its bifunctional nature—featuring a nucleophilic exocyclic amino group and an electron-rich pyrazole core—enables the rapid generation of complex molecular libraries. This whitepaper provides an in-depth mechanistic analysis of the amino group's reactivity, self-validating experimental protocols, and the compound's application in developing advanced pharmacophores.

Mechanistic Overview of Reactivity

The synthetic utility of 1-methyl-1H-pyrazol-5-amine stems from its complex electronic profile. The pyrazole ring contains two nitrogen atoms: a pyrrole-like nitrogen (N1, bearing the methyl group) and a pyridine-like nitrogen (N2). The exocyclic amino group (-NH₂) at the C5 position acts as the primary nucleophilic center for electrophilic attack[1].

However, reactivity is not limited to the amino group. The π-excedent nature of the pyrazole ring imparts high electron density to the C4 position, making it highly susceptible to electrophilic aromatic substitution[2]. This dual reactivity (N-nucleophilicity at the amino group and C-nucleophilicity at C4) is the mechanistic foundation for synthesizing fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines[1][3].

Reactivity Core 1-Methyl-1H-pyrazol-5-amine (Primary Nucleophile) Acylation N-Acylation / Sulfonylation (Amides / Sulfonamides) Core->Acylation Acyl/Sulfonyl Halides + Base Condensation Schiff Base Formation (Imines) Core->Condensation Aldehydes/Ketones + Acid Catalyst Cyclization Cyclocondensation (Fused Heterocycles) Core->Cyclization 1,3-Dicarbonyls or equivalents Alkylation N-Alkylation (Secondary Amines) Core->Alkylation Alkyl Halides + Base

Reaction pathways of the amino group in 1-methyl-1H-pyrazol-5-amine.

Key Reaction Modalities

Acylation and Sulfonylation

The exocyclic amino group readily undergoes nucleophilic acyl substitution and sulfonylation when treated with acid chlorides or sulfonyl chlorides. Because these reactions generate hydrochloric acid (HCl) as a byproduct, a non-nucleophilic base (e.g., triethylamine or pyridine) is strictly required. The base serves a dual causal purpose: it neutralizes the HCl to prevent the protonation of the pyrazole amino group (which would quench its nucleophilicity) and drives the reaction equilibrium forward[1][4].

Reductive Amination and Schiff Base Formation

Reacting 1-methyl-1H-pyrazol-5-amine with aldehydes yields Schiff bases (N-arylidenepyrazol-5-amines)[1]. This condensation is typically catalyzed by mild acids (like glacial acetic acid), which activate the carbonyl carbon for nucleophilic attack without fully protonating the amine. In modern drug discovery, this intermediate is often reduced in situ (reductive amination) using sodium borohydride (NaBH₄) to yield stable, functionalized secondary amines[2].

Cyclocondensation to Fused Heterocycles

When treated with 1,3-bis-electrophilic synthons (such as 1,3-dicarbonyls or α-oxoketene dithioacetals), 1-methyl-1H-pyrazol-5-amine undergoes cyclocondensation. The reaction typically initiates via nucleophilic attack by the C5 primary amine, followed by intramolecular cyclization involving the highly reactive C4 position of the pyrazole ring, yielding medicinally privileged scaffolds like pyrazolo[3,4-b]pyridines[3].

Quantitative Data Summary

To guide synthetic planning, the following table summarizes typical reaction parameters, required reagents, and expected yields for the functionalization of the amino group in 1-methyl-1H-pyrazol-5-amine.

Reaction TypeReagents / CatalystsConditionsTarget Product ClassExpected Yield
Sulfonamidation Sulfonyl chloride, TriethylamineAcetonitrile, Room Temp, 2-4 hPyrazole-sulfonamides75 - 85%
Schiff Base Formation Aldehyde, Glacial Acetic AcidEthanol, Reflux, 2-3 hN-(5-pyrazolyl)imines70 - 90%
Reductive Amination 1. Aldehyde (neat) 2. NaBH₄, Methanol1. 120°C, 2 h 2. Ambient TempSecondary N-heterocyclic amines80 - 95%
Cyclocondensation 1,3-Dicarbonyls, TFA (30 mol%)Toluene, RefluxPyrazolo[3,4-b]pyridines60 - 80%

Data synthesized from established synthetic methodologies[1][2][3][4].

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize protocols that incorporate built-in validation steps to ensure structural integrity and reaction completion.

Protocol A: Solvent-Free One-Pot Reductive Amination

This protocol leverages a solvent-free condensation step to drive the equilibrium toward the imine by allowing the physical evaporation of water, followed by immediate reduction[2].

Step-by-Step Methodology:

  • Condensation: Charge an open-topped reaction tube with equimolar amounts (1.0 mmol) of 1-methyl-1H-pyrazol-5-amine and the target aldehyde (e.g., p-methoxybenzaldehyde).

  • Thermal Activation: Heat the mixture in a sand bath at 120 °C for 2 hours. Validation: Manually remove condensed water vapor from the tube walls using a cotton swab. Monitor via Thin-Layer Chromatography (TLC). The disappearance of the primary amine spot confirms complete conversion to the N-(5-pyrazolyl)imine intermediate.

  • Reduction: Cool the mixture to ambient temperature. Dissolve the crude imine in methanol (5.0 mL) and slowly add sodium borohydride (NaBH₄, 1.5 mmol).

  • Isolation: Stir at room temperature until bubbling ceases. Quench with water, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analytical Validation: Confirm the product via ¹³C NMR. The absence of the azomethinic carbon signal (~158 ppm) and the appearance of a new methylene carbon signal (~50 ppm) validates successful reduction[2].

Workflow Step1 Condensation Solvent-free, 120°C Step2 Imine Formation TLC Validation Step1->Step2 Step3 Reduction NaBH4 in Methanol Step2->Step3 Step4 Isolation Aqueous Workup Step3->Step4

Workflow for the one-pot reductive amination of 1-methyl-1H-pyrazol-5-amine.

Protocol B: Triethylamine-Mediated Sulfonamidation

This protocol highlights the synthesis of pyrazole-based benzenesulfonamides, a critical class of biologically active compounds[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 1-methyl-1H-pyrazol-5-amine (1.0 eq) in anhydrous acetonitrile.

  • Base Addition: Add triethylamine (1.5 eq) to the solution. Causality: The slight excess of base ensures complete neutralization of the HCl generated during the reaction, preventing the formation of unreactive amine hydrochloride salts.

  • Electrophile Addition: Slowly add 4-methylbenzenesulfonyl chloride (1.1 eq) at 0 °C to control the exothermic reaction, then allow it to warm to room temperature.

  • Reaction & Isolation: Stir for 2-4 hours. Pour the mixture into ice water to precipitate the sulfonamide. Filter, wash with cold water, and recrystallize from ethanol.

  • Analytical Validation: Utilize FT-IR to confirm the presence of strong SO₂ stretching bands (typically around 1350 cm⁻¹ and 1150 cm⁻¹) and the secondary N-H stretch (~3200 cm⁻¹)[4].

Applications in Drug Discovery

The derivatization of the amino group in 1-methyl-1H-pyrazol-5-amine is not merely a synthetic exercise; it is a critical pathway in pharmaceutical development. The pyrazole scaffold is a privileged pharmacophore[5].

  • Antimicrobial & Anti-inflammatory Agents: Pyrazole sulfonamides synthesized via the amino group exhibit significant antibacterial, antifungal, and anti-inflammatory properties[4].

  • CNS & Cardiovascular Drugs: Fused heterocycles derived from 5-aminopyrazoles, such as pyrazolo[3,4-b]pyridines, form the structural basis for anxiolytics (e.g., tracazolate) and cardiovascular drugs (e.g., vericiguat)[3].

  • Kinase Inhibitors: The ability to selectively functionalize the exocyclic amine allows medicinal chemists to fine-tune hydrogen-bonding interactions within the ATP-binding pockets of various kinases, making these derivatives highly valuable in oncology[3].

References

  • National Institutes of Health (NIH). "Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations". PMC. URL:[Link]

  • MDPI. "3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine". MDPI. URL:[Link]

  • ResearchGate. "Pharmaceutical drugs in the market with pyrazole heterocyclic and sulfonamide moieties". ResearchGate. URL:[Link]

  • bioRxiv. "Design, Synthesis, Molecular Docking and Biological Activity of Pyrazolo[3,4-b]pyridines as Promising Lead". bioRxiv. URL: [Link]

Sources

Foundational

Tautomerism in 1-Methyl-1H-pyrazol-5-amine Derivatives: Mechanistic Insights, Analytical Protocols, and Implications in Drug Discovery

Executive Summary The 1-methyl-1H-pyrazol-5-amine scaffold is a privileged structural motif extensively utilized in the development of kinase inhibitors, anti-inflammatory agents, and agrochemicals[1]. While the substitu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-methyl-1H-pyrazol-5-amine scaffold is a privileged structural motif extensively utilized in the development of kinase inhibitors, anti-inflammatory agents, and agrochemicals[1]. While the substitution at the N1 position inherently blocks classic annular (prototropic) tautomerism, the presence of the exocyclic primary amine at the C5 position introduces the potential for side-chain amino-imino tautomerism[1],[2]. Understanding the thermodynamic boundaries and kinetic dynamics of this tautomerism is critical for drug development professionals, as it directly dictates the molecule's nucleophilicity, pKa, and hydrogen-bonding pharmacophore profile.

This technical guide provides an in-depth analysis of the amino-imino tautomeric equilibrium in 1-methyl-1H-pyrazol-5-amine derivatives, supported by field-proven analytical workflows and computational methodologies.

The Mechanistic Basis of Amino-Imino Tautomerism

In unsubstituted pyrazoles, rapid proton exchange between N1 and N2 (annular tautomerism) complicates structural characterization. In 1-methyl-1H-pyrazol-5-amine, the N1 position is alkylated, eliminating this pathway[2]. However, the molecule can theoretically undergo a proton shift from the exocyclic C5-amino group to the annular N2 atom, resulting in amino-imino tautomerism.

Thermodynamic Penalty of De-aromatization

The equilibrium between the amino and imino forms is not symmetrical. The canonical amino tautomer (1-methyl-1H-pyrazol-5-amine) is overwhelmingly favored because it preserves the highly stable 6π-electron aromatic sextet of the pyrazole ring.

Conversely, the imino tautomer (1-methyl-1,2-dihydro-5H-pyrazol-5-imine) requires the localization of double bonds, effectively disrupting the aromaticity of the heterocycle. Extensive experimental and Density Functional Theory (DFT) studies confirm that these imino forms are thermodynamically unstable and rarely observed in standard solution or solid states[3]. The energy barrier for this proton migration is substantial, typically resulting in a free energy difference ( ΔG ) of >15 kcal/mol in favor of the amino form[4].

Tautomerism Amino Amino Tautomer (1-Methyl-1H-pyrazol-5-amine) Stable Aromatic Sextet Imino Imino Tautomer (1-Methyl-1,2-dihydro-5H-pyrazol-5-imine) Disrupted Aromaticity Amino->Imino Proton Migration (+15 to +20 kcal/mol) Imino->Amino Rapid Re-aromatization (Thermodynamically Driven)

Fig 1. Thermodynamic equilibrium of amino-imino tautomerism in 5-aminopyrazoles.

Environmental and Substituent Modulation

While the amino form dominates, the equilibrium can be perturbed. Protic solvents (or trace water) can act as proton relays, lowering the activation energy barrier for tautomerization via intermolecular hydrogen bonding[2],[5]. Furthermore, strong electron-withdrawing groups (EWGs) at the C4 position can increase the acidity of the amino protons and stabilize the imino-like resonance structures, altering the reactivity of the scaffold[4].

Implications in Drug Discovery and Synthesis

The tautomeric state of a pyrazole derivative fundamentally defines its interaction with biological targets.

  • Pharmacophore Reversal: In the amino form, the C5-NH₂ acts as a dual Hydrogen Bond Donor (HBD), and the N2 acts as a Hydrogen Bond Acceptor (HBA). If the molecule were to adopt the imino form, N2 becomes an HBD and the exocyclic nitrogen becomes an HBA. This inversion would drastically disrupt binding affinities in highly conserved kinase hinge regions.

  • Regioselective Synthesis: During the synthesis of fused heterocyclic systems (e.g., pyrazolo[3,4-b]pyridines), the nucleophilic attack can occur via the C5 primary amine or the C4 carbon[6]. The resonance contributions dictated by the tautomeric preference are the primary drivers of this regioselectivity.

Quantitative Data Summaries

Table 1: Comparative Thermodynamic and Spectroscopic Profiles of Tautomers

Tautomeric FormRelative Energy ( ΔG )Aromaticity (NICS)Diagnostic FTIR MarkerDiagnostic ¹⁵N NMR Shift
Amino Tautomer 0.0 kcal/mol (Ref)Highly Negative3450, 3350 cm⁻¹ (-NH₂)~ -320 ppm (Amine N)
Imino Tautomer +15.0 to +22.0 kcal/molNear Zero3300 cm⁻¹ (=NH), 1650 cm⁻¹ (C=N)~ -150 ppm (Imine N)

Table 2: Substituent Effects on C4-Substituted 1-Methyl-1H-pyrazol-5-amines

C4 SubstituentElectronic EffectImpact on Tautomeric/Resonance StateSynthetic Consequence
-H Neutral>99.9% AminoStandard electrophilic substitution at C4.
-NO₂ Strong EWGIncreases imino resonance contributionReduces C5-amine nucleophilicity.
-CH₃ Weak EDGRigidly stabilizes Amino formEnhances C5-amine nucleophilicity.

Analytical Workflows and Experimental Protocols

To definitively assign the tautomeric state and understand the proton exchange dynamics of a novel 1-methyl-1H-pyrazol-5-amine derivative, a multidisciplinary approach combining spectroscopy and computational chemistry is required.

Workflow Start Synthesize 1-Methyl-1H-pyrazol-5-amine Derivative NMR VT-NMR Spectroscopy (1H, 13C, 15N) Start->NMR FTIR FTIR Spectroscopy (N-H & C=N stretches) Start->FTIR DFT DFT Calculations (B3LYP/6-311++G(d,p)) Start->DFT Decision Tautomeric State & Dynamics Assigned NMR->Decision Exchange Rates FTIR->Decision Vibrational Modes DFT->Decision Relative Energies

Fig 2. Multidisciplinary analytical workflow for tautomer characterization.

Protocol A: Variable-Temperature NMR (VT-NMR) for Proton Exchange Dynamics

At room temperature, trace moisture can catalyze rapid proton exchange, causing the -NH₂ signal to broaden or disappear. VT-NMR slows this exchange, allowing for the observation of discrete tautomeric states.

Step 1: Sample Preparation Dissolve 15–20 mg of the pyrazole derivative in 0.6 mL of a strictly anhydrous, deuterated aprotic solvent (e.g., THF-d₈ or CD₂Cl₂).

  • Causality: Aprotic solvents prevent the solvent from participating in rapid intermolecular proton exchange, which would otherwise mask the intrinsic tautomeric protons[2].

Step 2: Baseline Acquisition Acquire standard ¹H and ¹³C spectra at 298 K using a high-field NMR spectrometer (≥500 MHz). Ensure the relaxation delay (D1) is set to at least 2 seconds for accurate integration.

Step 3: Temperature Titration Gradually lower the probe temperature in 10 K increments down to 213 K. Allow the sample to equilibrate for 5 minutes at each temperature step before acquiring the spectrum.

Step 4: Validation Checkpoint Self-Validating System: Observe the exocyclic nitrogen protons. If the sample is successfully dehydrated and cooled, the broad singlet of the -NH₂ group will sharpen and potentially resolve into two distinct doublets (due to restricted C-N bond rotation). The absence of a downfield singlet (>10 ppm) confirms that the imino =NH tautomer is not present in detectable quantities.

Protocol B: DFT Computational Profiling

Computational modeling provides the theoretical ground-state energies of the tautomers, validating the experimental observations[4],[5].

Step 1: Geometry Optimization Construct the 3D models of both the amino and imino tautomers using a computational chemistry suite (e.g., Gaussian 16). Optimize the geometries using the B3LYP functional and the 6-311++G(d,p) basis set.

  • Causality: The B3LYP functional offers an optimal balance of accuracy and computational cost. The addition of diffuse functions (++) is critical for accurately modeling the electron density of the nitrogen lone pairs, while polarization functions (d,p) correctly map hydrogen bonding and structural distortions[2].

Step 2: Frequency Calculation Run harmonic vibrational frequency calculations at the exact same level of theory on the optimized geometries.

Step 3: Validation Checkpoint Self-Validating System: Check the output file for imaginary frequencies. A true ground-state minimum must have zero imaginary frequencies (NImag = 0). If an imaginary frequency is present, the structure is a transition state, and the geometry optimization must be restarted with a structural perturbation[5].

Step 4: Energy Extraction Extract the zero-point corrected Gibbs free energies ( G ) for both tautomers. Calculate the relative energy difference ( ΔG=Gimino​−Gamino​ ). A ΔG > 10 kcal/mol indicates that the imino form is practically non-existent at room temperature equilibrium.

References

  • [5-Amino-1-carboxymethylpyrazole | Benchchem] - benchchem.com.
  • [Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles] - nih.gov.

Sources

Exploratory

The Pyrazole Scaffold in Modern Therapeutics: A Technical Guide to Biological Activity and Assay Methodologies

Executive Summary The pyrazole ring—a five-membered heterocyclic architecture containing two adjacent nitrogen atoms—has emerged as a "privileged scaffold" in contemporary medicinal chemistry. Its unique physicochemical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring—a five-membered heterocyclic architecture containing two adjacent nitrogen atoms—has emerged as a "privileged scaffold" in contemporary medicinal chemistry. Its unique physicochemical properties, including metabolic stability, hydrogen-bonding capacity, and synthetic tunability, have enabled the development of highly selective therapeutic agents across oncology, immunology, and infectious diseases. This technical whitepaper provides an in-depth analysis of the biological activity of pyrazole-containing compounds, focusing on mechanistic target engagement and the rigorous experimental protocols required to validate their efficacy in vitro.

The Pyrazole Scaffold: A Privileged Motif in Drug Discovery

The pharmacological versatility of the pyrazole nucleus stems from its ability to engage in diverse non-covalent interactions (e.g., hydrogen bonding, π-π stacking) within target protein binding pockets. By functionalizing the N1 position or the C3/C4/C5 carbons, medicinal chemists can precisely tune the lipophilicity and steric profile of the molecule. This has led to the successful clinical translation of numerous pyrazole derivatives, ranging from anti-inflammatory agents to targeted kinase inhibitors 1.

Quantitative Profiling of Pyrazole-Derived Therapeutics

To contextualize the potency and selectivity of this chemical class, the following table summarizes key FDA-approved pyrazole-containing drugs, their primary biological targets, and representative quantitative inhibition data.

CompoundFDA ApprovalPrimary TargetIC50 Value (Approx)Primary Indication
Celecoxib YesCOX-2 (Cyclooxygenase-2)40 nMRheumatoid Arthritis, Inflammation
Crizotinib YesALK, ROS1, c-MET Kinases20 - 40 nMALK-positive NSCLC
Ruxolitinib YesJAK1 / JAK2 Kinases2.8 - 3.3 nMMyelofibrosis
Apixaban YesFactor Xa0.08 nMAnticoagulant (Thrombosis)

Mechanistic Deep-Dive 1: COX-2 Inhibition (Celecoxib)

Celecoxib represents a landmark achievement in rational drug design. Its selectivity for COX-2 over COX-1 is driven by a polar sulfonamide side chain that binds to a distinct hydrophilic side pocket present only in the COX-2 active site 2. By selectively inhibiting COX-2, celecoxib blocks the conversion of arachidonic acid to prostaglandin E2 (PGE2), thereby exerting potent anti-inflammatory effects without compromising the gastric mucosa integrity maintained by COX-1 3.

Experimental Workflow for In Vitro COX-2 Inhibition

To accurately determine the IC50 of novel pyrazole-based COX-2 inhibitors, a rigorous biochemical assay must be employed.

COX2_Workflow Prep 1. Reagent Prep (Enzyme, Drug, Buffer) Incubate 2. Pre-incubation (COX-2 + Inhibitor) Prep->Incubate Aliquot Substrate 3. Initiate Reaction (Add Arachidonic Acid) Incubate->Substrate 10 min @ 37°C Read 4. Kinetic Reading (Fluorescence Ex/Em) Substrate->Read Immediate Analyze 5. Data Analysis (Calculate IC50) Read->Analyze Plot Slope

Step-by-step experimental workflow for in vitro COX-2 enzyme inhibition assay.

Protocol 1: Fluorometric COX-2 Enzyme Inhibition Assay

Scientific Rationale & Causality: This protocol utilizes purified recombinant human COX-2. Pre-incubation of the enzyme with the pyrazole inhibitor is a critical methodological choice; because many pyrazole derivatives (like celecoxib) are time-dependent, reversible inhibitors, this step allows the compound to reach thermodynamic binding equilibrium in the active site before the substrate (arachidonic acid) is introduced to compete for it 4.

Step-by-Step Methodology:

  • Assay Setup & Controls: Prepare a 96-well black microplate. Establish a self-validating system by including an Enzyme Control (EC, 100% activity), a Background Control (BC, no enzyme), a Solvent Control (e.g., 0.1% DMSO to ensure the vehicle does not inherently quench fluorescence), and an Inhibitor Control (IC, using a known standard like Celecoxib).

  • Reagent Addition: To each test well, add 10 µL of the test pyrazole compound (serially diluted), 80 µL of Reaction Mix (containing assay buffer, heme cofactor, and fluorometric probe), and 1 µL of reconstituted COX-2 enzyme.

  • Pre-Incubation: Incubate the plate for 10 minutes at 37°C. Causality: This allows the inhibitor to fully occupy the COX-2 allosteric/active sites prior to substrate competition.

  • Reaction Initiation: Using a multichannel pipette, rapidly add 10 µL of Arachidonic Acid working solution to all wells.

  • Kinetic Measurement: Immediately transfer the plate to a fluorometric reader (Ex/Em = 535/587 nm). Record fluorescence continuously for 10-15 minutes. Causality: Measuring the initial linear velocity (slope) rather than an endpoint ensures that the reaction has not depleted the substrate, providing an accurate representation of enzyme kinetics.

  • Data Analysis: Calculate the percentage of inhibition: % Inhibition =[(Slope_EC - Slope_Test) / Slope_EC] * 100. Plot against the log of inhibitor concentration to derive the IC50.

Mechanistic Deep-Dive 2: Kinase Inhibition in Oncology (Crizotinib)

In oncology, the pyrazole scaffold has been instrumental in developing ATP-competitive tyrosine kinase inhibitors. Crizotinib, an aminopyridine-pyrazole derivative, exhibits potent antitumor activity by targeting the Anaplastic Lymphoma Kinase (ALK) signaling pathway . By lodging its pyrazole moiety into the ATP-binding pocket of the ALK kinase domain, crizotinib prevents autophosphorylation, thereby shutting down downstream pro-survival cascades (PI3K/AKT, JAK/STAT3, and MEK/ERK).

ALK_Pathway ALK EML4-ALK Fusion Protein PI3K PI3K / AKT Pathway ALK->PI3K Phosphorylation JAK JAK / STAT3 Pathway ALK->JAK Phosphorylation MEK MEK / ERK Pathway ALK->MEK Phosphorylation Crizotinib Crizotinib Crizotinib->ALK ATP-competitive inhibition Survival Cell Survival & Proliferation PI3K->Survival JAK->Survival MEK->Survival

Canonical ALK signaling pathways and the inhibitory action of Crizotinib.

Protocol 2: Cell Viability and Target Engagement (Phospho-ALK) Assay

Scientific Rationale & Causality: To validate a novel pyrazole-based kinase inhibitor, phenotypic assays (cell viability) must be coupled with molecular assays (Western blot for target engagement). The MTT assay measures metabolic activity as a proxy for cell viability, as only actively respiring cells can reduce the tetrazolium dye to formazan. However, cell death alone does not prove the mechanism. Therefore, quantifying the reduction of phosphorylated ALK (p-ALK) relative to total ALK confirms that the phenotypic toxicity is causally linked to on-target kinase inhibition 5.

Step-by-Step Methodology:

  • Cell Seeding: Seed an ALK-positive cancer cell line (e.g., H3122) in 96-well plates (for MTT) and 6-well plates (for protein extraction) at an optimal density. Allow 24 hours for adherence.

  • Drug Treatment: Treat the cells with a serial dilution of the pyrazole inhibitor (e.g., Crizotinib) for 72 hours 6.

  • MTT Addition (Phenotypic Readout): Add MTT solution to the 96-well plate and incubate for 2-4 hours. Solubilize the resulting formazan crystals with DMSO and read absorbance at 570 nm to calculate the IC50 for cell viability.

  • Protein Extraction & Western Blot (Molecular Readout): Lyse the cells from the 6-well plate using RIPA buffer supplemented with protease and phosphatase inhibitors. Causality: Phosphatase inhibitors are mandatory to preserve the transient phosphorylation state of ALK during extraction.

  • Immunoblotting: Run the lysates on an SDS-PAGE gel and transfer to a PVDF membrane. Probe first with an anti-phospho-ALK (Tyr1604) primary antibody.

  • Validation: Strip the membrane and re-probe for total ALK and a loading control (e.g., GAPDH). Causality: This self-validating step ensures that the observed decrease in p-ALK is due to kinase inhibition and not merely a reduction in total ALK protein expression or unequal sample loading.

Conclusion

The pyrazole scaffold remains a cornerstone of modern drug development, offering unparalleled opportunities for structural optimization and target specificity. Whether designing selective COX-2 inhibitors for inflammation or potent ALK inhibitors for oncology, understanding the causal relationship between chemical structure, target engagement, and experimental validation is paramount. By employing rigorous, self-validating in vitro methodologies, researchers can confidently translate novel pyrazole derivatives from the bench to the clinic.

References

  • Bentham Science (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry. Available at:[Link]

  • Oncotarget (2014). Crizotinib exhibits antitumor activity by targeting ALK signaling not c-MET in pancreatic cancer. Oncotarget. Available at:[Link]

  • PMC (2015). Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma. Clinical Cancer Research / PMC. Available at:[Link]

Sources

Foundational

The Pivotal Role of 1-methyl-1H-pyrazol-5-amine in Modern Pharmaceutical Synthesis: A Technical Guide

Foreword: The Unseen Architect of Therapeutic Breakthroughs In the intricate tapestry of pharmaceutical development, the journey from a conceptual molecule to a life-altering therapeutic is paved with critical chemical i...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Unseen Architect of Therapeutic Breakthroughs

In the intricate tapestry of pharmaceutical development, the journey from a conceptual molecule to a life-altering therapeutic is paved with critical chemical intermediates. Among these unsung heroes, 1-methyl-1H-pyrazol-5-amine has emerged as a cornerstone, a versatile scaffold upon which a multitude of groundbreaking drugs are built. This technical guide offers an in-depth exploration of this pivotal molecule, designed for the discerning eyes of researchers, scientists, and drug development professionals. We will dissect its synthesis, unravel its reactivity, and illuminate its application in the creation of blockbuster drugs, providing not just protocols, but the scientific rationale that underpins its significance in medicinal chemistry.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in a vast array of pharmacologically active compounds.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal pharmacophore for engaging with biological targets.[1] Pyrazole-containing drugs have demonstrated a wide spectrum of therapeutic activities, including anti-inflammatory, anticancer, and antiviral effects.[2][3] Notable examples of pharmaceuticals built upon the pyrazole core include the anti-inflammatory drug Celecoxib and the erectile dysfunction treatment Sildenafil.[2] The strategic functionalization of the pyrazole ring is key to modulating the pharmacological profile of these drugs, and it is here that 1-methyl-1H-pyrazol-5-amine plays a crucial role as a versatile and readily available building block.[4]

Synthesis of 1-methyl-1H-pyrazol-5-amine: A Tale of Two Routes

The efficient and scalable synthesis of 1-methyl-1H-pyrazol-5-amine is paramount to its widespread use in the pharmaceutical industry. Two primary synthetic routes have gained prominence, each with its own set of advantages and considerations.

Route 1: Direct Condensation of Methylhydrazine with a β-Ketonitrile

This is the most common and atom-economical approach to 1-methyl-1H-pyrazol-5-amine.[1][5] The reaction proceeds via a cyclocondensation reaction between methylhydrazine and a suitable β-ketonitrile, such as 3-oxobutanenitrile.[1]

Reaction Mechanism:

The synthesis is initiated by the nucleophilic attack of the more nucleophilic nitrogen of methylhydrazine on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the other nitrogen atom attacks the nitrile carbon, leading to the formation of the pyrazole ring. Subsequent tautomerization yields the aromatic 5-aminopyrazole. The regioselectivity of the initial attack is governed by the electronic and steric properties of the hydrazine and the ketone.[6]

Experimental Protocol: Synthesis of 1-methyl-1H-pyrazol-5-amine

Materials:

  • 3-Oxobutanenitrile (1.0 eq)

  • Methylhydrazine (1.1 eq)[1]

  • Absolute Ethanol

  • Concentrated Hydrochloric Acid (catalytic amount)[4]

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-oxobutanenitrile in absolute ethanol.[4]

  • Slowly add methylhydrazine to the solution, followed by a catalytic amount of concentrated hydrochloric acid.[4]

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).[4]

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.[1]

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield pure 1-methyl-1H-pyrazol-5-amine.[1]

Route 2: Multi-step Synthesis via a Pyrazolone Intermediate

An alternative, albeit longer, route involves the initial formation of a pyrazolone intermediate, which is then converted to the desired aminopyrazole.[4] This method can offer better control over regioselectivity in certain cases.[4]

Workflow for the Multi-step Synthesis of 1-methyl-1H-pyrazol-5-amine:

G cluster_0 Step 1: Pyrazolone Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Functional Group Interconversion cluster_3 Step 4: Amination A Ethyl Acetoacetate + Phenylhydrazine B 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one A->B Glacial Acetic Acid, Reflux C 5-Chloro-3-methyl-1-phenyl-1H-pyrazole B->C POCl3 D 3-Methyl-1-phenyl-1H-pyrazol-5-yl trifluoromethanesulfonate C->D Triflic Anhydride E 1-methyl-1H-pyrazol-5-amine D->E Ammonia

Caption: Multi-step synthesis of 1-methyl-1H-pyrazol-5-amine via a pyrazolone intermediate.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of 1-methyl-1H-pyrazol-5-amine is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueReference
Molecular Formula C4H7N3[7]
Molecular Weight 97.12 g/mol [8]
Appearance White to light yellow crystalline powder[9]
Melting Point 71-73 °C[9]
CAS Number 1192-21-8[1]
LogP (Octanol/Water) 0.002 (Crippen Calculated)[8]
Water Solubility (log10WS) -2.16 (Crippen Calculated)[8]

Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d6): δ 7.60 (1H, d, J = 2.0 Hz, H-3), 5.15 (1H, d, J = 2.0 Hz, H-4), 3.85 (2H, br s, NH2), 3.50 (3H, s, Me).[9]

  • ¹³C NMR (126 MHz, DMSO-d6): δ 145.6 (C), 138.5 (CH), 90.8 (CH), 34.0 (Me).[9]

  • Mass Spectrum (APcI): m/z 97 (M+, 100).[9]

The Reactivity Landscape: A Chemist's Playground

The synthetic utility of 1-methyl-1H-pyrazol-5-amine stems from the reactivity of its two key functional groups: the nucleophilic exocyclic amino group and the pyrazole ring itself.

G cluster_0 Reactions at the Amino Group cluster_1 Reactions Involving the Pyrazole Ring A 1-methyl-1H-pyrazol-5-amine -NH2 (nucleophilic) Pyrazole Ring (aromatic) B Acylation/Sulfonylation A->B Acyl Halides, Sulfonyl Halides C Alkylation A->C Alkyl Halides D Condensation (Schiff Base Formation) A->D Aldehydes, Ketones E Cyclocondensation A->E 1,3-Dicarbonyls

Caption: Reactivity map of 1-methyl-1H-pyrazol-5-amine.

The exocyclic amino group is the primary site of electrophilic attack, readily undergoing acylation, sulfonylation, and alkylation reactions. Condensation with aldehydes and ketones yields the corresponding Schiff bases. Furthermore, the pyrazole ring, particularly the C4 position, can act as a nucleophile in cyclocondensation reactions, leading to the formation of fused heterocyclic systems.

Application in the Synthesis of Active Pharmaceutical Ingredients (APIs)

The true value of 1-methyl-1H-pyrazol-5-amine is realized in its application as a key intermediate in the synthesis of numerous blockbuster drugs.

The Synthesis of Celecoxib: A COX-2 Inhibitor

Celecoxib, a selective COX-2 inhibitor used to treat pain and inflammation, features a central pyrazole ring.[10][11] The synthesis of celecoxib involves the condensation of a 1,3-diketone with a substituted hydrazine. While the commercial synthesis of Celecoxib itself does not directly start from pre-formed 1-methyl-1H-pyrazol-5-amine, the formation of the pyrazole core is a critical step that highlights the fundamental pyrazole synthesis chemistry.[10]

Illustrative Synthetic Workflow for a Celecoxib Analog:

G cluster_0 Step 1: Diketone Formation (Claisen Condensation) cluster_1 Step 2: Pyrazole Formation (Cyclocondensation) A 4'-Methylacetophenone + Ethyl trifluoroacetate B 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione A->B Base (e.g., NaOMe) D Celecoxib B->D Acid catalyst, Heat C 4-Sulfonamidophenylhydrazine C->D Acid catalyst, Heat

Caption: General synthetic scheme for Celecoxib.

The Synthesis of Sildenafil: A PDE5 Inhibitor

Sildenafil, marketed as Viagra, is a potent inhibitor of phosphodiesterase type 5 (PDE5) used to treat erectile dysfunction.[12] The synthesis of Sildenafil showcases the strategic use of a pre-functionalized pyrazole intermediate, which can be derived from 1-methyl-1H-pyrazol-5-amine chemistry.

Retrosynthetic Analysis of Sildenafil:

A key disconnection in the synthesis of Sildenafil reveals the importance of a pyrazole-5-carboxamide intermediate. This intermediate is typically prepared from a corresponding pyrazole carboxylic acid, which in turn can be synthesized through a series of steps starting from a pyrazole formed by cyclocondensation.

Commercial Synthesis of Sildenafil Intermediate:

The commercial synthesis of Sildenafil involves the preparation of a key pyrazole intermediate, 4-amino-1-methyl-3-n-propyl-1H-pyrazole-5-carboxamide.[3] This intermediate is then coupled with a substituted benzoyl chloride derivative.

Experimental Protocol: Synthesis of a Key Sildenafil Intermediate

Step 1: Nitration of 1-methyl-3-n-propylpyrazole-5-carboxamide

  • Add 1-methyl-3-n-propylpyrazole-5-carboxamide to dichloromethane.

  • Cool the mixture and add concentrated nitric acid dropwise, followed by concentrated sulfuric acid, maintaining a low temperature.[13]

  • Stir the reaction at room temperature and monitor by TLC.[13]

  • Upon completion, pour the reaction mixture into ice water and separate the organic layer.[13]

  • Wash the organic phase, dry, and concentrate to obtain 4-nitro-1-methyl-3-n-propyl-pyrazole-5-carboxamide.[13]

Step 2: Reduction of the Nitro Group

  • Dissolve the nitro-pyrazole intermediate in a suitable solvent.

  • Perform catalytic hydrogenation using a palladium catalyst under hydrogen pressure.[3]

  • After the reaction is complete, filter the catalyst and concentrate the filtrate.[3]

  • Crystallize the product from a suitable solvent to obtain 4-amino-1-methyl-3-n-propyl-1H-pyrazole-5-carboxamide.[3]

This aminopyrazole intermediate is then acylated with 2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)benzoyl chloride to form an amide, which is subsequently cyclized to yield Sildenafil.[3]

Safety and Handling Considerations

As with any chemical intermediate, proper safety precautions are essential when handling 1-methyl-1H-pyrazol-5-amine and its precursors.

  • 1-methyl-1H-pyrazol-5-amine: May cause skin and eye irritation.[14] It is advisable to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Methylhydrazine: This is a highly toxic, flammable, and corrosive substance.[15][16] It is also a suspected carcinogen.[16] All work with methylhydrazine should be conducted in a well-ventilated fume hood with appropriate PPE, including respiratory protection.[15]

Always consult the latest Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion: A Future-Forward Intermediate

1-methyl-1H-pyrazol-5-amine stands as a testament to the power of well-designed chemical intermediates in driving pharmaceutical innovation. Its straightforward synthesis, versatile reactivity, and proven track record in the construction of complex APIs solidify its position as an indispensable tool in the medicinal chemist's arsenal. As the quest for novel therapeutics continues, the strategic application of this humble yet powerful molecule is poised to unlock the next generation of life-saving drugs.

References

  • Dunn, P. J. (n.d.). Synthesis of Sildenafil Citrate. University of Reading. [Link]

  • Khan, I., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(24), 2149-2167. [Link]

  • Reddy, Y. T., et al. (2014). A Facile, Improved Synthesis of Sildenafil and Its Analogues. Molecules, 19(4), 4883-4893. [Link]

  • Hunt, J. A., et al. (2023). A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib. Journal of Chemical Education, 100(2), 765-771. [Link]

  • Eureka. (2013). New green synthesis process of sildenafil intermediate compound 4-amino-1-methyl-3-n-propyl pyrazole-5-formamide. Patsnap. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-methyl-5-aminopyrazole (CAS 1192-21-8). [Link]

  • Wiley. (n.d.). Synthesis of Sildenafil Citrate (Viagra®). [Link]

  • ResearchGate. (2010). Synthesis of sildenafil using a new intermediate. [Link]

  • NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - Methylhydrazine, 98%. [Link]

  • NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. [Link]

  • Küçükgüzel, Ş. G., et al. (2016). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 21(11), 1506. [Link]

  • Kumar, R., et al. (2012). Synthesis and anti-inflammatory activity of celecoxib like compounds. Bioorganic & Medicinal Chemistry Letters, 22(5), 1989-1992. [Link]

  • CDC. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Methyl hydrazine. [Link]

  • Organic Syntheses. (n.d.). 5-Benzo[1][12]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole. [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Google Patents. (n.d.). CN102558056B - Celecoxib and preparing method thereof.
  • Preston, S., et al. (2018). Optimization of Novel 1-Methyl-1 H-pyrazole-5-carboxamides Leads to High Potency Larval Development Inhibitors of the Barber's Pole Worm. Journal of Medicinal Chemistry, 61(23), 10875-10894. [Link]

  • MDPI. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

  • Al-Otaibi, M. A. (2021). Synthesis and pharmacological activities of celecoxib derivatives. [Link]

  • ResearchGate. (n.d.). Pyrazole, Synthesis and Biological Activity. [Link]

  • Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link]

  • Elassar, A. Z. A., & El-Khair, A. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 10. [Link]

  • Google Patents. (n.d.).
  • Elassar, A. Z. A., & El-Khair, A. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 10. [Link]

  • Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]

  • Li, Y., et al. (2024). Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. Journal of Agricultural and Food Chemistry. [Link]

Sources

Exploratory

Introduction: The Double-Edged Sword of Aminopyrazole Reactivity

An In-Depth Technical Guide to the Thermal Stability and Degradation of Aminopyrazoles Aminopyrazoles represent a privileged scaffold in modern chemistry, serving as foundational building blocks for a vast array of molec...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermal Stability and Degradation of Aminopyrazoles

Aminopyrazoles represent a privileged scaffold in modern chemistry, serving as foundational building blocks for a vast array of molecules with significant applications. Their utility spans from life-saving pharmaceuticals, such as kinase inhibitors in oncology, to advanced energetic materials.[1][2][3][4][5] The inherent chemical reactivity of the aminopyrazole core, which makes it an excellent synthon, is also the source of its potential instability.[1][6][7][8] Understanding the thermal stability and degradation pathways of these compounds is therefore not merely an academic exercise; it is a critical requirement for ensuring the safety, efficacy, and shelf-life of resulting products.

For drug development professionals, thermal degradation can lead to a loss of potency, the formation of toxic impurities, and the generation of reactive metabolites that pose safety risks.[9][10] In the field of materials science, particularly for energetic compounds, thermal stability is paramount to safe handling, storage, and performance.[11][12] This guide provides a comprehensive technical overview of the factors governing the thermal stability of aminopyrazoles, their primary degradation mechanisms, and the analytical workflows required for their rigorous characterization.

Section 1: Fundamentals of Thermal Stability in Aminopyrazoles

The thermal stability of an aminopyrazole derivative is not an intrinsic constant but is dictated by a delicate interplay of its molecular structure and its solid-state properties. Several key factors determine the temperature at which decomposition initiates and the pathway it follows.

The Decisive Role of Substituents

The nature and position of substituents on the pyrazole ring are the most significant determinants of thermal stability.

  • Electron-Withdrawing Groups (EWGs): Groups like the nitro (NO₂) moiety can have a complex effect. While they are inherently energetic, they can also increase the aromatic stability of the pyrazole ring.[11] However, when positioned adjacent to an amino group, they can create a pathway for low-energy intramolecular degradation, as will be discussed in Section 2.[13]

  • Halogens: The introduction of halogen atoms, particularly fluorine, can enhance thermal stability. This is attributed to the strong carbon-halogen bond and their ability to form stabilizing intermolecular interactions within the crystal lattice.[14]

  • Positional Isomerism: The relative positions of the amino group and other substituents are crucial. For instance, the thermal behavior of a 3-aminopyrazole can differ significantly from its 4-amino or 5-amino counterparts due to differences in electronic distribution and steric hindrance.[5]

Intermolecular Forces and Crystal Packing

In the solid state, the energy required to initiate decomposition must first overcome the lattice energy of the crystal. Strong intermolecular forces, such as hydrogen bonding networks involving the amino group and pyrazole ring nitrogens, contribute significantly to the overall stability. Polymorphism, the ability of a compound to exist in different crystal forms, can therefore lead to different thermal stability profiles for the same molecule.

Section 2: Core Degradation Pathways and Mechanisms

Aminopyrazoles can degrade through several distinct chemical pathways when subjected to thermal stress. The operative mechanism is often dependent on the specific molecular structure and the environmental conditions (e.g., presence of oxygen or water).

Thermolysis: Decomposition in an Inert Environment

Thermolysis refers to degradation induced by heat alone, in the absence of other reagents like oxygen or water.

  • Intramolecular Cyclization: A classic degradation pathway for ortho-nitro-aminopyrazoles is an intramolecular cyclization. The process begins with the elimination of a water molecule, involving a hydrogen from the amino group and an oxygen from the nitro group, to form a highly reactive furazan ring system. This is often the initial, rate-determining step in the decomposition of energetic materials like 4-amino-3,5-dinitropyrazole (LLM-116).[13]

G cluster_mech Mechanism: Intramolecular Cyclization start Ortho-Nitro-Aminopyrazole intermediate Transition State start->intermediate Heat (Δ) product Furazan-Fused Pyrazole intermediate->product Ring Closure water H₂O intermediate->water - H₂O Elimination G cluster_workflow Analytical Workflow for Stability Assessment Sample Aminopyrazole Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC Forced_Deg Forced Degradation (Thermal, H₂O, O₂, Light) Sample->Forced_Deg TGA_MS TGA-MS / FTIR TGA->TGA_MS Data1 Mass Loss vs. Temp (Decomposition Profile) TGA->Data1 Data2 Heat Flow vs. Temp (Tm, Td, Transitions) DSC->Data2 HPLC HPLC / UPLC-MS Forced_Deg->HPLC Data3 Degradation Products (Quantification & ID) HPLC->Data3 Data4 Evolved Gas Analysis (Mechanism Insight) TGA_MS->Data4 Final Comprehensive Stability Profile Data1->Final Data2->Final Data3->Final Data4->Final

Sources

Foundational

The Amphoteric Personality of Pyrazoles: A Technical Guide to Acidity and Basicity for the Modern Chemist

Abstract The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and materials science. Its prevalence in blockbuster pharmaceuticals an...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and materials science. Its prevalence in blockbuster pharmaceuticals and functional materials is largely attributable to its unique electronic properties, particularly its amphoteric nature. The ability of the pyrazole ring to act as both a hydrogen bond donor (acid) and acceptor (base) is exquisitely sensitive to the nature and position of its substituents. A profound understanding of the factors governing the acidity and basicity of substituted pyrazoles is therefore not merely academic; it is a critical prerequisite for the rational design of molecules with optimized pharmacokinetic profiles, targeted biological activity, and desired material properties. This guide provides an in-depth exploration of the principles governing pyrazole acidity and basicity, offering a blend of theoretical foundations, practical experimental guidance, and real-world applications for researchers, scientists, and drug development professionals.

The Dual Nature of the Pyrazole Ring: An Amphoteric Balancing Act

The pyrazole ring is characterized by a fascinating duality. It contains a "pyrrole-like" nitrogen atom (N1) and a "pyridine-like" nitrogen atom (N2).[1] The N1 nitrogen bears a proton and its lone pair of electrons is involved in the aromatic sextet, rendering this proton acidic. Conversely, the N2 nitrogen is sp²-hybridized and its lone pair resides in an sp² orbital, poised to accept a proton, making this site basic.[1][2] This inherent amphoterism is the foundation of the pyrazole's rich and tunable chemistry.

The acidity of the N1-H proton is quantified by its pKa, while the basicity of the N2 nitrogen is expressed as the pKa of its conjugate acid (the pyrazolium cation), often denoted as pKaH. For the parent pyrazole, the pKa of the N1-H is approximately 14.21, while the pKaH is around 2.49, indicating it is a weak acid and a very weak base.[3][4]

A crucial feature of unsymmetrically substituted pyrazoles is tautomerism. For instance, a 3-substituted pyrazole can exist in equilibrium with its 5-substituted tautomer.[5][6] This equilibrium is dynamic and influenced by the substituent's nature, the solvent, and temperature. It's important to recognize that both tautomers give rise to the same conjugate acid upon protonation.

tautomerism cluster_1 3-Substituted Pyrazole cluster_2 5-Substituted Pyrazole 3-Substituted 5-Substituted 3-Substituted->5-Substituted Tautomeric Equilibrium potentiometric_titration cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter PrepareSample Prepare Sample Solution (≥ 10⁻⁴ M) Calibrate->PrepareSample AddElectrolyte Adjust Ionic Strength (e.g., 0.15 M KCl) PrepareSample->AddElectrolyte Purge Purge with N₂ AddElectrolyte->Purge Titrate Titrate with Standardized Acid or Base Purge->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot Titration Curve Record->Plot Determine_pKa Determine pKa at Half-Equivalence Point Plot->Determine_pKa

Figure 2: Workflow for pKa determination by potentiometric titration.

This method is particularly useful for compounds with a chromophore near the ionizable center and can be used for less soluble compounds at lower concentrations (> 10⁻⁶ M). [7][8] Step-by-Step Methodology:

  • Wavelength Selection: Obtain the UV-Vis absorption spectra of the pyrazole derivative in highly acidic (fully protonated) and highly basic (fully deprotonated) solutions to identify the wavelengths of maximum absorbance for both species (λ_acid and λ_base). 2. Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range.

  • Sample Preparation: Prepare solutions of the pyrazole derivative at a constant concentration in each of the buffer solutions.

  • Absorbance Measurement: Measure the absorbance of each solution at both λ_acid and λ_base. 5. Data Analysis: The pKa can be determined by plotting the absorbance at a chosen wavelength versus pH and fitting the data to the Henderson-Hasselbalch equation. A more robust method involves plotting the ratio of absorbances at two different wavelengths against pH to create a concentration-independent sigmoid curve, from which the pKa can be determined at the inflection point. [5][9]

Computational Approaches

Modern computational chemistry offers powerful tools for predicting pKa values. Density Functional Theory (DFT) calculations, often combined with a continuum solvation model, can provide accurate pKa predictions. [10]More recently, the integration of quantum mechanical calculations with machine learning algorithms has shown great promise in rapidly and accurately predicting the pKa of diverse sets of molecules. [11]

Quantitative Data for Substituted Pyrazoles

The following table provides a summary of experimentally determined pKa values for a selection of substituted pyrazoles, illustrating the principles discussed above.

Substituent(s)Position(s)pKa (N1-H Acidity)pKaH (N2 Basicity)Reference(s)
Unsubstituted-14.212.49[3][12][13]
3-Methyl3-3.253
4-Methyl4-3.033
3,5-Dimethyl3, 5-4.123
4-Nitro49.65-0.653
4-Chloro412.50.63
4-Bromo412.50.53

Note: pKaH values were calculated from pKb using the relationship pKaH = 14 - pKb.

Implications in Drug Discovery and Development

The pKa of a pyrazole-containing drug is a critical determinant of its pharmacokinetic and pharmacodynamic properties.

Case Study: Celecoxib (Celebrex®)

Celecoxib is a selective COX-2 inhibitor used to treat arthritis and pain. [14][15]It features a 1,5-diarylpyrazole scaffold with a sulfonamide group. The acidity of the sulfonamide proton (pKa ≈ 11.1) and the lack of a basic center on the pyrazole ring (due to N-substitution) contribute to its favorable pharmacokinetic profile, including good oral bioavailability and a long half-life. The pyrazole ring itself acts as a bioisostere for other aromatic systems, contributing to the overall lipophilicity and binding to the COX-2 enzyme. [13]

Case Study: Sildenafil (Viagra®)

Sildenafil, a potent inhibitor of phosphodiesterase type 5 (PDE5), is used to treat erectile dysfunction and pulmonary arterial hypertension. [6][16]Its structure contains a pyrazolopyrimidinone core. The basicity of the piperazine ring (strongest basic pKa ≈ 5.99) is a key factor in its solubility and absorption. [6][17]The pyrazole portion of the fused ring system is crucial for its interaction with the active site of the PDE5 enzyme. [18]The overall ionization state of sildenafil at physiological pH, governed by its multiple pKa values, influences its distribution and target engagement. [11]

drug_properties cluster_pk Pharmacokinetics (ADME) cluster_pd Pharmacodynamics pKa pKa of Pyrazole Moiety Solubility Solubility pKa->Solubility Lipophilicity Lipophilicity (logD) pKa->Lipophilicity Permeability Membrane Permeability pKa->Permeability Metabolism Metabolism pKa->Metabolism Binding Target Binding (H-Bonding) pKa->Binding Selectivity Target Selectivity pKa->Selectivity

Figure 3: Influence of pyrazole pKa on drug properties.

Applications in Coordination Chemistry

The basic N2 nitrogen of pyrazoles makes them excellent ligands for a wide range of metal ions, forming stable coordination complexes. [19][20]The stability of these complexes can be tuned by altering the electronic properties of the pyrazole ring through substitution. Electron-donating groups on the pyrazole ring enhance its basicity, leading to the formation of more stable metal complexes. Conversely, electron-withdrawing groups decrease the stability of the complexes. [21]This tunability allows for the rational design of pyrazole-based ligands for applications in catalysis, materials science, and bioinorganic chemistry. The stability constant (logK) of these complexes can be determined using techniques such as potentiometric titration and spectrophotometry. [22][19]

Conclusion

The acidity and basicity of substituted pyrazoles are fundamental properties that have profound implications for their application in diverse scientific fields. A thorough understanding of the interplay between substituent electronic and steric effects, as well as the ability to accurately determine pKa values, empowers researchers to rationally design and synthesize novel pyrazole derivatives with tailored properties. From optimizing the pharmacokinetic profile of a new drug candidate to fine-tuning the catalytic activity of a metal complex, the principles outlined in this guide provide a solid foundation for innovation and discovery in the ever-expanding world of pyrazole chemistry.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Retrieved from [Link]

  • ResearchGate. (2016, April 4). How to calculate pKa of an acid from a UV/Vis titration with DBU in THF? Retrieved from [Link]

  • eGyanKosh. (n.d.). EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. Retrieved from [Link]

  • Horizon Research Publishing. (n.d.). Studies Thermodynamical Stability of Complexes of Rare Earth Metal Ions with Substituted Pyrazole. Retrieved from [Link]

  • [Author, Initials]. (Year). Stability Constants of Lanthanide Metal Ions Chelates with Substituted Pyrazoles in Different Solvents. Journal Name, Volume(Issue), pages.
  • ResearchGate. (n.d.). Determination of stability constant of some transition metal ions chelates with substituted pyrazoles. Retrieved from [Link]

  • ACS Publications. (2025, May 9). N-Heterocyclic Olefins of Pyrazole and Indazole. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Retrieved from [Link]

  • MOCEDES. (n.d.). Complexation of Pyrazole Based Ligands with Ag (I): Spectrophotometric Studies in Mixed Solvent (EtOH-H2O). Retrieved from [Link]

  • Scholars Research Library. (n.d.). Studies of stability constants of the complexes of chlorosubstituted pyrazoles and pyrazoline with Cu(II),Ni(II). Retrieved from [Link]

  • Kyoto Electronics Manufacturing Co., Ltd. (n.d.). How should the acid dissociation constant pKa be measured? Retrieved from [Link]

  • Deranged Physiology. (n.d.). Sildenafil. Retrieved from [Link]

  • [Author, I. Z.]. (n.d.). Pyrazole, Synthesis and Biological Activity. University of Basrah, College of Pharmacy.
  • MedPath. (2025, July 14). Sildenafil | Advanced Drug Monograph. Retrieved from [Link]

  • Chemistry 321: Quantitative Analysis Lab Webnote. (2017, February 15). Spectrophotometric Determination of pKa of Phenol Red. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Sildenafil. PubChem. Retrieved from [Link]

  • ResearchGate. (2019, July 22). A Review on Pyrazole chemical entity and Biological Activity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Celecoxib. PubChem. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024, November 20). Review on Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical Characterization of Sildenafil: Ionization, Lipophilicity Behavior, and Ionic‐Partition Diagram Studied by Two‐Phase Titration and Electrochemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa values for morpholine, pyrazole and imidazole. Retrieved from [Link]

  • [Author, Initials]. (n.d.). Unit 4: Free Energy Relationships.
  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • SciSpace. (2018, May 15). Sildenafil (ViagraTM): Synthesis Step by Step and its Pharmaceutical Importance in Diabetic Patients with Erectile Dysfunction. Retrieved from [Link]

  • [Author, Initials]. (n.d.). Hammett Equation - Mechanisms of Organic Reactions - Pharmacy 180.
  • University of Calgary. (n.d.). Ch27 pKa and pI values. Retrieved from [Link]

  • ACS, Organic Division. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • [Author, Initials]. (2012). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. Chemistry 331: Laboratory Manual. Environmental Organic Chemistry.
  • [Author, Initials]. (Year). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. Journal Name, Volume(Issue), pages.

Sources

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to the Synthesis of Pyrazolo[1,5-a]pyrimidines

Utilizing 1-methyl-1H-pyrazol-5-amine HCl for Medicinal Chemistry Scaffolds Abstract The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry and drug discovery, forming the basis of numerous th...

Author: BenchChem Technical Support Team. Date: March 2026

Utilizing 1-methyl-1H-pyrazol-5-amine HCl for Medicinal Chemistry Scaffolds

Abstract

The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry and drug discovery, forming the basis of numerous therapeutic agents, particularly as potent protein kinase inhibitors in cancer therapy.[1][2] This application note provides a detailed guide for the synthesis of this important heterocyclic system, focusing on the versatile and efficient cyclocondensation reaction between 1-methyl-1H-pyrazol-5-amine hydrochloride and various 1,3-biselectrophilic compounds. We will delve into the underlying reaction mechanism, provide step-by-step experimental protocols, present representative data, and offer insights into reaction optimization and troubleshooting. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to construct libraries of substituted pyrazolo[1,5-a]pyrimidines for biological evaluation.

The Chemistry of Pyrazolo[1,5-a]pyrimidine Formation

The Core Reaction: Cyclocondensation

The most robust and widely adopted method for constructing the pyrazolo[1,5-a]pyrimidine ring system is the acid-catalyzed cyclocondensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or a synthetic equivalent.[3][4][5] This reaction is valued for its operational simplicity, broad substrate scope, and generally high yields. The structure of the final product can be readily tuned by selecting different aminopyrazole and dicarbonyl starting materials, allowing for the creation of diverse molecular libraries.[6]

The Reaction Mechanism: A Stepwise Approach

The formation of the pyrazolo[1,5-a]pyrimidine scaffold proceeds through a well-established reaction pathway. The 5-aminopyrazole acts as a bidentate nucleophile, utilizing both its exocyclic amino group (-NH₂) and the endocyclic pyrazole nitrogen (N1) to react with the two electrophilic centers of the 1,3-dicarbonyl compound.

The key steps are:

  • Initial Condensation: The more nucleophilic exocyclic amino group attacks one of the carbonyl carbons, forming a hemiaminal intermediate.

  • Dehydration & Enamine Formation: The hemiaminal readily loses a molecule of water to form a stable vinylogous amide (enaminone) intermediate.

  • Intramolecular Cyclization: The endocyclic N1 atom of the pyrazole ring then performs a nucleophilic attack on the second carbonyl carbon.

  • Final Dehydration: A second dehydration step occurs, leading to the formation of the aromatic pyrazolo[1,5-a]pyrimidine ring system.

Reaction Mechanism cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Final Product Aminopyrazole 1-methyl-1H-pyrazol-5-amine Enaminone Enaminone Intermediate Aminopyrazole->Enaminone Condensation (-H₂O) Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Enaminone Cyclized Cyclized Intermediate Enaminone->Cyclized Intramolecular Cyclization Product Pyrazolo[1,5-a]pyrimidine Cyclized->Product Dehydration (-H₂O)

Caption: Reaction mechanism for pyrazolo[1,5-a]pyrimidine synthesis.

The Starting Material: 1-methyl-1H-pyrazol-5-amine HCl

In this guide, we focus on 1-methyl-1H-pyrazol-5-amine HCl. The methyl group at the N1 position serves a critical role: it blocks this nitrogen from participating in alternative reaction pathways, thus ensuring that the cyclization occurs regioselectively to form the desired [1,5-a] fused system.

The use of the hydrochloride (HCl) salt is common for enhancing the long-term stability and handling of amines. For the reaction to proceed, the free amine is required. In a solvent like glacial acetic acid, which is often used for this synthesis, the amine salt exists in equilibrium with its free base form. The reaction is typically heated, which drives the condensation forward, effectively pulling the free amine out of the equilibrium.[3][7] In some cases, a mild non-nucleophilic base may be added to formally neutralize the HCl salt, though this is often unnecessary when using an acidic solvent.

Selecting the 1,3-Biselectrophile Partner

The choice of the 1,3-dicarbonyl compound directly dictates the substitution pattern at the 5- and 7-positions of the resulting pyrazolo[1,5-a]pyrimidine ring.

  • Symmetrical Diketones (e.g., Acetylacetone): Yield products with identical substituents at positions 5 and 7.

  • Unsymmetrical β-Ketoesters (e.g., Ethyl Acetoacetate): Lead to the formation of a hydroxyl (or keto tautomer) group at one position and another substituent at the other.[8]

  • Malonates (e.g., Diethyl Malonate): Result in dihydroxy-substituted products.

  • Enaminones and Other Equivalents: A wide variety of other 1,3-biselectrophilic synthons can be employed, including β-dimethylaminovinyl ketones and α,β-unsaturated nitriles, to access diverse functionalities.[9][10]

Experimental Protocols and Workflow

This section provides detailed, step-by-step protocols for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives.

General Experimental Workflow

The overall process is straightforward and can be adapted for parallel synthesis efforts. It involves reaction setup, heating to drive the cyclocondensation, product isolation, and purification.

Experimental Workflow A 1. Reactant Setup - Combine Aminopyrazole HCl, Dicarbonyl, and Solvent - Equip with condenser B 2. Reaction - Heat mixture to reflux (e.g., 100-120 °C) - Stir for 2-16 hours A->B C 3. Monitoring - Track progress using Thin Layer Chromatography (TLC) B->C D 4. Isolation - Cool reaction mixture - Precipitate product in ice-water - Collect solid by vacuum filtration C->D E 5. Purification - Wash crude solid with cold ethanol or ether - Recrystallize from a suitable solvent (e.g., Ethanol) D->E F 6. Characterization - Confirm structure and purity (NMR, MS, m.p.) E->F

Caption: General workflow for pyrazolo[1,5-a]pyrimidine synthesis.

Protocol A: Synthesis of 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine

This protocol details the reaction with acetylacetone, a symmetrical diketone.

Materials:

  • 1-methyl-1H-pyrazol-5-amine HCl (1.0 eq)

  • Acetylacetone (1.1 eq)

  • Glacial Acetic Acid (solvent)

  • Ice-water bath

  • Cold Ethanol

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-methyl-1H-pyrazol-5-amine HCl (e.g., 1.47 g, 10 mmol).

  • Reagent Addition: Add glacial acetic acid (20 mL) to dissolve the starting material. To the stirred solution, add acetylacetone (1.13 mL, 11 mmol).

  • Heating: Heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle.

  • Reaction Time: Maintain the reflux for 4-6 hours. Monitor the reaction's completion by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of crushed ice-water with stirring.

  • Filtration: A precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove residual acetic acid and unreacted starting materials. The product can be further purified by recrystallization from ethanol to yield pure 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine as a crystalline solid.[3]

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[11]

Protocol B: Synthesis of 2,7-dimethyl-4,5-dihydropyrazolo[1,5-a]pyrimidin-5-one

This protocol uses ethyl acetoacetate, an unsymmetrical β-ketoester, leading to a different substitution pattern.

Materials:

  • 1-methyl-1H-pyrazol-5-amine HCl (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Glacial Acetic Acid (solvent)

  • Optional: Catalytic amount of concentrated Sulfuric Acid

  • Ice-water bath

  • Cold Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-methyl-1H-pyrazol-5-amine HCl (e.g., 1.47 g, 10 mmol) in glacial acetic acid (25 mL).

  • Reagent Addition: Add ethyl acetoacetate (1.39 mL, 11 mmol) to the solution. For less reactive substrates, a few drops of concentrated sulfuric acid can be carefully added as a catalyst.[7]

  • Heating: Heat the mixture to reflux and maintain for 8-12 hours, monitoring by TLC.

  • Work-up and Isolation: After cooling, pour the mixture into 100 mL of ice-water. A solid will precipitate.

  • Filtration and Purification: Collect the solid by vacuum filtration, wash thoroughly with water, followed by a wash with cold ethanol. Recrystallize from a suitable solvent like ethanol or a DMF/water mixture to obtain the pure product.

Data and Optimization

Representative Reaction Data

The following table summarizes typical outcomes for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, demonstrating the versatility of the cyclocondensation reaction.

5-Aminopyrazole Derivative1,3-Dicarbonyl CompoundConditionsProductYield (%)Reference
5-Amino-3-methylpyrazoleDiethyl malonateNaOEt, reflux2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol89%
5-Aminopyrazole2-ArylmalondialdehydesAcidic conditions5-Arylpyrazolo[1,5-a]pyrimidine40-60%[9]
3-Amino-1H-pyrazoleβ-Dimethylaminovinyl ketonesAcetic acid, refluxSubstituted Pyrazolo[1,5-a]pyrimidinesModerate to High[9]
5-Aminopyrazole-4-carboxamidesDiethyl malonateAcetic acid, reflux5,7-Dihydroxy-pyrazolo[1,5-a]pyrimidine-3-carboxamides70-80%[8]
5-Aminopyrazole4-Alkoxy-1,1,1-trifluoro-3-alken-2-onesAcetic acid or Ethanol7-Trifluoromethylpyrazolo[1,5-a]pyrimidinesHigh[7]
Troubleshooting and Key Considerations
  • Low Yields: If yields are low, consider adding a catalytic amount of a strong acid like H₂SO₄ to accelerate the reaction, particularly the dehydration steps. Alternatively, using a higher boiling point solvent like DMF may be beneficial, but care must be taken to avoid decomposition. Microwave-assisted synthesis can also dramatically reduce reaction times and improve yields.[9]

  • Side Products: With unsymmetrical dicarbonyls, the formation of regioisomers is a possibility, although the electronics of the aminopyrazole often favor a specific pathway. Careful characterization (e.g., using 2D NMR techniques like NOESY) is crucial to confirm the structure.[11]

  • Purification Challenges: If the product is difficult to crystallize, column chromatography on silica gel is an effective alternative for purification.

  • Handling the HCl Salt: While direct use in acetic acid is often successful, pre-neutralization can be an effective optimization strategy. This can be done by suspending the HCl salt in a solvent like ethanol, adding one equivalent of a base such as triethylamine, stirring for 15-30 minutes, and then adding the dicarbonyl compound to proceed with the reaction.

Conclusion

The cyclocondensation of 1-methyl-1H-pyrazol-5-amine HCl with 1,3-dicarbonyl compounds is a powerful and highly adaptable method for synthesizing a wide array of substituted pyrazolo[1,5-a]pyrimidines. The protocols outlined in this guide are robust, scalable, and serve as an excellent starting point for the development of novel compounds for drug discovery and materials science. By understanding the underlying mechanism and key reaction parameters, researchers can effectively utilize this chemistry to access complex molecular architectures with significant biological potential.

References

  • El-Faham, A., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Journal of the Chinese Chemical Society. [Link]

  • Taylor & Francis Online. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Full article. [Link]

  • MDPI. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Link]

  • ACS Publications. (2021). An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles. The Journal of Organic Chemistry. [Link]

  • RSC Publishing. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]

  • ResearchGate. (n.d.). The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2013). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry. [Link]

  • PMC. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Retrieved from PMC website. [Link]

  • Ghorab, M. M., et al. (2016). Synthesis and antitumor activity of some new pyrazolo[1,5-a] pyrimidines. Journal of the Serbian Chemical Society. [Link]

  • ACS Publications. (2007). Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. Journal of Combinatorial Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),.... Retrieved from ResearchGate. [Link]

  • PMC. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Link]

  • PubChem. (n.d.). Pyrazolo(1,5-a)pyrimidine. Retrieved from PubChem. [Link]

  • SciSpace. (n.d.). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. Retrieved from SciSpace. [Link]

  • Encyclopedia.pub. (2021). Functional Pyrazolo[1,5-a]pyrimidines. Retrieved from Encyclopedia.pub. [Link]

  • Lynch, B. M., et al. (1975). Pyrazolo[l,S-alpyrimidine: Synthesis and Regiospecific Electrophilic-Substitution in the Pyrazole and/or Pyrimidine Rings. Canadian Journal of Chemistry. [Link]1139/v75-015)

Sources

Application

Application Notes and Protocols: The Strategic Use of 1-Methyl-1H-pyrazol-5-amine Hydrochloride in Modern Kinase Inhibitor Synthesis

Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition In the landscape of medicinal chemistry, particularly in the targeted therapy of cancer and inflammatory diseases, protein kinases have e...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition

In the landscape of medicinal chemistry, particularly in the targeted therapy of cancer and inflammatory diseases, protein kinases have emerged as critical targets. Small molecule kinase inhibitors have revolutionized treatment paradigms, and within this class of drugs, heterocyclic scaffolds play a pivotal role. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold".[1] Its unique electronic properties, metabolic stability, and ability to form key hydrogen bond interactions within the ATP-binding site of kinases make it an invaluable component in drug design.[2] Several FDA-approved kinase inhibitors, such as Crizotinib, Ruxolitinib, and Erdafitinib, incorporate a pyrazole moiety, underscoring its clinical significance.[3][4]

The functionalization of the pyrazole core is crucial for modulating potency, selectivity, and pharmacokinetic properties. Aminopyrazoles, in particular, serve as versatile and highly valuable building blocks due to the nucleophilic character of the amino group, which allows for the straightforward construction of more complex molecular architectures.[5][6] This guide focuses specifically on 1-methyl-1H-pyrazol-5-amine hydrochloride , a readily accessible and reactive intermediate for the synthesis of a new generation of kinase inhibitors, with a focus on its application in building pyrazolyl-aminopyrimidine and fused pyrazolo-pyrimidine cores targeting key cell cycle and signaling kinases.

Core Application: Synthesis of Di(pyrazolyl)pyrimidine-Based Cyclin-Dependent Kinase 2 (CDK2) Inhibitors

Cyclin-dependent kinases (CDKs) are central regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[5] This makes them attractive targets for therapeutic intervention. The following protocols detail a synthetic route to a potent di(pyrazolyl)pyrimidine-based CDK2 inhibitor, demonstrating the utility of 1-methyl-1H-pyrazol-5-amine as a key structural component. The strategy involves a sequential cross-coupling approach: a Suzuki coupling to install the first pyrazole ring, followed by a Buchwald-Hartwig amination to introduce the second.[3]

Logical Framework: The Synthetic Strategy

The rationale behind this two-step cross-coupling strategy is to build the core scaffold by forming two critical carbon-nitrogen bonds. The Suzuki coupling provides a robust method for C-C bond formation between the pyrimidine core and a pyrazole-boronic ester. Subsequently, the Buchwald-Hartwig amination is a powerful tool for C-N bond formation, allowing the coupling of the aminopyrazole to the remaining reactive site on the pyrimidine ring.[7][8] This sequence allows for controlled, regioselective synthesis of the target molecule.

cluster_0 Part 1: Suzuki Coupling cluster_1 Part 2: Buchwald-Hartwig Amination A 2,4-Dichloro-5-fluoropyrimidine C 2-Chloro-5-fluoro-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine A->C PdCl2(dppf) K2CO3, Dioxane/H2O Reflux B (1-Methyl-1H-pyrazol-5-yl)boronic acid pinacol ester B->C E Di(pyrazolyl)pyrimidine CDK2 Inhibitor C->E Pd2(dba)3, Xantphos Cs2CO3, Dioxane Reflux D 1-Methyl-1H-pyrazol-4-amine D->E

Figure 1: Synthetic workflow for a di(pyrazolyl)pyrimidine CDK2 inhibitor.

Experimental Protocol 1: Synthesis of a Di(pyrazolyl)pyrimidine CDK2 Inhibitor

This protocol is adapted from the synthesis of 5-fluoro-N-(1-methyl-1H-pyrazol-4-yl)-4-(1-methyl-1H-pyrazol-5-yl)pyrimidin-2-amine.[3]

Step 1: Suzuki Coupling for Intermediate Synthesis

  • Reactant Preparation: To an oven-dried flask, add 2,4-dichloro-5-fluoropyrimidine (1.0 eq), (1-methyl-1H-pyrazol-5-yl)boronic acid pinacol ester (1.1 eq), and potassium carbonate (3.0 eq).

  • Solvent and Catalyst Addition: Add a 3:1 mixture of 1,4-dioxane and water. Purge the mixture with argon or nitrogen for 15-20 minutes.

  • Catalysis: Add PdCl₂(dppf)·CH₂Cl₂ (0.05 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-16 hours, monitoring progress by TLC or LC-MS.

  • Work-up and Isolation: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-chloro-5-fluoro-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine .

Step 2: Buchwald-Hartwig Amination with 1-Methyl-1H-pyrazol-5-amine Analog

  • Reactant Preparation: To an oven-dried Schlenk tube, add the product from Step 1, 2-chloro-5-fluoro-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine (1.0 eq), 1-methyl-1H-pyrazol-4-amine (1.2 eq), and cesium carbonate (2.0 eq).

  • Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane. Purge the mixture with argon for 15-20 minutes.

  • Catalysis: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.04 eq) and Xantphos (0.08 eq).

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) and stir for 18-24 hours under an inert atmosphere. Monitor reaction completion by TLC or LC-MS.

  • Work-up and Isolation: Cool the reaction mixture, filter through a pad of Celite, and wash the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting residue by column chromatography on silica gel (eluting with a dichloromethane/methanol gradient) to afford the final product, the di(pyrazolyl)pyrimidine CDK2 inhibitor.

Parameter Suzuki Coupling Buchwald-Hartwig Amination
Key Reagents Dichloropyrimidine, Pyrazole boronic esterChloropyrimidine, Aminopyrazole
Catalyst PdCl₂(dppf)·CH₂Cl₂Pd₂(dba)₃ / Xantphos
Base K₂CO₃Cs₂CO₃
Solvent 1,4-Dioxane / Water1,4-Dioxane
Temperature Reflux (~90-100 °C)Reflux (~100-110 °C)
Typical Yield 40-70%[3]25-50%[3]

Table 1: Summary of reaction conditions for CDK2 inhibitor synthesis.

Mechanism of Action: CDK2 Inhibition and Cell Cycle Arrest

The synthesized di(pyrazolyl)pyrimidine acts as an ATP-competitive inhibitor. The pyrazole and pyrimidine rings form critical hydrogen bonds with the hinge region of the CDK2 active site, mimicking the adenine moiety of ATP. This binding blocks the kinase from phosphorylating its downstream substrates, such as the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and thereby inducing cell cycle arrest at the G1/S checkpoint.[1][5]

CyclinE Cyclin E ActiveComplex Active Cyclin E/CDK2 Complex CyclinE->ActiveComplex CDK2 CDK2 CDK2->ActiveComplex pRb_p p-pRb ActiveComplex->pRb_p Phosphorylation Rb pRb Rb_E2F pRb-E2F Complex Rb->Rb_E2F E2F E2F E2F->Rb_E2F S_Phase S-Phase Gene Transcription E2F->S_Phase Activates Rb_E2F->pRb_p pRb_p->E2F Releases G1_S_Transition G1/S Transition S_Phase->G1_S_Transition Inhibitor Di(pyrazolyl)pyrimidine Inhibitor Inhibitor->ActiveComplex Blocks ATP Binding

Figure 2: Simplified CDK2 signaling pathway and point of inhibition.

Alternative Protocol: Nucleophilic Aromatic Substitution for Pyrazolyl-aminopyrimidine Synthesis

A more direct, albeit sometimes less regioselective, method for coupling aminopyrazoles to a pyrimidine core is through nucleophilic aromatic substitution (SₙAr). This approach is particularly effective when the pyrimidine ring is activated by multiple electron-withdrawing groups or leaving groups (e.g., chlorine atoms). This protocol is adapted from syntheses of Aurora kinase inhibitors using the closely related 3-amino-5-methylpyrazole.[4]

Experimental Protocol 2: General SₙAr Reaction
  • Reactant Preparation: In a suitable flask, dissolve the starting chloropyrimidine (e.g., 2,4,6-trichloropyrimidine, 1.0 eq) in a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Amine Addition: Add 1-methyl-1H-pyrazol-5-amine hydrochloride (1.0-1.2 eq) followed by a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-2.5 eq) to neutralize the hydrochloride salt and the HCl generated during the reaction.

  • Reaction: Heat the mixture, typically between 50 °C and reflux, for 4-16 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up and Isolation: Upon completion, cool the reaction mixture and quench with water or a saturated brine solution. Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude material via column chromatography or recrystallization to obtain the desired pyrazolyl-aminopyrimidine product.

Fused Ring Systems: Synthesis of Pyrazolo[1,5-a]pyrimidines

1-Methyl-1H-pyrazol-5-amine can also be used to construct fused heterocyclic systems, which are of great interest as kinase inhibitors.[9][10] Pyrazolo[1,5-a]pyrimidines can be synthesized through the condensation of the aminopyrazole with a 1,3-bielectrophile, such as a β-dicarbonyl compound or its equivalent.

Experimental Protocol 3: Synthesis of Pyrazolo[1,5-a]pyrimidines
  • Reactant Preparation: Dissolve 1-methyl-1H-pyrazol-5-amine (1.0 eq) in a solvent such as ethanol or glacial acetic acid.

  • Electrophile Addition: Add the 1,3-dicarbonyl compound (e.g., acetylacetone for a dimethyl-substituted product, 1.0-1.1 eq).

  • Reaction: Heat the mixture to reflux for 4-8 hours. The reaction often benefits from acid catalysis (if using a neutral solvent like ethanol) or is conducted directly in acetic acid. Monitor by TLC.

  • Work-up and Isolation: Cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure pyrazolo[1,5-a]pyrimidine.

Conclusion and Future Prospects

1-Methyl-1H-pyrazol-5-amine hydrochloride is a strategic and versatile building block in the synthesis of kinase inhibitors. Its inherent reactivity and the established chemical methodologies for its incorporation into both substituted and fused pyrimidine systems make it a valuable tool for drug discovery professionals. The protocols outlined here, from advanced cross-coupling reactions for specific CDK2 inhibitors to more classical condensation reactions for fused scaffolds, demonstrate the breadth of its utility. As the demand for novel, selective, and potent kinase inhibitors continues to grow, the intelligent application of such privileged scaffolds and key intermediates will remain fundamental to advancing the field of targeted therapeutics.

References

  • Lee, J., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents. Molecules, 28(7), 2969. [Link]

  • El-Enany, M. M., et al. (2011). Synthesis and Antitumor Activity of Novel pyrazolo[1,5-a]pyrimidine Derivatives. European Journal of Chemistry, 2(3), 331-336. [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2023). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 13, 36056-36071. [Link]

  • Ali, G. M. E., et al. (2019). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Bioorganic Chemistry, 86, 1-14. [Link]

  • Choi, H. G., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7449-7472. [Link]

  • Gomaa, M. A.-M., et al. (2022). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. Molecules, 27(1), 123. [Link]

  • El-Sayed, W. A., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Current Medicinal Chemistry, 30. [Link]

  • Sławiński, J., et al. (2020). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 25(22), 5439. [Link]

  • Al-Mousawi, S. M., et al. (2014). Reinvestigating the reaction of 1H-pyrazol-5-amines with 4,5-dichloro-1,2,3-dithiazolium chloride: a route to pyrazolo[3,4-c]isothiazoles and pyrazolo[3,4-d]thiazoles. Beilstein Journal of Organic Chemistry, 10, 965-972. [Link]

  • Kumar, V., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 266-284. [Link]

  • Organic Synthesis (2015). Buchwald-Hartwig Coupling. [Link]

  • Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2018). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Journal of Chemistry, 2018, 5974061. [Link]

  • El-Shehry, M. F., et al. (2022). Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. Arabian Journal of Chemistry, 15(12), 104332. [Link]

  • Al-Otaibi, A. M., et al. (2025). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Molecules, 30(2), 458. [Link]

  • Kim, J., et al. (2019). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Journal of the Korean Chemical Society, 63(6), 465-472. [Link]

  • Caddick, S., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron, 62(32), 7563-7572. [Link]

  • Al-Zaydi, K. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 25. [Link]

  • Di Sarno, V., et al. (2023). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors. ChemMedChem, 18(19), e202300271. [Link]

Sources

Method

Application Note: Chemoselective N-Alkylation of 1-Methyl-1H-pyrazol-5-amine

Introduction & Mechanistic Rationale 1-Methyl-1H-pyrazol-5-amine is a highly versatile heterocyclic building block, frequently utilized in the synthesis of pharmaceuticals, including LRRK2 inhibitors and bioactive pyrazo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

1-Methyl-1H-pyrazol-5-amine is a highly versatile heterocyclic building block, frequently utilized in the synthesis of pharmaceuticals, including LRRK2 inhibitors and bioactive pyrazolo[3,4-d]pyrimidines[1]. Functionalizing this scaffold via N-alkylation presents a distinct synthetic challenge due to the molecule's multiple nucleophilic centers. While the exocyclic C5-amino group is the primary site for electrophilic attack, the C4 position and the N2 ring nitrogen can also participate in competing side reactions under harsh conditions[2].

The most significant hurdle in the functionalization of the exocyclic primary amine is regioselectivity and the prevention of over-alkylation . When synthesizing secondary amines, the mono-alkylated product is often more nucleophilic than the starting primary amine, leading to the rapid formation of unwanted tertiary amines (di-alkylation). To circumvent this, drug development professionals typically employ one of two field-proven strategies:

  • Direct N-Alkylation using carefully controlled stoichiometry and specific mild bases (e.g., Cs₂CO₃) to favor mono-substitution[3].

  • Reductive Amination , which routes the reaction through an imine intermediate, acting as a self-limiting mechanism that strictly yields mono-alkylated secondary amines[4].

Reaction Pathways & Visualization

G SM 1-Methyl-1H-pyrazol-5-amine (Primary Amine) Direct Pathway A: Direct Alkylation (R-X, Base, DMF) SM->Direct Alkyl Halide RedAm Pathway B: Reductive Amination (1. R-CHO, 2. NaBH4) SM->RedAm Aldehyde Mono1 Mono-alkylated Product (Requires Strict Stoichiometry) Direct->Mono1 Controlled eq. Di Di-alkylated Product (Over-alkylation Risk) Direct->Di Excess R-X Mono2 Mono-alkylated Product (High Yield & Purity) RedAm->Mono2 Highly Chemoselective

Reaction pathways for the N-alkylation of 1-methyl-1H-pyrazol-5-amine.

Comparative Data Analysis

To select the appropriate methodology, researchers must weigh the steric nature of the desired alkyl group against the acceptable risk of polyalkylation.

ParameterPathway A: Direct N-AlkylationPathway B: Reductive Amination
Reagents Alkyl halide (R-X), Cs₂CO₃, DMFAldehyde (R-CHO), NaBH₄, MeOH
Key Intermediate None (Concerted Sₙ2)N-(5-pyrazolyl)imine
Chemoselectivity Moderate (Risk of tertiary amine formation)Excellent (Strictly mono-alkylated)
Reaction Time 4 – 12 hours2 hours (Condensation) + 1 hour (Reduction)
Optimal Application Introducing simple, unhindered alkyl chains (e.g., methyl, ethyl)Introducing bulky or benzylic groups

Experimental Protocols

Protocol A: Direct N-Alkylation via Alkyl Halides

Mechanistic Insight: The choice of base is critical here. Using strong bases like NaH can lead to excessive deprotonation and complex reaction mixtures. Cesium carbonate (Cs₂CO₃) is highly recommended. The large ionic radius of the cesium cation prevents tight ion-pairing with the deprotonated pyrazole nitrogen ("cesium effect"), thereby enhancing the nucleophilicity of the exocyclic amine while maintaining mild enough conditions to minimize di-alkylation[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask purged with inert gas (N₂ or Ar), dissolve 1-methyl-1H-pyrazol-5-amine (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add anhydrous Cs₂CO₃ (1.5 equiv, 15 mmol) to the solution. Stir the suspension at room temperature for 15 minutes to allow for initial interaction and partial deprotonation.

  • Electrophile Addition: Dissolve the alkyl halide (1.05 equiv, 10.5 mmol) in a small volume of DMF and add it dropwise to the reaction mixture over 10 minutes. Note: Strict adherence to 1.05 equivalents is mandatory to limit over-alkylation.

  • Reaction: Stir the mixture at room temperature (or heat to 40 °C for less reactive halides) for 4–12 hours. Monitor the consumption of the starting material via TLC (Eluent: CHCl₃–MeOH 95:5).

  • Workup: Quench the reaction by adding distilled water (3x the reaction volume). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to separate the desired mono-alkylated product from trace di-alkylated side products.

Protocol B: Reductive Amination via Aldehydes

Mechanistic Insight: Reductive amination is the gold standard for synthesizing secondary amines from 1-methyl-1H-pyrazol-5-amine. The initial condensation between the primary amine and an aldehyde yields an N-(5-pyrazolyl)imine. Because the nitrogen atom in the imine is sp² hybridized and double-bonded to carbon, it is electronically incapable of reacting with a second equivalent of the electrophile. This self-limiting step guarantees that upon reduction, only the mono-alkylated secondary amine is formed[4].

Step-by-Step Methodology:

  • Imine Formation: In a 50 mL round-bottom flask, combine 1-methyl-1H-pyrazol-5-amine (1.0 equiv, 10 mmol) and the desired aldehyde (1.0 equiv, 10 mmol). Add absolute methanol (20 mL) and a catalytic amount of glacial acetic acid (0.1 equiv).

  • Condensation: Heat the mixture to reflux for 2 hours. The formation of the N-(5-pyrazolyl)imine intermediate can be confirmed by TLC or by the appearance of a characteristic imine proton signal (~8.2-8.5 ppm) in a crude ¹H-NMR aliquot.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add Sodium Borohydride (NaBH₄) (1.5 equiv, 15 mmol) portion-wise over 15 minutes to control the evolution of hydrogen gas.

  • Completion: Remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 1 hour.

  • Workup & Isolation: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Evaporate the methanol under reduced pressure. Extract the remaining aqueous phase with Dichloromethane (3 x 15 mL). Dry the combined organic layers over MgSO₄, filter, and concentrate. The resulting product is typically of high purity, though recrystallization from ethanol can be performed if necessary.

Sources

Application

Application Note: Advanced C–N Cross-Coupling Strategies for 1-Methyl-1H-pyrazol-5-amine with Aryl Halides

Executive Summary For researchers and professionals in drug development, 1-methyl-1H-pyrazol-5-amine is a privileged building block, frequently utilized in the synthesis of complex bioactive molecules, including potent k...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and professionals in drug development, 1-methyl-1H-pyrazol-5-amine is a privileged building block, frequently utilized in the synthesis of complex bioactive molecules, including potent kinase inhibitors (e.g., ERK and MPS1 targets) [1]. The functionalization of this scaffold via palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) with aryl halides is a critical, yet challenging, transformation. The inherent nucleophilicity of the pyrazole nitrogens can lead to competitive coordination with the transition metal catalyst, resulting in off-cycle dormant states.

This application note details optimized, field-proven protocols—ranging from classic anhydrous systems to highly scalable biphasic aqueous environments—designed to overcome catalyst deactivation, ensure self-validating workflows, and maximize product yield.

Mechanistic Causality & Catalyst Selection

The successful coupling of 5-aminopyrazoles hinges on the precise tuning of the palladium catalytic cycle and understanding the causality behind ligand and base selection.

  • Oxidative Addition: The cycle initiates with the insertion of the active Pd(0) species into the aryl halide bond.

  • Amine Coordination & Catalyst Poisoning: 1-Methyl-1H-pyrazol-5-amine coordinates to the Pd(II) complex. A major failure mode in this step is the displacement of the phosphine ligand by the pyrazole ring, forming a catalytically inactive complex [2]. To prevent this, sterically demanding ligands (e.g., DavePhos, GPhos, or BINAP) are essential. Their bulk prevents multi-pyrazole coordination and stabilizes the active monomeric Pd species.

  • Deprotonation: The amine proton is removed by a base. In traditional anhydrous systems, insoluble inorganic bases (like K 3​ PO 4​ ) limit reaction kinetics due to poor mass transfer. Introducing a biphasic water/2-methyltetrahydrofuran (MeTHF) system solubilizes bases like Cs 2​ CO 3​ , drastically improving the rate of deprotonation and overall scalability [3].

  • Reductive Elimination: The final C–N bond formation is accelerated by the steric pressure exerted by the bulky ligands, which forces the aryl and amido groups together, efficiently regenerating the Pd(0) catalyst.

Quantitative Data: Optimization of Coupling Conditions

The following table summarizes the performance of various catalytic systems for the amination of aryl halides with 1-methyl-1H-pyrazol-5-amine, allowing for direct comparison of reaction parameters.

MethodologyCatalyst / Ligand SystemBaseSolvent SystemTemp (°C)Key Advantages & Scalability
Classic Anhydrous Pd 2​ (dba) 3​ / BINAPK 3​ PO 4​ Toluene100 °CHigh yield for bench-scale synthesis; excellent functional group tolerance [4].
Process-Friendly Biphasic Pd 2​ (dba) 3​ / DavePhosCs 2​ CO 3​ MeTHF / H 2​ O (10:1)80–90 °CMild conditions; highly scalable (multikilogram); green solvent profile[3].
Deactivation-Resistant Pd Precatalyst / GPhosNaOTMSTHF or Dioxane25–90 °CPrevents heteroarene-induced catalyst deactivation; works at room temp for specific substrates [2].

Experimental Protocols

Protocol A: Process-Friendly Biphasic Aqueous C–N Coupling

This protocol is highly recommended for hecto- to kilogram-scale scale-up due to its improved safety profile and use of the renewable solvent MeTHF[3].

Reagents:

  • Aryl halide (1.0 equiv)

  • 1-Methyl-1H-pyrazol-5-amine (1.5 equiv)

  • Pd 2​ (dba) 3​ (0.04 equiv, 4 mol%)

  • DavePhos (0.08 equiv, 8 mol%)

  • Cs 2​ CO 3​ (2.0 equiv)

  • 2-Methyltetrahydrofuran (MeTHF) and Deionized Water (10:1 v/v)

Step-by-Step Methodology:

  • Preparation of the Reactor: Charge a dry reactor with the aryl halide, 1-methyl-1H-pyrazol-5-amine, and Cs 2​ CO 3​ .

    • Causality: Solid reagents are added first to minimize exposure of the sensitive Pd catalyst to ambient oxygen during subsequent transfers.

  • Solvent Addition & Degassing: Add MeTHF and water. Subject the reactor to at least six cycles of vacuum and nitrogen backfill.

    • Causality: The biphasic solvent solubilizes the Cs 2​ CO 3​ , eliminating the mass-transfer limitations of solid bases. Rigorous degassing is critical to prevent the oxidative degradation of the electron-rich DavePhos ligand and the Pd(0) active species.

  • Catalyst Introduction: Under a positive nitrogen flow, add Pd 2​ (dba) 3​ and DavePhos.

  • Reaction Execution: Heat the biphasic mixture to 80 °C under vigorous stirring. Monitor via HPLC or TLC.

    • Causality: Vigorous stirring is required to maximize the interfacial surface area between the aqueous base layer and the organic catalytic layer, ensuring rapid deprotonation.

  • Workup: Upon completion (typically 4–8 hours), cool the mixture to room temperature. Separate the aqueous layer. Wash the organic layer with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via crystallization or silica gel chromatography.

Protocol B: Classic Anhydrous Buchwald-Hartwig Amination

Ideal for discovery-scale synthesis where biphasic conditions might lead to substrate hydrolysis [4].

Reagents:

  • Aryl halide (1.0 equiv)

  • 1-Methyl-1H-pyrazol-5-amine (1.2 equiv)

  • Pd 2​ (dba) 3​ (0.05 equiv, 5 mol%)

  • BINAP (0.10 equiv, 10 mol%)

  • K 3​ PO 4​ (anhydrous, 2.0 equiv)

  • Anhydrous Toluene

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In a glovebox or using standard Schlenk techniques, charge a flame-dried flask with the aryl halide, 1-methyl-1H-pyrazol-5-amine, Pd 2​ (dba) 3​ , BINAP, and K 3​ PO 4​ .

  • Solvent Addition: Add anhydrous toluene.

    • Causality: Toluene provides a high-boiling, non-polar environment that favors the stability of the Pd-BINAP complex. Anhydrous conditions are strictly maintained to prevent protonation of the highly reactive amido-palladium intermediate.

  • Heating: Heat the reaction mixture to 100 °C for 12–24 hours.

  • Isolation: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Causality: Celite filtration effectively removes the insoluble inorganic base and precipitated palladium black, preventing column clogging during downstream purification. Concentrate the filtrate and purify via column chromatography.

Catalytic Workflow Visualization

Pathway cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n Active Catalyst PdII_ArX L_nPd(II)(Ar)(X) Oxidative Addition Pd0->PdII_ArX + Aryl Halide PdII_Amine L_nPd(II)(Ar)(NHR)X Amine Coordination PdII_ArX->PdII_Amine + 1-Methyl-1H-pyrazol-5-amine PdII_Amide L_nPd(II)(Ar)(NR) Deprotonation PdII_Amine->PdII_Amide + Base (e.g., Cs2CO3) - Base•HX PdII_Amide->Pd0 Reductive Elimination - C-N Coupled Product

Caption: Pd-Catalyzed Buchwald-Hartwig C-N Cross-Coupling Catalytic Cycle.

References

  • A Comparative Guide to the Synthetic Routes of 1-methyl-1H-pyrazol-5-amine. Benchchem.
  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. Elaine C. Reichert, DSpace@MIT.
  • Biphasic Aqueous Reaction Conditions for Process-Friendly Palladium-Catalyzed C–N Cross-Coupling of Aryl Amines.
  • Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics. Taylor & Francis.
Method

Condensation reaction of 1-methyl-1H-pyrazol-5-amine with dicarbonyls

Application Notes and Protocols Topic: Condensation Reaction of 1-methyl-1H-pyrazol-5-amine with Dicarbonyls: Synthesis of Pyrazolo-Fused Heterocycles Audience: Researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols

Topic: Condensation Reaction of 1-methyl-1H-pyrazol-5-amine with Dicarbonyls: Synthesis of Pyrazolo-Fused Heterocycles

Audience: Researchers, scientists, and drug development professionals.

Abstract

The condensation of 1-methyl-1H-pyrazol-5-amine with dicarbonyl compounds is a cornerstone reaction in heterocyclic chemistry, providing a versatile and efficient route to a variety of fused pyrazole systems. Of particular importance is the synthesis of pyrazolo[1,5-a]pyrimidines from 1,3-dicarbonyls, a scaffold recognized as a "privileged structure" in medicinal chemistry.[1][2] These bicyclic N-heterocycles are integral to the development of therapeutic agents, notably as kinase inhibitors for anticancer therapies.[1][3][4] This guide provides a detailed examination of the underlying reaction mechanisms, explores the causality behind experimental choices, and offers robust, step-by-step protocols for the synthesis and characterization of these high-value compounds.

Scientific Foundation: Mechanism and Regioselectivity

The reactivity of 1-methyl-1H-pyrazol-5-amine is governed by the presence of multiple nucleophilic centers: the exocyclic amino group (–NH₂), the pyridine-like N2 nitrogen of the pyrazole ring, and the C4 carbon.[5][6] In condensations with dicarbonyl compounds, the reaction pathway is predominantly dictated by the relative positions of the carbonyl groups.

The most common and well-documented reaction involves 1,3-dicarbonyl compounds, which leads to the formation of the pyrazolo[1,5-a]pyrimidine core. The mechanism, typically proceeding under acidic conditions, can be delineated as follows:

  • Initial Condensation: The more nucleophilic exocyclic amino group of 1-methyl-1H-pyrazol-5-amine attacks one of the protonated carbonyl groups of the 1,3-dicarbonyl compound.

  • Dehydration: The resulting hemiaminal intermediate readily loses a molecule of water to form a conjugated enamine or imine intermediate.

  • Intramolecular Cyclization: The pyridine-like N2 atom of the pyrazole ring then acts as an intramolecular nucleophile, attacking the second carbonyl group.

  • Final Dehydration: A final dehydration step occurs to yield the aromatic pyrazolo[1,5-a]pyrimidine ring system.

This sequence ensures a high degree of regioselectivity. The initial nucleophilic attack by the exocyclic amine, followed by cyclization via the ring nitrogen, is the favored pathway.[7]

Mechanism Fig. 1: General Mechanism for Pyrazolo[1,5-a]pyrimidine Formation cluster_0 Reactants cluster_1 Reaction Intermediates cluster_2 Product A 1-Methyl-1H-pyrazol-5-amine D Enamine Intermediate A->D Condensation - H₂O B 1,3-Dicarbonyl (e.g., Acetylacetone) B->D C H+ C->B Protonation E Cyclized Intermediate D->E Intramolecular Cyclization F Pyrazolo[1,5-a]pyrimidine E->F Dehydration - H₂O Workflow Fig. 2: Experimental Workflow start Start reactants 1. Combine Pyrazole & Dicarbonyl in Acetic Acid start->reactants catalyst 2. Add Catalytic H₂SO₄ (Caution: Exothermic) reactants->catalyst stir 3. Stir at Room Temperature catalyst->stir monitor 4. Monitor Reaction (TLC) stir->monitor quench 5. Quench with Ice-Water monitor->quench Upon Completion filter 6. Filter Precipitate quench->filter wash 7. Wash with Cold Water filter->wash dry 8. Dry Product wash->dry end End dry->end

Caption: Fig. 2: Experimental Workflow

Materials:

  • 1-methyl-1H-pyrazol-5-amine

  • 1,3-Dicarbonyl compound (e.g., pentane-2,4-dione, ethyl acetoacetate)

  • Glacial Acetic Acid (AcOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice-water bath

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1-methyl-1H-pyrazol-5-amine (1.0 mmol) in glacial acetic acid (5-10 mL).

  • Reagent Addition: Add the 1,3-dicarbonyl compound (1.1 mmol, 1.1 equivalents) to the solution.

  • Catalyst Addition: Carefully add 2-3 drops of concentrated sulfuric acid to the reaction mixture. An exotherm may be observed.

  • Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-8 hours).

  • Work-up and Isolation: Pour the reaction mixture slowly into a beaker containing 50 mL of ice-water. A precipitate should form.

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing: Wash the filtered solid thoroughly with cold water to remove residual acid.

  • Drying: Dry the product, either in a desiccator or a vacuum oven at low heat, to yield the crude pyrazolo[1,5-a]pyrimidine. Further purification can be achieved by recrystallization from a suitable solvent like ethanol if necessary.

Protocol 2: Synthesis of 2,5,7-trimethyl-2H-pyrazolo[1,5-a]pyrimidine

Specific Example:

  • To a solution of 1-methyl-1H-pyrazol-5-amine (0.97 g, 10 mmol) in glacial acetic acid (20 mL), add pentane-2,4-dione (acetylacetone) (1.1 g, 11 mmol).

  • Carefully add 3 drops of concentrated H₂SO₄.

  • Stir the solution at room temperature for 5 hours.

  • Pour the mixture into 100 mL of ice-water.

  • Filter the resulting white precipitate, wash with cold water (3 x 20 mL), and dry under vacuum.

  • The expected yield of the final product is typically high, often in the range of 85-95%. [7][8]

Data Presentation and Characterization

The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.

  • ¹H NMR: The proton NMR spectrum is crucial for confirming the regiochemistry of the final product. Protons on the pyrimidine and pyrazole rings will have characteristic chemical shifts.

  • ¹³C NMR: Provides confirmation of the carbon skeleton.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: Can be used to confirm the absence of carbonyl and N-H stretches from the starting materials.

Table 1: Examples of Pyrazolo[1,5-a]pyrimidine Synthesis

EntryDicarbonyl CompoundProductConditionsYieldReference
1Pentane-2,4-dione5,7-Dimethylpyrazolo[1,5-a]pyrimidine derivativeH₂SO₄, AcOH, RT, 5h87-95%[7][8]
2Ethyl acetoacetate5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine derivativeH₂SO₄, AcOH, RT~90%[7]
3Diethyl malonate5,7-Dihydroxypyrazolo[1,5-a]pyrimidine derivativeEtONa, Reflux89%[9]
42-Arylmalondialdehydes7-Arylpyrazolo[1,5-a]pyrimidine derivativeAcidic conditions40-60%[10]

Conclusion

The condensation of 1-methyl-1H-pyrazol-5-amine with dicarbonyls, particularly 1,3-dicarbonyls, is a highly reliable and efficient method for accessing the medicinally significant pyrazolo[1,5-a]pyrimidine scaffold. The protocols outlined herein are robust and can be adapted for a range of substrates. Understanding the underlying mechanism allows for rational optimization of reaction conditions, making this a valuable tool for researchers in synthetic chemistry and drug discovery.

References

  • Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflamm
  • Synthetic Protocol Toward Fused Pyrazolone Derivatives via a Michael Addition and Reductive Ring Closing Str
  • Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. (2023). R Discovery.
  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. (2019). Taylor & Francis Online.
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). PMC.
  • Application Notes and Protocols for the Synthesis of Pyrazole and Triazine Heterocycles. (n.d.). BenchChem.
  • Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. (2020). Bentham Science.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PMC.
  • Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. (2023). R Discovery.
  • Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking. (2025). ACS Omega.
  • The synthesis of new pyrazolo[1,5-a]pyrimidine deriv
  • Design of Pyrazolo-pyrrolo-pyrazines and Pyrazolo-pyrrolo-diazepines via AuCl3-Catalyzed and NaH-Supported Cyclization of N-Propargyl Pyrazoles. (2015). The Journal of Organic Chemistry.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
  • Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. (2011). European Journal of Chemistry.
  • Recent advances in the synthesis of pyrazolo[1,2-b]phthalazines. (n.d.). Springer.
  • Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. (2022). Arabian Journal of Chemistry.
  • Preparation and Characterization of Pyrazolo[1,5-a]Pyrimidines. (2025).
  • The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. (2026).
  • Condensation of 1-Substituted 5-Aminopyrazoles with β-Dicarbonyl Compounds. (2003). R Discovery.
  • Application Notes and Protocols: Reactivity of 1-methyl-1H-pyrazol-5-amine with Electrophiles. (n.d.). BenchChem.
  • A Comparative Guide to the Synthetic Routes of 1-methyl-1H-pyrazol-5-amine. (n.d.). BenchChem.
  • An In-depth Technical Guide to 1-methyl-1H-pyrazol-5-amine: Synonyms, Properties, and Synthetic Applic
  • CONDENSATION OF 1-SUBSTITUTED 5-AMINOPYRAZOLES WITH β-DICARBONYL COMPOUNDS. (2003). Chemistry of Heterocyclic Compounds.
  • Different reaction pathways for the condensation of 5-aminopyrazoles, aldehydes, and 1,3-cyclic diketones. (n.d.).

Sources

Application

Application Note: Advanced Synthesis of Pyrazolo[3,4-b]pyridines from 5-Aminopyrazoles

Introduction & Pharmacological Rationale Pyrazolo[3,4-b]pyridines are privileged bicyclic scaffolds in medicinal chemistry, functioning as bioisosteres of [1]. They exhibit a broad spectrum of biological activities, incl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

Pyrazolo[3,4-b]pyridines are privileged bicyclic scaffolds in medicinal chemistry, functioning as bioisosteres of [1]. They exhibit a broad spectrum of biological activities, including kinase inhibition, antiviral, and antimalarial properties[1][2]. The synthesis of these frameworks frequently utilizes 5-aminopyrazoles as highly versatile, bidentate nucleophilic precursors[3]. This application note provides a comprehensive guide to the regioselective synthesis of pyrazolo[3,4-b]pyridines, detailing mechanistic pathways, optimized protocols, and troubleshooting strategies for drug development professionals.

Mechanistic Insights and Regioselectivity

The successful construction of the pyridine ring onto the pyrazole core relies on the differential reactivity of the 5-aminopyrazole. The exocyclic primary amine (at C5) and the endocyclic carbon (at C4) act as a 1,3-dinucleophile[1][3].

Cyclocondensation with 1,3-Dicarbonyls

When reacting 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds, regioselectivity is strictly governed by the relative electrophilicity of the carbonyl groups[1][4].

  • Causality : The initial nucleophilic attack by the primary amine occurs at the most electrophilic carbonyl carbon. For example, in 1,1,1-trifluoropentane-2,4-dione, the carbonyl adjacent to the strongly electron-withdrawing trifluoromethyl (-CF₃) group is highly electrophilic. This directs the initial amine attack, yielding a specific[1][4].

Cascade 6-endo-dig Cyclization with Alkynyl Aldehydes

A modern and highly efficient approach involves the reaction of 5-aminopyrazoles with alkynyl aldehydes[2].

  • Causality : The reaction initiates with a condensation between the primary amine and the aldehyde to form an imine intermediate. Subsequent activation of the C≡C triple bond by a carbophilic Lewis acid (e.g., Ag⁺) or an electrophilic halogen source (I₂, NBS) triggers a regioselective [2][5]. The use of Trifluoromethanesulfonic acid (TfOH) as a co-catalyst enhances the electrophilicity of the alkyne-metal complex, driving the cyclization forward to completion[2].

G A 5-Aminopyrazole + Alkynyl Aldehyde B Condensation (Imine Formation) A->B -H2O C Alkyne Activation (Ag+ or I2) B->C Lewis Acid/Halogen D 6-endo-dig Cyclization C->D Nucleophilic attack E Aromatization & Proton Transfer D->E F Pyrazolo[3,4-b]pyridine Derivatives E->F

Mechanistic pathway of 6-endo-dig cyclization for pyrazolo[3,4-b]pyridine synthesis.

Quantitative Data: Reaction Scope and Efficiency

The choice of synthetic route directly impacts the yield and functional group tolerance. The table below summarizes the performance of various field-proven protocols.

Synthetic StrategyReagentsCatalyst / ConditionsAverage YieldKey Advantage
6-endo-dig Cyclization 5-Aminopyrazole + Alkynyl AldehydeAg(CF₃CO₂) / TfOH, DMAc, 100 °C68–84%Excellent regioselectivity; tolerates halogens.[2]
Halogen-Mediated Cyclization 5-Aminopyrazole + Alkynyl AldehydeI₂ or NBS / TfOH, DMSO, 100 °C65–81%Yields 3-halo-pyrazolo[3,4-b]pyridines for cross-coupling.[2][5]
Microwave-Assisted Multicomponent 5-Aminopyrazole + Phenylglyoxal + β-ketoamideAcetic Acid, MW Irradiation72–80%Rapid reaction times; green solvent.[6]
Aqueous Multicomponent Enaminone + Benzaldehyde + Hydrazine + Ethyl CyanoacetateWater / NH₄OAc, Reflux55–65%Eco-friendly; avoids pre-synthesized aminopyrazoles.[7]

Experimental Protocols

The following protocols have been validated for high reproducibility. They incorporate self-validating checkpoints to ensure reaction fidelity.

Workflow Step1 1. Reagent Preparation Equimolar 5-aminopyrazole & electrophile Step2 2. Catalyst Addition Ag(CF3CO2) / TfOH or Lewis Acid Step1->Step2 Step3 3. Controlled Heating 100 °C in DMAc or Acetic Acid Step2->Step3 Step4 4. Reaction Monitoring TLC / LC-MS tracking Step3->Step4 Step5 5. Work-up & Purification Extraction, Washing, Column Chromatography Step4->Step5

Step-by-step experimental workflow for the synthesis and purification of the target scaffold.

Protocol A: Silver-Catalyzed Synthesis via Alkynyl Aldehydes

This protocol is ideal for synthesizing non-halogenated, C6-substituted pyrazolo[3,4-b]pyridines[2].

Reagents & Materials:

  • 5-Aminopyrazole derivative (0.2 mmol)

  • Alkynyl aldehyde (0.2 mmol)

  • Silver trifluoroacetate, Ag(CF₃CO₂) (10 mol%)

  • Trifluoromethanesulfonic acid, TfOH (30 mol%)

  • N,N-Dimethylacetamide (DMAc) (1.5 mL)

Step-by-Step Procedure:

  • Preparation : In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve the 5-aminopyrazole (0.2 mmol) and alkynyl aldehyde (0.2 mmol) in 1.5 mL of anhydrous DMAc.

  • Catalyst Addition : Add Ag(CF₃CO₂) (10 mol%) followed by the dropwise addition of TfOH (30 mol%). Causality: DMAc acts as a polar aprotic solvent that stabilizes the cationic intermediates, while TfOH acts as a Brønsted acid co-catalyst to accelerate imine formation and enhance Ag-alkyne activation.

  • Cyclization : Seal the vial and heat the mixture to 100 °C in a pre-heated oil bath. Stir vigorously for 2 hours.

  • Validation & Monitoring : Monitor the reaction via TLC (Ethyl Acetate/Petroleum Ether, 1:3 v/v). Self-Validation: The complete disappearance of the highly polar 5-aminopyrazole spot (low Rf) and the emergence of a new UV-active spot validates the completion of the cascade cyclization[2].

  • Work-up : Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and wash sequentially with saturated aqueous NaHCO₃ (10 mL) and brine (3 × 10 mL) to remove DMAc and acid residues.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to afford the pure pyrazolo[3,4-b]pyridine[2].

Protocol B: Microwave-Assisted Multicomponent Synthesis

This protocol is optimized for generating complex, highly substituted derivatives rapidly[6].

Step-by-Step Procedure:

  • Mixture Assembly : Combine 5-aminopyrazole (1.0 equiv), phenylglyoxal (1.0 equiv), and a β-ketoamide (1.0 equiv) in a microwave-safe vessel.

  • Solvent Addition : Add glacial acetic acid (2.0 mL per mmol of substrate). Causality: Acetic acid serves a dual role as both solvent and mild acid catalyst, facilitating the initial Knoevenagel condensation and subsequent Michael addition[3][6].

  • Irradiation : Subject the sealed vessel to microwave irradiation (e.g., 80–120 °C) for 15–30 minutes.

  • Isolation : Pour the cooled reaction mixture into crushed ice. Self-Validation: The precipitation of the product occurs upon neutralization with a mild base. If no precipitate forms, the intermediate may still be trapped in solution. Filter, wash with cold water, and recrystallize from ethanol[6].

Troubleshooting & Optimization

  • Issue: Formation of Dihydropyrazolo[3,4-b]pyridines instead of Aromatic Products.

    • Cause: Incomplete oxidation/dehydrogenation of the intermediate during multicomponent reactions[3][7].

    • Solution: Extend the heating time or introduce a mild oxidant. The addition of in acetonitrile smoothly dehydrogenates 4,7-dihydropyrazolo[3,4-b]pyridines to their fully aromatic counterparts[3].

  • Issue: Poor Regioselectivity in 1,3-Dicarbonyl Condensations.

    • Cause: Similar electrophilicity of the two carbonyl carbons[1].

    • Solution: Redesign the electrophile to include sterically hindered or strongly electron-withdrawing groups (e.g., -CF₃) to bias the initial nucleophilic attack[1][4].

  • Issue: Low Yield in Halogen-Mediated Cyclizations.

    • Cause: Over-halogenation or degradation of the starting material.

    • Solution: Strictly control the stoichiometry of I₂ or NBS (2.0 equiv) and quench the reaction promptly with 10% Na₂S₂O₃ solution during work-up to neutralize unreacted halogen species[2].

References

  • Title : Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches Source : Molecules (MDPI) URL :[Link]

  • Title : A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water Source : Preprints.org URL :[Link]

  • Title : 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines Source : Beilstein Journal of Organic Chemistry URL :[Link]

  • Title : 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source : Molecules (via PMC / NIH) URL :[Link]

  • Title : Multicomponent Strategy to Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine Derivatives under Microwave Irradiation Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]

  • Title : Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches (PDF) Source : ResearchGate URL :[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Mechanistic Causality: Why Does 1-Methyl-1H-pyrazol-5-amine Misbehave?

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter unexpected roadblocks when utilizing 1-methyl-1H-pyrazol-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter unexpected roadblocks when utilizing 1-methyl-1H-pyrazol-5-amine (also known as 5-amino-1-methylpyrazole) in coupling reactions.

While this molecule is a highly valuable building block in medicinal chemistry, its unique electronic and steric properties make it a notoriously tricky substrate. This guide is designed to move beyond basic troubleshooting by explaining the causality behind these side reactions and providing self-validating protocols to ensure your syntheses succeed on the first attempt.

To troubleshoot effectively, we must first understand the molecular environment of 1-methyl-1H-pyrazol-5-amine. The primary challenges in coupling reactions stem from its ambident nucleophilicity and steric hindrance :

  • Steric Blocking at C5: The exocyclic amine is located at the 5-position, directly adjacent to the N1-methyl group. This creates significant steric hindrance, reducing the nucleophilicity of the primary amine during cross-coupling.

  • Hyper-Nucleophilic C4 Position: The pyrazole ring is highly electron-rich. Because the N1 and C5 positions are occupied, the C4 position becomes highly susceptible to electrophilic aromatic substitution (EAS)[1]. During acylation or halogenation, the C4 carbon often outcompetes the sterically hindered exocyclic amine[2].

  • Transition Metal Poisoning: Small, electron-rich five-membered nitrogen heterocycles are notorious for coordinating to transition metals. In palladium-catalyzed reactions, the pyrazole nitrogens can displace the supporting phosphine ligands, leading to rapid catalyst deactivation[3].

Fig 1. Ambident reactivity pathways of 1-methyl-1H-pyrazol-5-amine.

Troubleshooting Buchwald-Hartwig Cross-Couplings

The Issue: You are attempting a C–N cross-coupling with an aryl halide, but the reaction stalls at 20% conversion, and a black precipitate forms in the flask.

The Causality: The black precipitate is palladium black, indicating catalyst death. Secondary and sterically demanding primary amines require smaller phosphine ligands to facilitate reductive elimination. However, these smaller ligands leave the palladium center vulnerable. The electron-rich pyrazole ring coordinates to the exposed palladium, displacing the ligand and creating a catalytically dormant off-cycle complex[3]. Furthermore, strong inorganic bases can degrade base-sensitive heteroarenes[3].

The Solution: Shift to a ligand specifically designed to resist heteroarene-induced deactivation (such as GPhos)[3], and utilize biphasic aqueous conditions to solubilize the inorganic base, providing a milder, buffered environment[4].

Protocol: Self-Validating Biphasic Pd-Catalyzed C–N Coupling

This protocol utilizes a biphasic 2-methyltetrahydrofuran (MeTHF)/water system to prevent base-clumping and buffer the pH, ensuring high crude purity[4].

  • Reactor Charging: To a dry reactor under nitrogen, add the aryl halide (1.0 eq), 1-methyl-1H-pyrazol-5-amine (1.5 eq), and Cs2​CO3​ (2.0 eq)[4].

  • Solvent Addition: Add degassed MeTHF and water in a 10:1 volumetric ratio[4]. Causality: Water solubilizes the cesium carbonate, preventing the abrasive mechanical degradation of the catalyst often seen with solid bases in anhydrous solvents.

  • Degassing: Subject the reactor to six cycles of vacuum and nitrogen backfill[4].

  • Catalyst Introduction: Add Pd2​(dba)3​ (4 mol%) and a bulky dialkylbiarylphosphine ligand like GPhos (8 mol%)[3].

  • Reaction: Heat to 70°C under vigorous stirring.

  • Self-Validation Checkpoint: After 4 hours, halt stirring and let the phases separate. The organic layer should remain a clear yellow/orange. If it turns opaque black, oxygen ingress has occurred, or the ligand loading was insufficient to protect the palladium center.

Fig 2. Workflow for overcoming catalyst deactivation in C-N cross-coupling.

Troubleshooting Amide Couplings & Acylation

The Issue: Reaction with an acyl chloride yields a complex mixture. LC-MS analysis shows the desired N-acylated product, a C4-acylated isomer, and a di-acylated side product.

The Causality: The exocyclic amine is sterically hindered, which slows down N-acylation. Meanwhile, the C4 position is highly nucleophilic[1]. If the electrophile is too reactive (e.g., an acyl chloride) or the temperature is too high, Friedel-Crafts-type C4-acylation competes with N-acylation. Additionally, once mono-N-acylation occurs, the resulting amide can sometimes act as a nucleophile if excess base and acylating agent are present, leading to di-acylation.

The Solution: Abandon acyl chlorides in favor of milder peptide coupling reagents (like HATU) and strictly control the temperature to kinetically favor the exocyclic amine.

Protocol: Regioselective N-Acylation via HATU
  • Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 eq) and stir at room temperature for 15 minutes to generate the active ester. Causality: Pre-forming the active ester prevents the pyrazole from reacting directly with the coupling reagent.

  • Thermal Control: Cool the reaction mixture strictly to 0°C using an ice bath.

  • Substrate Addition: Add 1-methyl-1H-pyrazol-5-amine (1.0 eq) dropwise as a solution in DMF.

  • Self-Validation Checkpoint: Maintain at 0°C for 2 hours. Spot the reaction on a TLC plate. You should observe a single major product spot. If a highly UV-active spot appears with a lower Rf than the desired product, di-acylation is occurring—indicating your temperature control slipped or excess HATU was used.

Quantitative Data Summary: Side Products vs. Optimized Conditions

The following table summarizes the expected yield improvements when shifting from standard conditions to the optimized protocols described above.

Reaction TypeCommon Side ProductPrimary CauseOptimized ConditionExpected Yield
Buchwald-Hartwig Unreacted starting materialPd-catalyst poisoning via N-coordinationGPhos ligand + MeTHF/H₂O>85% (up from ~20%)
Amide Coupling C4-Acylated PyrazoleHigh electrophilicity + excess heatHATU, 0°C, DIPEA base>90% (up from ~40%)
Sulfonylation Di-sulfonylated amineExcess reagent, strong base1.0 eq Sulfonyl chloride, Pyridine>80% (up from ~50%)

Frequently Asked Questions (FAQs)

Q: I actually want to functionalize the C4 position. How do I force the reaction to occur there instead of the amine? A: Because the C4 position is naturally the most nucleophilic carbon on the ring, you can easily functionalize it using classical electrophilic aromatic substitution conditions. For example, in the synthesis of certain antibiotics (like ceftolozane), the C4 position is selectively nitrosated using NaNO2​/HCl in water at 5°C[2]. The exocyclic amine remains untouched during this process.

Q: Can I use standard reductive amination conditions with 1-methyl-1H-pyrazol-5-amine? A: Yes, but you must account for the steric hindrance of the N-methyl group, which significantly slows down imine formation. One-pot condensation/reduction sequences work, but you may need to add a Lewis acid (like Ti(OiPr)4​ ) to drive the initial imine condensation to completion before adding your reducing agent.

Q: Why does my pyrazole degrade when I use sodium tert-butoxide in cross-couplings? A: Strong alkoxide bases can mediate the decomposition of sensitive five-membered heteroarenes[3]. This degradation not only destroys your starting material but the resulting decomposition products can further poison your palladium catalyst. Always switch to milder bases like Cs2​CO3​ or K3​PO4​ when working with this substrate.

References

  • Biphasic Aqueous Reaction Conditions for Process-Friendly Palladium-Catalyzed C–N Cross-Coupling of Aryl Amines. ACS Publications. Available at:[Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Available at:[Link]

  • Recent developments in aminopyrazole chemistry. Arkat USA. Available at:[Link]

  • Approved antibacterial drugs in the last 10 years: from the bench to the clinic. Exploration Pub. Available at:[Link]

Sources

Optimization

Stability of 1-methyl-1H-pyrazol-5-amine hydrochloride under acidic conditions

Welcome to the Technical Support Center for 1-methyl-1H-pyrazol-5-amine hydrochloride . As a highly versatile bifunctional building block, this heterocyclic amine is foundational in the synthesis of pharmaceuticals, agro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-methyl-1H-pyrazol-5-amine hydrochloride . As a highly versatile bifunctional building block, this heterocyclic amine is foundational in the synthesis of pharmaceuticals, agrochemicals, and advanced materials[1]. However, its behavior in acidic environments is frequently misunderstood, leading to unintended degradation or failed syntheses.

This guide is engineered for research scientists and drug development professionals. It provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure absolute control over this compound under acidic stress.

Physicochemical Profile & Quantitative Data

To predict the behavior of 1-methyl-1H-pyrazol-5-amine hydrochloride, one must first understand its thermodynamic and physical baselines. The primary amine group is highly basic, which dictates its speciation in low-pH environments.

Table 1: Key Physicochemical Properties

Property Value Clinical/Synthetic Relevance Reference
Molecular Weight 97.12 g/mol (Free base) Essential for exact molar equivalent calculations. [1]
Proton Affinity 949.50 kJ/mol Indicates strong propensity for N-protonation in acid. [2]
Gas Basicity 917.60 kJ/mol Confirms the basic nature of the exocyclic amine. [2]

| LogP (Octanol/Water) | 0.002 | Highly hydrophilic; readily dissolves in aqueous acids. |[2] |

Table 2: Stability & Performance Metrics in Strong Acid (1 M H₂SO₄)

Parameter Value Mechanistic Implication Reference
Test Medium 1 M H₂SO₄ Demonstrates extreme acid tolerance at ambient temps. [3]
Optimal Concentration 0.8 mg/L Sufficient to form a protective monolayer on metals. [3]
Temperature 303 K Thermal threshold before acid-catalyzed cleavage begins. [3]

| Inhibition Efficiency | 92.28% | Proves the molecule remains intact to block corrosion. |[3] |

Troubleshooting Guide & FAQs: Behavior in Acidic Conditions

Q1: Why does my 1-methyl-1H-pyrazol-5-amine exhibit variable reactivity during electrophilic substitution reactions in acidic media? Causality & Resolution: The exocyclic amino group possesses a high proton affinity (949.50 kJ/mol)[2]. In strongly acidic media (pH < 2), the equilibrium shifts entirely to the N-protonated ammonium salt. This protonation withdraws electron density from the pyrazole core, deactivating it toward standard electrophilic aromatic substitution. However, this acidic environment can be weaponized for specific regiocontrol. For example, when reacting with electrophiles like 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt), acidic conditions actively suppress the formation of pyrazolo[3,4-c]isothiazoles and instead drive the reaction exclusively toward N-(dithiazolylidene)pyrazolamines[4]. Actionable Advice: Map the pH profile of your reaction. If core substitution is desired, buffer the system to pH 6-7 to maintain a fraction of the highly nucleophilic free-base amine.

Q2: During long-term storage of the hydrochloride salt, I observe a color change from white to light yellow/brown. Is the acid degrading the ring? Causality & Resolution: The pyrazole ring itself is exceptionally robust. The discoloration is not ring cleavage, but rather the degradation of the primary amine. In the presence of ambient acidic moisture and trace environmental nitrites (NOx), the amine undergoes unintended nitrosation and diazotization[5]. The resulting diazonium intermediates are highly unstable and rapidly polymerize into colored azo-degradants. Actionable Advice: Store the hydrochloride salt in a tightly sealed, argon-purged container at room temperature, strictly protected from light and moisture.

Q3: Can I utilize this compound in highly corrosive acidic environments (e.g., 1 M H₂SO₄) without immediate degradation? Causality & Resolution: Yes. Pyrazole-5-amines demonstrate remarkable stability in 1 M H₂SO₄ at moderate temperatures (e.g., 303 K). The protonated amine and the heterocyclic nitrogen atoms facilitate strong electrostatic and coordinate interactions with metal surfaces. This allows the intact molecule to act as a highly effective corrosion inhibitor for mild steel, achieving >92% inhibition efficiency[3]. The molecule does not degrade because the activation energy required for pyrazole ring cleavage far exceeds the thermal energy available at 303 K.

Mechanistic Pathway Visualization

The following diagram maps the divergent pathways of 1-methyl-1H-pyrazol-5-amine hydrochloride when subjected to acidic stress, highlighting both its synthetic utility and degradation risks.

G Start 1-Methyl-1H-pyrazol-5-amine HCl (Stable Precursor) Acidic Strong Acidic Medium (pH < 2) Start->Acidic Dissolution Protonated N-Protonated Ammonium Salt (Deactivated Core) Acidic->Protonated Shift Equilibrium Electrophile Electrophilic Addition (e.g., Appel Salt) Protonated->Electrophile Controlled Reaction Nitrite Trace Nitrites / NOx (Oxidative Stress) Protonated->Nitrite Environmental Exposure Corrosion Metal Surface Adsorption (Corrosion Inhibition) Protonated->Corrosion 1M H2SO4 / Mild Steel Product1 Dithiazolylidenes (Favored Pathway) Electrophile->Product1 Acid-Directed Synthesis Product2 Diazonium Intermediate (Highly Reactive) Nitrite->Product2 Diazotization Degradation Azo-Polymeric Degradants (Color Change) Product2->Degradation Hydrolysis / Polymerization

Reactivity and degradation pathways of 1-methyl-1H-pyrazol-5-amine in acidic conditions.

Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . Built-in control mechanisms guarantee that the data generated is an accurate reflection of the compound's chemical reality.

Protocol 1: Acid-Stress Stability Profiling (HPLC-UV)

Objective: Quantify the degradation kinetics of 1-methyl-1H-pyrazol-5-amine HCl in 1 M HCl. Self-Validation Mechanism: Concurrent analysis of a pH 7.4 buffered control ensures that any observed degradation is strictly acid-catalyzed. Furthermore, mass balance calculations (Sum of Peak Areas) confirm that no volatile degradants escape detection.

  • Stock Preparation: Dissolve 10.0 mg of 1-methyl-1H-pyrazol-5-amine HCl in 10 mL of HPLC-grade water to create a 1 mg/mL stock solution.

  • Stress Initiation: Transfer 5 mL of the stock to a flask containing 5 mL of 2 M HCl (Final concentration: 0.5 mg/mL in 1 M HCl). Simultaneously, prepare a control by mixing 5 mL of stock with 5 mL of pH 7.4 phosphate buffer.

  • Incubation & Sampling: Incubate both flasks at 40°C. Extract 100 µL aliquots at t=0,2,4,8, and 24 hours.

  • Quenching (Critical Step): Immediately quench the acidic aliquot by mixing it with 100 µL of 1 M NaOH. Causality: Neutralization instantaneously halts acid-catalyzed hydrolysis, locking the degradation profile so the HPLC readout reflects the exact time point.

  • HPLC-UV Analysis: Inject 10 µL onto a standard C18 column. Monitor absorbance at 254 nm and 371 nm. Calculate the remaining percentage relative to the t=0 peak area.

Protocol 2: Application as an Acidic Corrosion Inhibitor

Objective: Utilize the acid-stable nature of the compound to protect mild steel in 1 M H₂SO₄. Self-Validation Mechanism: Electrochemical Impedance Spectroscopy (EIS) is used to confirm surface adsorption. An increase in charge transfer resistance ( Rct​ ) validates that the molecule is intact and actively blocking acid attack, rather than degrading in the solution[3].

  • Solution Preparation: Prepare a 1 M H₂SO₄ solution. Add 1-methyl-1H-pyrazol-5-amine HCl to achieve a concentration of 0.8 mg/L[3].

  • Metal Preparation: Polish mild steel coupons with varying grades of emery paper, wash with distilled water, degrease with acetone, and dry.

  • Immersion & Equilibration: Immerse the steel coupon into the acidic inhibitor solution at 303 K. Allow 30 minutes for the Open Circuit Potential (OCP) to stabilize. Causality: This equilibration time is required for the protonated amine to electrostatically adsorb onto the cathodic sites of the metal surface.

  • Electrochemical Analysis: Perform EIS over a frequency range of 100 kHz to 10 mHz. A widened Nyquist plot semicircle confirms successful, stable inhibition.

References

  • BenchChem. "An In-depth Technical Guide to 1-methyl-1H-pyrazol-5-amine: Synonyms, Properties, and Synthetic Applications." BenchChem. Available at: ]">https://www.benchchem.com[1]

  • Cheméo. "Chemical Properties of 1-methyl-5-aminopyrazole (CAS 1192-21-8)." Cheméo. Available at: ]">https://www.chemeo.com[2]

  • ACS Omega. "Amino/Keto Derivatives of Pyrazole as Effective Corrosion Inhibitors for Mild Steel in an Acidic Medium: Surface Morphological, Electrochemical, and Computational Studies." ACS Publications. Available at: ]">https://pubs.acs.org[3]

  • Academia.edu. "Reinvestigating the Reaction of 1H-Pyrazol-5-amines with 4,5-Dichloro-1,2,3-dithiazolium Chloride: A Route to Pyrazolo[3,4-c]isothiazoles and Pyrazolo[3,4-d]thiazoles." Academia.edu. Available at: ]">https://www.academia.edu[4]

  • ACS Omega. "Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations." ACS Publications. Available at: ]">https://pubs.acs.org[5]

  • European Commission. "SCIENTIFIC ADVICE ON HC Yellow No. 16 (CAS No. 1184721-10-5) Submission II." Europa.eu. Available at: ]">https://ec.europa.eu

  • Sigma-Aldrich. "1H-Pyrazole-5-amine | 916420-28-5." Sigma-Aldrich. Available at: ]">https://www.sigmaaldrich.com

Sources

Troubleshooting

Technical Support Center: Mitigating Hydrodehalogenation in Suzuki-Miyaura Coupling of Halopyrazoles

Welcome to the Advanced Troubleshooting Guide for cross-coupling of heteroaryl halides. As a Senior Application Scientist, I have designed this guide to move beyond basic reaction setups and address the fundamental kinet...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for cross-coupling of heteroaryl halides. As a Senior Application Scientist, I have designed this guide to move beyond basic reaction setups and address the fundamental kinetic and thermodynamic forces that derail the Suzuki-Miyaura coupling of halopyrazoles.

Hydrodehalogenation—the undesired reduction of the carbon-halogen bond to a carbon-hydrogen bond—is the most pervasive side reaction encountered when working with electron-rich heterocycles like pyrazoles. This guide provides the mechanistic causality, quantitative risk matrices, and self-validating protocols required to engineer this side reaction out of your workflows.

Part 1: The Mechanistic Root of Hydrodehalogenation

To solve dehalogenation, we must first understand its causality. The primary mechanism of dehalogenation involves the formation of an off-cycle palladium-hydride (Pd-H) species[1].

During a standard catalytic cycle, the Pd(0) catalyst undergoes oxidative addition into the halopyrazole to form an Ar-Pd(II)-X intermediate. At this stage, the reaction faces a critical kinetic bifurcation. If the subsequent transmetalation step is slow—often due to steric hindrance, poor boronic acid solubility, or the inherent electron-rich nature of the pyrazole ring—the long-lived Pd(II) intermediate becomes vulnerable[2]. It will abstract a hydride from the environment, typically via β -hydride elimination from an alcoholic solvent or an amine base[3]. Subsequent reductive elimination yields the des-halo pyrazole byproduct (Ar-H) and regenerates the Pd(0) catalyst, permanently consuming your starting material[1].

Mechanism Pd0 Pd(0) Catalyst OxAdd Ar-Pd(II)-X (Oxidative Addition) Pd0->OxAdd + Ar-X ArX Halopyrazole (Ar-X) ArX->OxAdd TransMet Ar-Pd(II)-Ar' (Transmetalation) OxAdd->TransMet + Ar'-B(OH)2 (Rate-Limiting) Hydride Ar-Pd(II)-H (Hydride Abstraction) OxAdd->Hydride + Hydride Source (Solvents/Amines) Product Ar-Ar' (Desired Cross-Product) TransMet->Product Reductive Elimination Product->Pd0 Dehal Ar-H (Dehalogenated Byproduct) Hydride->Dehal Reductive Elimination Dehal->Pd0 Catalyst Regeneration

Caption: Divergent pathways in Pd-catalyzed coupling: Cross-coupling vs. Hydrodehalogenation.

Part 2: Quantitative Risk Factors & Optimization Matrix

To systematically eliminate dehalogenation, you must control the variables that dictate the relative rates of transmetalation versus hydride abstraction.

Reaction VariableHigh Dehalogenation RiskOptimal Choice (Low Risk)Mechanistic Rationale
Halogen Leaving Group Iodide (-I)Bromide (-Br), Chloride (-Cl)C-I bonds undergo rapid oxidative addition, creating a buildup of the Ar-Pd-I intermediate that waits for slow transmetalation, increasing vulnerability to hydride capture. Bromo and chloro derivatives show a significantly reduced propensity for dehalogenation[4].
Solvent System Ethanol, Isopropanol1,4-Dioxane, Toluene, THFPrimary and secondary alcohols act as potent hydride donors via β -hydride elimination to the Pd center[3]. Aprotic solvents eliminate this pathway[2].
Pyrazole N-H Status Unprotected (Free N-H)Protected (SEM, THP, Boc)The free nitrogen can coordinate to the palladium center, inhibiting catalysis[1]. Deprotonation of the N-H by the base also increases the electron density of the ring, further slowing transmetalation[1].
Ligand Selection PPh3, P(o-tol)3XPhos, RuPhos, Pd(dppf)Cl2Bulky, electron-rich biaryl phosphines accelerate both transmetalation and reductive elimination, kinetically outcompeting the side reactions[4].
Part 3: Troubleshooting FAQs

Q1: Why is my 4-iodopyrazole yielding almost entirely the des-iodo byproduct, while my colleague's 4-bromopyrazole works fine? A1: The propensity for dehalogenation strictly follows the order of halide reactivity: I > Br > Cl[1]. Aryl iodides undergo oxidative addition extremely rapidly. If the subsequent transmetalation step is not equally fast, you accumulate a long-lived Ar-Pd(II)-I intermediate. This intermediate acts as a kinetic trap, providing ample time for the palladium to abstract a hydride from the environment. Direct comparisons in literature confirm that bromo- and chloropyrazoles are superior substrates for Suzuki-Miyaura couplings because their slower oxidative addition better matches the rate of transmetalation, minimizing the lifespan of the vulnerable intermediate[4].

Q2: I am using standard Suzuki conditions (Pd(PPh3)4, K2CO3, EtOH/H2O). Why am I seeing up to 40% hydrodehalogenation? A2: Your solvent is acting as a reducing agent. Protic solvents like ethanol can coordinate to the palladium center and undergo β -hydride elimination, transferring a hydride directly to the metal to form the problematic Pd-H species[3]. To resolve this, switch your solvent system to a degassed, polar aprotic mixture such as 1,4-dioxane/water or THF/water[2].

Q3: How does the free N-H of my pyrazole substrate contribute to this side reaction? A3: Unprotected N-heterocycles are notoriously susceptible to dehalogenation[1]. The free N-H poses two distinct mechanistic threats. First, the nitrogen lone pair can coordinate to the palladium catalyst, forming an off-cycle resting state that stalls transmetalation. Second, under basic conditions, the N-H is deprotonated, creating an electron-rich pyrazolide anion. This excess electron density severely retards the electrophilic transmetalation step. Protecting the nitrogen with a bulky group (e.g., SEM, Boc, or Benzyl) prevents coordination and normalizes the ring's electronics, effectively suppressing the side reaction[1],[2].

Q4: What is the most effective catalyst system to force the reaction toward cross-coupling? A4: You must use a catalyst system that accelerates transmetalation and reductive elimination. Pre-catalysts utilizing Buchwald-type biaryl phosphine ligands (such as XPhos Pd G2 or RuPhos) are highly recommended[4]. These ligands are highly electron-rich, which stabilizes the Pd center, and their extreme steric bulk forces the rapid reductive elimination of the cross-coupled product before hydride abstraction can occur[4].

Workflow Start Dehalogenation Detected (LC-MS Analysis) CheckNH Is Pyrazole N-H Free? Start->CheckNH Protect Protect N-H (SEM, Boc, THP) CheckNH->Protect Yes CheckSolvent Using Protic Solvents (e.g., EtOH, iPrOH)? CheckNH->CheckSolvent No SwitchSolvent Switch to Aprotic (Dioxane, THF, Toluene) CheckSolvent->SwitchSolvent Yes CheckLigand Using Basic Phosphines? CheckSolvent->CheckLigand No SwitchLigand Use Bulky Biaryl Phosphines (e.g., XPhos, RuPhos) CheckLigand->SwitchLigand Yes

Caption: Step-by-step troubleshooting workflow to mitigate halopyrazole dehalogenation.

Part 4: Self-Validating Protocol for Halopyrazole Coupling

To ensure scientific integrity, every reaction must prove its own efficacy in real-time. This protocol incorporates kinetic validation steps to ensure transmetalation outpaces dehalogenation.

Step 1: Substrate Preparation & Protection Prior to coupling, protect the free N-H of the halopyrazole using a SEM or Boc group. Purify the protected halopyrazole to remove trace secondary amines, which can act as hydride donors.

Step 2: Anhydrous Reaction Assembly In an oven-dried Schlenk flask, combine:

  • Protected halopyrazole (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.5 equiv)

  • XPhos Pd G2 (2-5 mol%)

  • Anhydrous K3PO4 (2.0 equiv) Evacuate and backfill the vessel with Argon three times. Add degassed 1,4-Dioxane (0.2 M). Do not use alcohols.

Step 3: Catalytic Initiation Heat the reaction mixture to 80 °C. The use of XPhos Pd G2 ensures rapid generation of the active Pd(0) species without requiring an induction period, preventing the buildup of unreacted intermediates.

Step 4: Kinetic Validation & Work-up (Self-Validating Step)

  • T=30 Minutes: Extract a 10 µL aliquot, quench in acetonitrile, and analyze via LC-MS.

  • Validation Logic: Compare the UV integration of the desired cross-product (Ar-Ar') against the des-halo byproduct (Ar-H). If the Ar-H peak is growing faster than the Ar-Ar' peak, your transmetalation step is rate-limiting. Corrective Action: Immediately inject 0.5 mL of degassed water to increase the solubility of the phosphate base and activate the boronic acid, thereby accelerating transmetalation.

  • T=120 Minutes: Confirm total consumption of the starting material. Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over Na2SO4, and purify via flash chromatography.

References[1] Title: How to avoid dehalogenation side reactions in Suzuki coupling | Source: Benchchem | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEK1yJvDVQJxxId9-XlFG_1Ixt_9M9PLe-1kONJGlbtFfSiH9Y21IzfoGCTJB7uHTchg4dLbKmEWh22TxsqJcU3I_qr9w2RJx-rjzcq7g6lS-xM7oBvVdmM1Y1ENgGtGPKHTajEnZ3W0Zh2fADbmfpYOqBra1r2Q_8x5jwcILmzP3HplIYJpi-3E8Kf9d7VSEN9dN7VE_CRjq0=[2] Title: Technical Support Center: Preventing Dehalogenation of 1-benzyl-4-bromo-1H-pyrazole in Coupling Reactions | Source: Benchchem | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6OXCoZdbUBRWlcZfrWeoZAqhIf6Y6JOdwa4V9eb7kv3IKJk8PjqiXh4TNbn16Brx9jyYeMMi0bCDNwAZaq1jAtoqRjSlsICsxYN9D1fpVVp_jav9qwrNL44px1b1CbU9my0g8fat6lCCjxAd7BD9002iNs_nPNbmnZG1G3LecVh5s_sxc6JynVNMNu4uhJb_olsiAtanhLb6L2Vbjn2Kt2vOzsEXS_e_w3dAYt7vUCLt55s6nEo3V0BMeSU9ZJbCQmCjTZQ==[4] Title: The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Source: ResearchGate | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3ZjzLYbPVyZxKRJbNefI0405Jkw56Sarr_-Zj4sbcDC7EhK2OjqldHd4HssazJK3nkchbeqitzU1znab53aKYqTBK22tqNn2v4E3KdeXZr8IbOE1QnDVF9quTNRjM3rlKGfa40ypzFN5hmjXqXklb6whWEHUtRUMOCm-ITHDMsvpSrNjybqix04Jyav8iivUX7dWq6Fz9JjG1lFU41mHyr1hjeLM1Pvjq5GNHLGT8peVgef09fZPDxtjcwbZ04U2I0iXnKMsoF4H89lwGD-KkC1geQBHhWLNlLwPkTomFZ7qfAngOmqP1ynXanmvbaMBCzxYKeh3q4VJTym2m[3] Title: Suzuki-Miyaura cross-coupling: Practical Guide | Source: Yoneda Labs | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqyntLqOK1NsX8ox2LbtokGslpnDWl4s9Y5IA2SsKxuVdtDqOvfIA2w7aEFsjgPPT_EMfx15q_SVv1ImkmF2JWCHzUbRxmJgUq7ktFIyq6na8yfVBvrrP5lWsz3wjEq3MhTTvxzHItbj0iSC5xl9TT3tqcHo1CNMYul8ZohIgICD84fzucT2e5

Sources

Optimization

Work-up procedure for reactions containing pyrazole compounds

Welcome to the . Pyrazoles are privileged scaffolds in medicinal chemistry and drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the . Pyrazoles are privileged scaffolds in medicinal chemistry and drug development. However, their unique physicochemical properties—specifically their amphoteric nature, strong hydrogen-bonding capabilities, and high affinity for transition metals—often lead to significant product loss and contamination during standard work-up procedures.

This guide provides mechanistic troubleshooting, self-validating protocols, and diagnostic workflows to resolve the most common pyrazole isolation issues.

Diagnostic Decision Matrix

DecisionTree Start Crude Pyrazole Mixture WaterSol High Aqueous Solubility? (LogP < 1) Start->WaterSol SaltingOut Salting-Out Extraction (Brine/EtOAc) WaterSol->SaltingOut Yes (Moderate) CatchRelease Catch & Release SPE (MP-TsOH) WaterSol->CatchRelease Yes (Extreme) StandardLLE Standard LLE pH Adjustment WaterSol->StandardLLE No MetalContam Transition Metal Catalyzed? (e.g., Pd, Cu) Scavenger Metal Scavenging (Thiol/Thiourea Resin) MetalContam->Scavenger Yes End Purified Pyrazole MetalContam->End No SaltingOut->MetalContam CatchRelease->MetalContam Scavenger->End StandardLLE->MetalContam

Diagnostic workflow for selecting the optimal pyrazole work-up strategy.

Troubleshooting Guide 1: The Aqueous Phase Dilemma

Q: Why is my pyrazole product stubbornly remaining in the aqueous layer during liquid-liquid extraction (LLE)? A: Pyrazoles are highly amphoteric. The basic pyridinic nitrogen (N2) has a conjugate acid pKa of ~2.5, while the acidic pyrrolic nitrogen (N1) has a pKa of ~14.2[1]. At extreme pH levels, the molecule ionizes and becomes highly water-soluble. Even at a neutral pH, the neutral pyrazole acts as both a strong hydrogen bond donor and acceptor, heavily favoring the aqueous phase and drastically lowering its partition coefficient (LogP) in standard non-polar organic solvents.

Q: How can I force the pyrazole into the organic phase without degrading it? A: You must manipulate the thermodynamics of the aqueous phase using the "salting-out" effect. Saturating the aqueous layer with an inorganic salt (like NaCl) increases the dielectric constant and surface tension of the water. This physical change reduces the diffusion rate of the target analyte into the aqueous medium and thermodynamically drives the non-electrolyte pyrazole into the organic phase[2]. For instance, the aqueous solubility of certain pyrazole amines drops from ~100 mg/mL in pure water to ~30 mg/mL in saturated NaCl[3].

Protocol 1: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

Mechanism: Thermodynamic displacement of the organic solute via aqueous saturation.

  • pH Adjustment: Adjust the aqueous phase to pH 7–8 using saturated NaHCO₃ to ensure the pyrazole is in its neutral, free-base form.

  • Solvent Selection: Add an organic solvent with strong hydrogen-bond accepting properties (e.g., Ethyl Acetate or 2-MeTHF). Avoid purely non-polar solvents like Hexanes or Toluene.

  • Salting-Out: Add solid NaCl or (NH₄)₂SO₄ directly to the mixture until the aqueous layer is fully saturated (undissolved salt remains visible).

  • Partitioning: Agitate vigorously for 5 minutes, then allow the phases to separate.

  • Self-Validation Check: Spot both the organic and aqueous layers on a TLC plate or analyze via LC-MS. If the product mass persists heavily in the aqueous layer, abandon LLE and escalate to Protocol 2.

Q: Salting-out failed because my pyrazole is extremely polar. What is the next escalation? A: When thermodynamic partitioning fails, utilize a chemical "Catch-and-Release" Solid Phase Extraction (SPE) strategy. By exploiting the basicity of the pyrazole ring, you can covalently trap the product on a strong cation exchange resin (such as macroporous polystyrene-bound sulfonic acid, MP-TsOH), wash away non-basic impurities, and subsequently release the pure product using a strong volatile base[4].

CatchAndRelease Load 1. Load Crude (Pyrazole + Impurities) Catch 2. Catch (Resin-Pyrazole Salt) Load->Catch MP-TsOH Resin Wash 3. Wash (Elute Impurities) Catch->Wash DCM/MeOH Release 4. Release (NH3/MeOH Elution) Wash->Release Retain Resin Pure 5. Pure Pyrazole Release->Pure Evaporate

Catch-and-release solid-phase extraction (SPE) mechanism for pyrazoles.

Protocol 2: Catch-and-Release SPE

Mechanism: Reversible acid-base covalent trapping on a solid support.

  • Conditioning: Swell the MP-TsOH resin (2-3 equivalents based on the theoretical yield of the pyrazole) in a mixture of DCM/MeOH.

  • Catch (Loading): Load the crude aqueous/organic mixture onto the resin. The basic pyrazole nitrogen protonates and binds to the resin as a sulfonate salt.

  • Wash: Flush the cartridge with 3-5 column volumes of DCM and MeOH to elute non-basic organic impurities.

    • Self-Validation Check: Analyze the wash fractions via LC-MS. The target pyrazole mass should be completely absent. If present, the resin capacity was exceeded.

  • Release: Elute the product using a 2–4 M solution of Ammonia in Methanol. The ammonia deprotonates the pyrazole, releasing it from the solid support[4].

  • Isolation: Concentrate the methanolic ammonia fraction in vacuo to yield the purified pyrazole.

Troubleshooting Guide 2: Transition Metal Contamination

Q: My pyrazole was synthesized via a Suzuki/Buchwald-Hartwig coupling. Why is the Palladium level >1000 ppm even after Celite filtration? A: Pyrazoles are exceptional bidentate and monodentate ligands. The pπ-excedent pyrazole ring transfers negative charge density to the metal, while the dπ orbitals of the palladium back-donate to the pπ* orbitals of the pyrazole. This bidirectional electron transfer generates a highly stable, soluble metal-N-pyrazole coordination complex[5]. Standard physical filtration (like Celite) only removes heterogeneous/insoluble Pd(0) and is completely ineffective against these soluble chelated species[6].

Q: How do I break the Pd-Pyrazole complex without losing my product? A: You must introduce a functionalized metal scavenger that possesses a higher thermodynamic binding affinity for Palladium than the pyrazole itself. Silica-supported thiols (SiliaMetS Thiol) or thioureas act as superior soft ligands, displacing the pyrazole and permanently trapping the metal on the insoluble solid support[6].

Protocol 3: Palladium Scavenging Workflow

Mechanism: Competitive ligand displacement using high-affinity solid-supported nucleophiles.

  • Dissolution: Dissolve the crude pyrazole in a polar aprotic solvent (e.g., DMF, THF, or DCM) at a concentration of 10-50 mg/mL to ensure both the product and the Pd-complex are fully solvated[6].

  • Scavenger Loading: Add 5–10 equivalents of a silica-based scavenger (e.g., SiliaMetS Thiol) relative to the initial amount of palladium catalyst used in the reaction[6].

  • Incubation: Stir the suspension at an elevated temperature (40–50 °C) for 4 to 16 hours. Note: Heat provides the necessary activation energy to break the stable Pd-pyrazole bond.

  • Filtration: Filter the mixture through a fine glass frit to remove the metal-bound silica. Wash the resin with a solvent in which the pyrazole is highly soluble to recover any physically adsorbed product[6].

  • Self-Validation Check: Submit a 1 mg sample of the concentrated filtrate for rapid ICP-MS analysis. If residual Pd levels remain >10 ppm, repeat the scavenging step utilizing a different functional group (e.g., switch from Thiol to Thiourea) to target different oxidation states of the metal[6].

Quantitative Data Summaries

Table 1: Physicochemical Properties of Pyrazole and Work-Up Implications

PropertyValueImplication for Work-up
pKa (Conjugate Acid) ~2.5Protonates in strong acids; becomes highly water-soluble. Avoid highly acidic aqueous washes.
pKa (NH Deprotonation) ~14.2Deprotonates in strong bases; forms water-soluble salts. Maintain pH 7-8 for optimal LLE.
Hydrogen Bonding Donor (N1) & Acceptor (N2)Causes high aqueous retention; requires H-bond accepting organic solvents (EtOAc, 2-MeTHF) for extraction.
Coordination Chemistry Strong σ-donor, π-acceptorForms highly stable, soluble complexes with Pd/Cu; necessitates high-affinity metal scavengers over simple filtration.

Table 2: Metal Scavenger Selection Guide

Scavenger TypeFunctional GroupTarget MetalsOptimal Solvents
SiliaMetS Thiol -SHPd(II), Pd(0), Cu, AgDCM, THF, DMF, Alcohols
SiliaMetS Thiourea -NH-CS-NH₂Pd(II), Ru, RhDMF, NMP, Alcohols
MP-TMT TrithiocyanuratePd(II), Pd(0), PtDCM, THF, Toluene

References

  • Extraction and Determination of 2-Pyrazoline Derivatives Using Liquid Phase Microextraction Based on Solidification of Floating Organic Drop. ResearchGate.2

  • Accelerating Drug Discovery: Enabling Tools and Techniques. Biotage.4

  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses.3

  • Technical Support Center: Palladium Catalyst Removal from Pyrazole Compounds. BenchChem.6

  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Indian Academy of Sciences.1

  • Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. MDPI.5

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Pyrazole Synthesis: A Comparative Analysis of Aminopyrazole Isomers

For researchers, scientists, and drug development professionals, the pyrazole scaffold is a cornerstone of modern medicinal chemistry. Its derivatives are integral to a wide array of therapeutics, from anti-inflammatory...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the pyrazole scaffold is a cornerstone of modern medicinal chemistry. Its derivatives are integral to a wide array of therapeutics, from anti-inflammatory agents to kinase inhibitors. The strategic synthesis of substituted pyrazoles is therefore a critical endeavor. A common and versatile approach involves the use of aminopyrazoles as foundational building blocks. However, the seemingly subtle difference in the position of the amino group—at the 3, 4, or 5-position—profoundly influences the molecule's electronic properties, reactivity, and ultimately, the efficiency and outcome of subsequent synthetic transformations.

This guide provides an in-depth comparative analysis of the synthetic utility of 3-aminopyrazole, 4-aminopyrazole, and 5-aminopyrazole in the synthesis of more complex pyrazole derivatives. We will delve into the mechanistic underpinnings of their differential reactivity, present comparative yield data from the literature, and provide detailed experimental protocols for key transformations.

Mechanistic Considerations: The Decisive Role of the Amino Group's Position

The reactivity of aminopyrazoles is dictated by the interplay of the two ring nitrogen atoms and the exocyclic amino group. The position of the amino group determines its ability to participate in resonance and its influence on the nucleophilicity of the ring carbons and nitrogens.

  • 5-Aminopyrazole: This isomer is the most extensively studied and utilized in synthesis. The amino group at the 5-position is in direct conjugation with the ring nitrogen at the 1-position and the carbon at the 4-position. This electronic arrangement enhances the nucleophilicity of both the C4 position and the exocyclic amino group, making 5-aminopyrazoles excellent substrates for a variety of condensation and multicomponent reactions. They are particularly well-suited for the synthesis of fused pyrazole systems like pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines.[1][2]

  • 3-Aminopyrazole: In 3-aminopyrazole, the amino group is adjacent to the N2 ring nitrogen. While still a reactive intermediate, its participation in resonance is different from the 5-amino isomer. It readily participates in the formation of pyrazolo[1,5-a]pyrimidines through condensation with 1,3-dielectrophiles.[3][4] The relative stability of the 3-amino tautomer is a subject of study, with some research suggesting it to be more stable than the 5-amino isomer in aqueous media.[3]

  • 4-Aminopyrazole: The 4-aminopyrazole isomer is the least explored of the three in terms of its use as a synthetic precursor for more complex pyrazoles. The amino group at the C4 position primarily influences the reactivity of the adjacent C3 and C5 positions through its electron-donating nature. Its synthetic utility is often centered on reactions involving the amino group itself or electrophilic substitution at the C5 position.[5]

The following diagram illustrates the general reactivity of these isomers.

G cluster_3amino 3-Aminopyrazole Reactivity cluster_4amino 4-Aminopyrazole Reactivity cluster_5amino 5-Aminopyrazole Reactivity 3-AP 3-Aminopyrazole P[1,5-a]P_3 Pyrazolo[1,5-a]pyrimidines 3-AP->P[1,5-a]P_3 Condensation with 1,3-dielectrophiles 4-AP 4-Aminopyrazole Subst_Pyrazoles Substituted Pyrazoles 4-AP->Subst_Pyrazoles Electrophilic Substitution at C5 5-AP 5-Aminopyrazole P[3,4-b]P Pyrazolo[3,4-b]pyridines 5-AP->P[3,4-b]P Multicomponent Reactions P[1,5-a]P_5 Pyrazolo[1,5-a]pyrimidines 5-AP->P[1,5-a]P_5 Condensation with 1,3-dielectrophiles

Caption: Comparative reactivity pathways of aminopyrazole isomers.

Comparative Yields in Pyrazole Synthesis

Direct, side-by-side comparative studies of the three aminopyrazole isomers in the same pyrazole-forming reaction are scarce in the literature. However, by collating data from numerous publications, we can establish a general understanding of the expected yields for various synthetic transformations.

Aminopyrazole IsomerReaction TypeTypical ProductReported Yield Range (%)
5-Aminopyrazole Multicomponent reaction with β-diketones and aldehydesPyrazolo[3,4-b]pyridines70-95%[1][2]
Condensation with 1,3-dicarbonyl compoundsPyrazolo[1,5-a]pyrimidines60-94%[2]
Diazotization followed by couplingAzo-substituted pyrazolesGood to excellent[6]
3-Aminopyrazole Condensation with 1,3-dicarbonyl compoundsPyrazolo[1,5-a]pyrimidines40-89%[7]
Rh(III)-catalyzed annulation with aldehydes and ylidesPyrazolo[1,5-a]pyrimidines62-73%[4]
4-Aminopyrazole Reduction of 4-nitropyrazoles4-AminopyrazolesHigh (for the precursor synthesis)[5]
Synthesis from vinyl azidesSubstituted 4-aminopyrazolesModerate to excellent (for the precursor synthesis)

Note: The yields are highly dependent on the specific substrates, reagents, and reaction conditions. This table is intended to provide a general comparison based on available literature.

Experimental Protocols

To provide a practical context, we present detailed, step-by-step methodologies for representative pyrazole syntheses using each aminopyrazole isomer.

Protocol 1: Synthesis of a Pyrazolo[3,4-b]pyridine using 5-Aminopyrazole

This protocol is adapted from a typical multicomponent reaction for the synthesis of pyrazolo[3,4-b]pyridine derivatives.[1]

Workflow:

G Start Start Mix Mix 5-aminopyrazole, β-diketone, and aldehyde in ethanol Start->Mix Add_Cat Add catalytic amount of piperidine Mix->Add_Cat Reflux Reflux the mixture for 4-6 hours Add_Cat->Reflux Cool Cool to room temperature Reflux->Cool Precipitate Collect the precipitate by filtration Cool->Precipitate Wash Wash with cold ethanol Precipitate->Wash Dry Dry the product Wash->Dry End End Dry->End

Caption: Workflow for pyrazolo[3,4-b]pyridine synthesis.

Materials:

  • 5-Amino-3-methyl-1-phenylpyrazole (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Benzaldehyde (1.0 mmol)

  • Ethanol (10 mL)

  • Piperidine (0.1 mmol)

Procedure:

  • To a 50 mL round-bottom flask, add 5-amino-3-methyl-1-phenylpyrazole (1.0 mmol), ethyl acetoacetate (1.0 mmol), and benzaldehyde (1.0 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (0.1 mmol) to the mixture.

  • Reflux the reaction mixture with stirring for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The solid product that precipitates out is collected by filtration.

  • Wash the solid with a small amount of cold ethanol.

  • Dry the product in a vacuum oven to obtain the desired pyrazolo[3,4-b]pyridine derivative.

Protocol 2: Synthesis of a Pyrazolo[1,5-a]pyrimidine using 3-Aminopyrazole

This protocol describes a typical condensation reaction of a 3-aminopyrazole with a β-dicarbonyl compound.[7]

Workflow:

G Start Start Dissolve Dissolve 3-aminopyrazole and diethyl malonate in ethanol Start->Dissolve Add_Base Add sodium ethoxide Dissolve->Add_Base Reflux Reflux for 8 hours Add_Base->Reflux Cool Cool and neutralize with acetic acid Reflux->Cool Filter Filter the precipitate Cool->Filter Recrystallize Recrystallize from ethanol Filter->Recrystallize End End Recrystallize->End G Start Start Dissolve_AP Dissolve 5-aminopyrazole in dilute HCl Start->Dissolve_AP Cool_AP Cool to 0-5 °C Dissolve_AP->Cool_AP Add_Nitrite Add aqueous NaNO2 dropwise Cool_AP->Add_Nitrite Stir Stir for 30 minutes Add_Nitrite->Stir Prepare_Coupling Prepare a solution of the coupling agent Stir->Prepare_Coupling Add_Diazo Add the diazonium salt solution to the coupling agent solution Prepare_Coupling->Add_Diazo Adjust_pH Adjust pH to 4-5 Add_Diazo->Adjust_pH Collect Collect the azo dye precipitate Adjust_pH->Collect End End Collect->End

Caption: Workflow for azo-substituted pyrazole synthesis.

Materials:

  • 5-Amino-1H-pyrazole-4-carbonitrile (1.0 mmol)

  • Concentrated Hydrochloric Acid (2.0 mmol)

  • Sodium Nitrite (1.1 mmol)

  • β-Naphthol (1.0 mmol)

  • Sodium Hydroxide solution (10%)

  • Sodium Acetate solution

Procedure:

  • Dissolve 5-amino-1H-pyrazole-4-carbonitrile (1.0 mmol) in a mixture of concentrated hydrochloric acid (2.0 mmol) and water (5 mL).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 mmol) in water (2 mL) dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate beaker, dissolve β-naphthol (1.0 mmol) in 10% sodium hydroxide solution (5 mL) and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the β-naphthol solution with vigorous stirring.

  • Adjust the pH of the mixture to 4-5 with a saturated sodium acetate solution.

  • The precipitated azo dye is collected by filtration, washed with water, and dried.

Conclusion and Future Outlook

The choice of aminopyrazole isomer as a starting material has a profound impact on the synthetic strategy and the types of pyrazole derivatives that can be efficiently accessed. 5-Aminopyrazoles are undoubtedly the most versatile and widely used isomers, offering high yields in a variety of transformations, particularly in the construction of fused heterocyclic systems of high medicinal importance. 3-Aminopyrazoles are also valuable precursors, especially for the synthesis of pyrazolo[1,5-a]pyrimidines. The synthetic potential of 4-aminopyrazoles remains comparatively underexplored, presenting an opportunity for future research to uncover novel reactivity and synthetic applications.

As the demand for structurally diverse pyrazole libraries continues to grow in the field of drug discovery, a deeper understanding of the comparative reactivity of these fundamental building blocks is essential. Future work should focus on direct, quantitative comparisons of these isomers under standardized conditions to provide a more definitive guide for synthetic chemists.

References

  • Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 2019, 25(1), 53.
  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Journal of Chemical Research, 2019, 43(5-6), 157-169.
  • An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Molecules, 2025, 30(3), 674.
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Chem. Sci., 2017, 8(12), 8046–8050.
  • A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering, 2024, 68(3), 456-464.
  • Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. Pharmaceuticals, 2025, 18(9), 1234.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. J. Med. Chem., 2020, 63(15), 8347–8364.
  • Recent developments in aminopyrazole chemistry. ARKIVOC, 2009 (i), 198-250. Available at: [Link]

  • Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. RSC Adv., 2014, 4, 23456-23478.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein J. Org. Chem., 2018, 14, 253–288.
  • A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. Tetrahedron Lett., 2010, 51(4), 684-686.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. React. Chem. Eng., 2023, 8, 41-46.
  • Knorr pyrazole synthesis. Name-Reaction.com. Available at: [Link]

  • Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. IntechOpen, 2016. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 2022, 4(3), 1085-1124.
  • Knorr pyrrole synthesis. Wikipedia. Available at: [Link]

  • Reactivity of aminopyrazoles as C,N-binucleophile towards the synthesis of pyrazole-fused heterocycles. J. Heterocycl. Chem., 2025.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 2018, 14, 253-288.
  • The synthetic approach for the synthesis of aminopyrazole 4. ResearchGate, 2019. Available at: [Link]

  • A Comparative Analysis of 3-Aminopyrazoles Versus 5-Aminopyrazoles in Drug Discovery. BenchChem, 2025.
  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Available at: [Link]

  • New Trends in the Chemistry of 5-Aminopyrazoles. Molecules, 2020, 25(21), 5026.
  • Synthesis and Properties of Pyrazoles. Encyclopedia, 2022, 2(3), 1477-1516.
  • Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines. J. Org. Chem., 2019, 84(1), 336–353.
  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 2021, 26(23), 7248.
  • Reactions of 5-aminopyrazole with Active Methylene Compounds:Synthesis of Pyrazolo[3,4-b]pyridine Deriv
  • Nitropyrazoles. Part 11. Isomeric 1Methyl3(5)-nitropyrazole-4-carbonitriles in Nucleophilic Substitution Reactions. Comparative Reactivity of the Nitro Group in Positions 3 and 5 of the Pyrazole Ring. Russian Chemical Bulletin, 1998, 47(10), 1988–1992.

Sources

Comparative

Comparative Biological Activity of 1-Methyl-1H-pyrazol-5-amine Derivatives vs. Industry Standards

The 1-methyl-1H-pyrazol-5-amine moiety has emerged as a highly privileged pharmacophore in modern medicinal chemistry. Its unique electronic distribution—featuring a hydrogen-bond donating amine adjacent to a pyrazole ri...

Author: BenchChem Technical Support Team. Date: March 2026

The 1-methyl-1H-pyrazol-5-amine moiety has emerged as a highly privileged pharmacophore in modern medicinal chemistry. Its unique electronic distribution—featuring a hydrogen-bond donating amine adjacent to a pyrazole ring with hydrogen-bond accepting capabilities—makes it an ideal structural anchor for interacting with diverse biological targets.

As an Application Scientist evaluating novel scaffolds, it is critical to look beyond basic efficacy and understand the mechanistic causality that drives a compound's performance. This guide provides an objective, data-backed comparison of newly synthesized 1-methyl-1H-pyrazol-5-amine derivatives against established clinical and agricultural standards, focusing on two primary domains: Antimicrobial Crop Protection and Targeted Kinase Inhibition in Oncology .

Antimicrobial Efficacy: Disulfide-Functionalized Derivatives

Recent advancements in crop protection chemistry have leveraged the 1-methyl-1H-pyrazol-5-amine scaffold by incorporating disulfide moieties at the C-4 position [1]. Sulfur-containing functional groups are known to undergo exchange reactions within the redox-rich environments of microbial cells, prompting severe intracellular stress.

Quantitative Performance Comparison

In vitro bioassays have demonstrated that specific derivatives (e.g., Compounds 7f and 7b) exhibit exceptional activity against destructive agricultural pathogens like Valsa mali (apple canker) and Pseudomonas syringae pv. actinidiae (kiwifruit bacterial canker)[1].

Table 1: In Vitro Antimicrobial Activity Comparison

Agent / CompoundTarget PathogenMetricConcentration (mg/L)Performance vs. Standard
Compound 7f Valsa mali (Fungus)EC₅₀0.64Superior to Allicin; Comparable to Tebuconazole
Tebuconazole (Standard)Valsa maliEC₅₀0.33Industry Baseline
Allicin (Standard)Valsa maliEC₅₀26.0Outperformed by 7f
Compound 7b P. syringae (Bacteria)MIC₉₀1.56Superior to all tested standards
Streptomycin (Standard)P. syringaeMIC₉₀>1.56Outperformed by 7b

Data Interpretation: While Compound 7f does not entirely eclipse the synthetic triazole fungicide Tebuconazole, it vastly outperforms the natural standard Allicin. This positions the pyrazole-disulfide class as a highly viable alternative for resistance management protocols.

Mechanistic Pathway: Oxidative Damage

The causality behind the fungicidal activity of Compound 7f lies in its ability to disrupt cellular redox homeostasis. The disulfide bond acts as a trigger for intracellular Reactive Oxygen Species (ROS) accumulation, leading to lipid peroxidation and hyphal collapse [1].

Antimicrobial_Mechanism A 1-Methyl-1H-pyrazol-5-amine Disulfide Derivative B Cell Membrane Penetration A->B C Intracellular ROS Accumulation B->C D Lipid Peroxidation C->D E Antioxidant Enzyme Modulation C->E F Irreversible Oxidative Damage (Cell Death) D->F E->F

Fig 1: ROS-mediated oxidative damage pathway induced by pyrazole disulfide derivatives.

Validated Experimental Protocol: Mycelial Growth Rate Assay

To ensure self-validating results, the following protocol incorporates both vehicle controls (to rule out solvent toxicity) and positive clinical controls (to benchmark efficacy).

Step-by-Step Methodology:

  • Media Preparation: Autoclave Potato Dextrose Agar (PDA) and cool to 50°C.

  • Compound Dilution: Dissolve Compound 7f, Tebuconazole, and Allicin in 1% DMSO to create stock solutions.

  • Plate Pouring: Spike the molten PDA with the stock solutions to achieve final concentrations ranging from 0.1 to 50 mg/L. Control Validation: Prepare a set of PDA plates containing only 1% DMSO (Negative Control).

  • Inoculation: Place a 5 mm mycelial plug of Valsa mali (taken from the actively growing edge of a 3-day-old colony) face-down in the center of each plate.

  • Incubation & Measurement: Incubate at 25°C in darkness for 72 hours. Measure the colony diameter using the cross-method (two perpendicular measurements).

  • Data Analysis: Calculate the inhibition rate relative to the DMSO control. Determine the EC₅₀ using probit regression analysis.

Kinase Inhibition in Oncology: FLT3 Targeting

Beyond agriculture, the 1-methyl-1H-pyrazol-5-amine scaffold is heavily utilized in oncology, specifically in the design of pyrimidine-4,6-diamine derivatives targeting FMS-like tyrosine kinase-3 (FLT3)[2]. FLT3 mutations are primary drivers in Acute Myeloid Leukemia (AML).

Quantitative Performance Comparison

Researchers have successfully coupled the pyrazole amine to pyrimidine cores to create potent Type-II inhibitors (e.g., Compound 13a) [2]. Type-II inhibitors are highly prized because they bind to the inactive "DFG-out" conformation of the kinase, offering superior selectivity compared to traditional Type-I (ATP-competitive) inhibitors.

Table 2: FLT3 Kinase Inhibition Profile

Compound / StandardTarget KinaseBinding MechanismIC₅₀ (nM)Structural Note
Compound 13a FLT3Type-II (Allosteric)13.9Pyrazole-pyrimidine core
Compound 24a FLT3Type-II (Allosteric)41.0Urea analog of 13a
Imidazopyridine 4 FLT3Type-I (ATP-Comp)16.0Standard reference

Data Interpretation: Compound 13a demonstrates deep nanomolar potency (13.9 nM), edging out the reference Imidazopyridine 4. Furthermore, the structural rigidity of 13a compared to its urea analog (24a) proves that restricting free rotation at the kinase bridge region enhances binding affinity [2].

Mechanistic Pathway: Type-II Allosteric Blockade

Because Compound 13a accesses an allosteric pocket adjacent to the ATP-binding site, it forces the kinase into an inactive state. This non-competitive mechanism means the drug's efficacy is not diminished by high intracellular ATP concentrations.

Kinase_Inhibition A FLT3 Kinase Domain B Compound 13a Binding A->B C Allosteric Pocket Occupation B->C D DFG-out Conformation (Inactive State) C->D E Non-Competitive ATP Blockade D->E F Downstream Signaling Arrest E->F

Fig 2: Type-II allosteric inhibition mechanism of FLT3 by pyrazole-pyrimidine derivatives.

Validated Experimental Protocol: ATP-Competition Assay

To definitively prove that a 1-methyl-1H-pyrazol-5-amine derivative acts as a Type-II inhibitor, one must demonstrate that its IC₅₀ remains stable regardless of ATP concentration.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant FLT3 kinase, peptide substrate, and an ATP titration series (10 µM, 50 µM, 100 µM, and 1 mM).

  • Inhibitor Titration: Prepare a 10-point 3-fold serial dilution of Compound 13a and a known Type-I standard (e.g., Staurosporine) in a 384-well plate.

  • Kinase Reaction: Add the kinase and substrate to the inhibitor wells. Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Initiate the reaction by adding the varying concentrations of ATP to distinct sets of wells. Incubate for 60 minutes.

  • Detection: Add an ATP-monitoring luminescence reagent (e.g., ADP-Glo™) to halt the reaction and convert the generated ADP into a luminescent signal.

  • Data Analysis: Plot the IC₅₀ curves for each ATP concentration.

    • Validation Check: The IC₅₀ of the Type-I standard must shift to the right (weaken) as ATP increases. If Compound 13a's IC₅₀ remains constant across all ATP concentrations, Type-II non-competitive inhibition is confirmed.

Conclusion

The 1-methyl-1H-pyrazol-5-amine scaffold is far more than a simple building block; it is a highly tunable pharmacophore. By altering its functionalization—such as adding disulfide moieties for ROS-mediated antimicrobial activity [1] or integrating it into pyrimidine systems for allosteric kinase inhibition [2]—researchers can achieve nanomolar potency across entirely different biological domains.

References

  • Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. Journal of Agricultural and Food Chemistry (2024). URL:[Link]

  • Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT. PubMed Central (PMC) / National Institutes of Health (2018). URL:[Link]

Validation

Spectroscopic comparison of 1-methyl-1H-pyrazol-5-amine regioisomers

Target Audience: Researchers, scientists, and drug development professionals Content Type: Technical Comparison Guide Executive Summary Structural Causality & Spectroscopic Theory The fundamental challenge in distinguish...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Technical Comparison Guide

Executive Summary

Structural Causality & Spectroscopic Theory

The fundamental challenge in distinguishing these regioisomers lies in their 1D 1 H NMR spectra. Both molecules exhibit a classic pyrazole doublet-doublet pair ( J≈2.0−2.5 Hz) and isolated singlets for the N-methyl and primary amine groups.

However, the spatial geometry and electronic distribution of the pyrazole ring dictate distinct behaviors in 2D NMR and 13 C NMR [2]:

  • Through-Space Interactions (NOE): In 1-methyl-1H-pyrazol-3-amine, the N1-methyl group is spatially adjacent to the C5 proton (H-5). In 1-methyl-1H-pyrazol-5-amine, the C5 position is occupied by the amino group, leaving the N1-methyl adjacent to the −NH2​ protons instead.

  • Electronic Shielding: The electron-donating −NH2​ group heavily shields the adjacent C4 position via resonance. While both isomers feature an upfield C4 carbon, the chemical shift of the C5 carbon varies drastically depending on whether it is a tertiary methine ( CH ) or a quaternary amine-bearing carbon ( C−NH2​ ).

Quantitative Spectroscopic Comparison

The following table summarizes the diagnostic chemical shifts required to differentiate the two regioisomers. Data is referenced in DMSO- d6​ to minimize amine proton exchange [3, 4].

Spectroscopic Parameter1-methyl-1H-pyrazol-5-amine1-methyl-1H-pyrazol-3-amineDiagnostic Significance
N-CH 3​ ( 1 H) 3.50 ppm (s, 3H)~3.65 ppm (s, 3H)Minor shift; insufficient for standalone proof.
Ring Protons ( 1 H) 7.60 (d, H-3), 5.15 (d, H-4)~7.45 (d, H-5), ~5.40 (d, H-4)H-4 is heavily shielded in both isomers.
Amine -NH 2​ ( 1 H) 3.85 ppm (br s, 2H)~4.50 ppm (br s, 2H)Highly concentration/solvent dependent.
C-3 Carbon ( 13 C) 138.5 ppm ( CH )~155.0 ppm ( C−NH2​ )Critical: Quaternary vs. Tertiary carbon.
C-4 Carbon ( 13 C) 90.8 ppm ( CH )~95.0 ppm ( CH )Highly shielded in both due to resonance.
C-5 Carbon ( 13 C) 145.6 ppm ( C−NH2​ )~130.0 ppm ( CH )Critical: Target for HMBC correlation.

Self-Validating Experimental Protocol

To ensure scientific integrity, relying on a single 1D NMR parameter is discouraged due to potential solvent and concentration-dependent drift. The following step-by-step methodology establishes a self-validating system using orthogonal 2D NMR techniques.

Phase 1: Sample Preparation & 1D Acquisition
  • Rationale: DMSO- d6​ is explicitly chosen over CDCl 3​ . The strong hydrogen-bonding capability of DMSO slows the chemical exchange of the −NH2​ protons with residual water, sharpening the signal and preserving potential NOE contacts.

  • Step 1: Dissolve 15–20 mg of the purified compound in 0.6 mL of anhydrous DMSO- d6​ .

  • Step 2: Acquire a standard 1 H NMR spectrum (16 scans, 2s relaxation delay) and a 13 C{ 1 H} decoupled spectrum (512+ scans).

Phase 2: Spatial Validation via NOESY/ROESY
  • Rationale: NOESY detects through-space proximity (< 5 Å). This directly probes the environment surrounding the N-methyl group.

  • Step 3: Acquire a 2D NOESY spectrum with a mixing time of 400 ms.

  • Step 4: Extract the 1D slice at the N-CH 3​ proton frequency (~3.5–3.7 ppm).

    • Observation A: A strong cross-peak to a downfield aromatic proton (~7.45 ppm) definitively identifies the 3-amine (N-Me to H-5 interaction).

    • Observation B: An absence of a cross-peak to any ring proton (and a potential cross-peak to the −NH2​ signal) identifies the 5-amine .

Phase 3: Through-Bond Validation via HMBC
  • Rationale: If the NOESY spectrum is ambiguous due to rapid amine exchange or poor signal-to-noise, HMBC provides an orthogonal, skeleton-based validation that is immune to solvent exchange dynamics.

  • Step 5: Acquire a 1 H- 13 C HMBC spectrum optimized for long-range heteronuclear coupling ( J=8 Hz).

  • Step 6: Trace the 3-bond coupling from the N-CH 3​ protons to the C5 carbon.

    • Observation A: If the correlated C5 carbon is a quaternary signal at ~145 ppm, the structure is the 5-amine .

    • Observation B: If the correlated C5 carbon is a tertiary methine ( CH ) at ~130 ppm, the structure is the 3-amine .

Decision Tree Visualization

NMR_Elucidation_Workflow Start Unknown Aminopyrazole Regioisomer Step1 Acquire 1D 1H & 13C NMR (DMSO-d6) Start->Step1 Split Select 2D NMR Technique Step1->Split NOESY NOESY / ROESY (Spatial Proximity) Split->NOESY HMBC 1H-13C HMBC (Through-Bond Coupling) Split->HMBC NOE_Check Does N-CH3 show NOE to a ring proton? NOESY->NOE_Check HMBC_Check N-CH3 couples to which type of C-5 carbon? HMBC->HMBC_Check Result3 1-methyl-1H-pyrazol-3-amine (N-Me adjacent to H-5) NOE_Check->Result3 YES (to H-5) Result5 1-methyl-1H-pyrazol-5-amine (N-Me adjacent to NH2) NOE_Check->Result5 NO (to NH2) HMBC_Check->Result3 Tertiary CH (~130 ppm) HMBC_Check->Result5 Quaternary C (~145 ppm)

Figure 1: Logical workflow for the spectroscopic differentiation of aminopyrazole regioisomers.

References

  • Oxford Instruments. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Available at:[Link]

  • PubChem. "1-Methyl-3-aminopyrazole Compound Summary." Available at:[Link]

Comparative

A Comparative Guide to the In Vitro Anticancer Activity of Polysubstituted Pyrazole Derivatives

Introduction: The Ascendant Role of Pyrazole Scaffolds in Oncology Research The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Ascendant Role of Pyrazole Scaffolds in Oncology Research

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its structural versatility and ability to form multiple hydrogen bonds and other non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. In the realm of oncology, polysubstituted pyrazole derivatives have garnered significant attention due to their potent and often selective anticancer activities.[2] These compounds have been shown to target a wide array of critical cellular machinery involved in cancer cell proliferation, survival, and metastasis, including protein kinases, tubulin, and apoptotic regulators.[3][4]

This guide provides a comparative analysis of the in vitro anticancer activity of various classes of polysubstituted pyrazole derivatives. We will delve into their mechanisms of action, compare their efficacy against established cancer cell lines with that of standard chemotherapeutic agents, and provide detailed protocols for the key assays used in their evaluation. Our focus is to equip researchers, scientists, and drug development professionals with the necessary insights to navigate this promising class of anticancer compounds.

Comparative Efficacy of Polysubstituted Pyrazole Derivatives

The in vitro cytotoxic activity of novel compounds is a primary determinant of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the concentration of a drug that is required to inhibit a biological process by 50%. The following table summarizes the IC50 values of representative polysubstituted pyrazole derivatives against a panel of human cancer cell lines, with established anticancer drugs as benchmarks.

Compound ClassRepresentative CompoundTarget Cancer Cell LineIC50 (µM)Reference DrugIC50 (µM) of Ref. DrugCitation
Kinase Inhibitors
Pyrazole-Benzothiazole HybridCompound 25HT29 (Colon)3.17Axitinib>10[3]
PC3 (Prostate)4.21Axitinib>10[3]
A549 (Lung)6.77Axitinib>10[3]
Pyrazolo[3,4-d]pyrimidineCompound 12HEPG2 (Liver)0.23Erlotinib0.20[5]
Pyrazole CarbaldehydeCompound 43MCF7 (Breast)0.25Doxorubicin0.95[3]
Tubulin Polymerization Inhibitors
Indole-Pyrazole HybridCompound 12dA2780 (Ovarian)Not SpecifiedNot SpecifiedNot Specified[6]
A549 (Lung)Not SpecifiedNot SpecifiedNot Specified[6]
DNA Binding Agents
Polysubstituted PyrazoleCompound 59HepG2 (Liver)2.0Cisplatin5.5[7]
Multi-Targeted Agents
Pyrimidine-2(1H)-thione PyrazoleCompound 9EKVX (Lung)1.9Sorafenib1.90 (MG-MID)[8]

Mechanisms of Action: Targeting the Pillars of Cancer Progression

The anticancer efficacy of polysubstituted pyrazoles stems from their ability to interact with and modulate the function of key proteins that drive cancer cell growth and survival. Here, we explore some of the most well-documented mechanisms of action.

Inhibition of Protein Kinases

Protein kinases are a large family of enzymes that play a central role in signal transduction pathways regulating cell proliferation, differentiation, and apoptosis.[9] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[9]

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are two critical receptor tyrosine kinases involved in tumor growth and angiogenesis.[5] Simultaneous inhibition of both EGFR and VEGFR-2 is a promising strategy to overcome drug resistance.[5] Several polysubstituted pyrazole derivatives have been designed as dual inhibitors of these kinases.

EGFR_VEGFR2_Pathway Ligand_EGF EGF EGFR EGFR Ligand_EGF->EGFR Ligand_VEGF VEGF VEGFR2 VEGFR-2 Ligand_VEGF->VEGFR2 RAS RAS EGFR->RAS PI3K_E PI3K EGFR->PI3K_E VEGFR2->PI3K_E PLCg PLCγ VEGFR2->PLCg Angiogenesis Angiogenesis VEGFR2->Angiogenesis Pyrazole_Inhibitor Pyrazole Derivative Pyrazole_Inhibitor->EGFR Pyrazole_Inhibitor->VEGFR2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT_E AKT PI3K_E->AKT_E mTOR_E mTOR AKT_E->mTOR_E mTOR_E->Proliferation PKC PKC PLCg->PKC PKC->Proliferation

EGFR and VEGFR-2 Signaling Inhibition by Pyrazoles.

Cyclin-dependent kinases (CDKs) are essential for the regulation of the cell cycle.[9] Their aberrant activity is a common feature of cancer cells, leading to uncontrolled proliferation.[9] Pyrazole derivatives have been developed as potent inhibitors of CDKs, particularly CDK2, leading to cell cycle arrest.[7]

Disruption of Microtubule Dynamics

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are crucial for cell division, intracellular transport, and the maintenance of cell shape.[6] Compounds that interfere with tubulin polymerization are among the most effective anticancer drugs. Some polysubstituted pyrazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]

Experimental Protocols: A Guide to In Vitro Evaluation

The following are detailed protocols for the key assays used to evaluate the in vitro anticancer activity of polysubstituted pyrazole derivatives.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.[10]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Pyrazole Derivatives (various concentrations) Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance (570 nm) Add_DMSO->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Workflow of the MTT Cell Viability Assay.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[6]

Protocol:

  • Cell Treatment: Treat cells with the pyrazole derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL). Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis, such as caspases and members of the Bcl-2 family.[11]

Protocol:

  • Protein Extraction: Treat cells with the pyrazole derivative, harvest, and lyse to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against the target proteins (e.g., Cleaved Caspase-3, Bcl-2, Bax), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Perspectives

Polysubstituted pyrazole derivatives represent a highly promising and versatile class of compounds for the development of novel anticancer therapies. Their ability to target multiple key pathways in cancer progression, including kinase signaling and microtubule dynamics, underscores their therapeutic potential.[3] The comparative data and detailed protocols presented in this guide are intended to facilitate further research and development in this exciting field. Future efforts should focus on optimizing the selectivity and pharmacokinetic properties of these compounds to translate their potent in vitro activity into effective and safe clinical treatments.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Center for Biotechnology Information. [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Wiley Online Library. [Link]

  • Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

  • An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. Bentham Science. [Link]

  • Discovery of Two Novel Pyrazole Derivatives as Anticancer Agents Targeting Tubulin Polymerization and MAPK Signaling Pathways. Tech Science Press. [Link]

  • Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. Authorea. [Link]

  • Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. PubMed. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Center for Biotechnology Information. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. [Link]

  • Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. National Center for Biotechnology Information. [Link]

  • Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Publishing. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. ResearchGate. [Link]

  • A Review of Research from 2012 to 2024 on Pyrazole-based Anticancer Agents with SAR Study. Preprints.org. [Link]

  • Synthesis and biological evaluation of novel pyrazole scaffold. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. PubMed. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Semantic Scholar. [Link]

  • Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. RSC Publishing. [Link]

  • Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity. National Center for Biotechnology Information. [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. [Link]

  • Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]

Sources

Validation

A Comparative Guide to Pyrazole and Imidazole Scaffolds in Medicinal Chemistry: Physicochemical Properties, Biological Activities, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of a vast number of therapeutic agents. Among these, the five-membered diaz...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of a vast number of therapeutic agents. Among these, the five-membered diazoles, pyrazole and imidazole, have earned the status of "privileged scaffolds."[1] This designation stems from their ability to interact with a wide range of biological targets, thereby exhibiting a broad spectrum of pharmacological activities.[2][3] While they are structural isomers, the seemingly subtle difference in the placement of their two nitrogen atoms—1,2 in pyrazole and 1,3 in imidazole—leads to profound differences in their physicochemical properties, influencing their behavior in biological systems and their utility in drug design.[4]

This guide offers an in-depth, objective comparison of the pyrazole and imidazole scaffolds. As a senior application scientist, the aim is to move beyond a simple recitation of facts and provide a narrative grounded in the principles of medicinal chemistry. We will explore the causal links between their structural attributes and their pharmacological profiles, supported by experimental data and detailed methodologies. This will equip researchers and drug development professionals with the critical insights needed for the rational design of novel therapeutics.

Part 1: Physicochemical and Structural Properties - A Tale of Two Isomers

The foundation of the distinct medicinal chemistry profiles of pyrazole and imidazole lies in their fundamental structural and electronic differences.

Structural and Electronic Distinctions

Pyrazole is a 1,2-diazole, meaning its two nitrogen atoms are adjacent. Imidazole, on the other hand, is a 1,3-diazole, with a carbon atom separating the two nitrogens.[4] This variance in atom arrangement dictates the electronic distribution within the aromatic rings, impacting their basicity, dipole moment, and hydrogen bonding capabilities.

G cluster_pyrazole Pyrazole (1,2-Diazole) cluster_imidazole Imidazole (1,3-Diazole) p1 N p2 N p1->p2 p3 C p2->p3 h4 H p2->h4 p4 C p3->p4 h3 H p3->h3 p5 C p4->p5 h2 H p4->h2 p5->p1 h1 H p5->h1 i1 N i2 C i1->i2 i3 N i2->i3 h8 H i2->h8 i4 C i3->i4 h7 H i3->h7 i5 C i4->i5 h6 H i4->h6 i5->i1 h5 H i5->h5

Caption: Structural comparison of pyrazole and imidazole.

Comparative Physicochemical Properties

The differing electronic landscapes of pyrazole and imidazole give rise to distinct physicochemical properties that are critical in drug design.

PropertyPyrazoleImidazoleCausality and Implication in Medicinal Chemistry
pKa (of conjugate acid) ~2.5[5][6]~7.0[7][8]Imidazole is significantly more basic. The positive charge on the imidazolium ion is delocalized over two equivalent nitrogen atoms, leading to greater stabilization.[4] This higher basicity allows imidazole to be protonated at physiological pH, enabling ionic interactions with targets like amino acid residues. Pyrazole's lower basicity means it is typically uncharged.
Dipole Moment ~2.2 D~3.6 D[3]Imidazole is more polar, which generally leads to greater water solubility. This can be a desirable property for improving the pharmacokinetic profile of a drug candidate.
Hydrogen Bonding 1 H-bond donor (N1-H), 1 H-bond acceptor (N2)[5]1 H-bond donor (N1-H), 1 H-bond acceptor (N3)[9]Both can act as hydrogen bond donors and acceptors, crucial for target binding. The different spatial arrangement of these features can lead to different binding orientations and selectivities.
Metabolic Stability Generally high[10]Generally high, but can be susceptible to ring oxidationBoth are considered metabolically stable scaffolds, a key reason for their prevalence in approved drugs.[10][11] The specific substitution pattern greatly influences the metabolic fate.
Aromaticity Aromatic[5]Aromatic[9]Both are aromatic, which contributes to their stability and planar geometry, facilitating interactions like π-π stacking with aromatic residues in protein binding pockets.

Part 2: A Comparative Look at Biological Activities and Therapeutic Applications

Both pyrazole and imidazole scaffolds are found in a plethora of approved drugs and clinical candidates across various therapeutic areas. However, certain areas see a predominance of one scaffold over the other, a direct consequence of their differing physicochemical properties.

Anticancer Activity

Both pyrazole and imidazole derivatives have shown significant potential as anticancer agents, often by targeting protein kinases.[1][12]

Kinase Inhibition: The ATP-binding site of kinases is a common target for cancer therapeutics. Both pyrazole and imidazole can act as "hinge-binding" motifs, forming crucial hydrogen bonds with the backbone of the kinase hinge region.

  • Pyrazoles in Kinase Inhibition: A large number of approved kinase inhibitors contain a pyrazole core, including Ruxolitinib (JAK1/2 inhibitor) and Axitinib (VEGFR inhibitor).[13] The pyrazole scaffold is adept at presenting substituents in the correct vectors to occupy different pockets of the ATP-binding site, leading to high potency and selectivity.[14]

  • Imidazoles in Kinase Inhibition: Imidazole-based compounds have also been developed as kinase inhibitors.[12] For instance, certain derivatives have shown potent inhibition of kinases like EGFR and ALK5.[12][15] The basic nitrogen of the imidazole ring can form a salt bridge with acidic residues like aspartate in the active site, providing an additional anchoring point.

G cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Heterocyclic Inhibitor hinge Hinge Region (H-bond) hydrophobic_pocket Hydrophobic Pocket (van der Waals) solvent_front Solvent Front (Polar Interactions) scaffold Pyrazole or Imidazole Scaffold scaffold->hinge H-bonding r1 R1 Group r1->hydrophobic_pocket Hydrophobic Interactions r2 R2 Group r2->solvent_front Polar/Ionic Interactions G start 1,3-Dicarbonyl Compound reflux Reflux start->reflux hydrazine Hydrazine (or substituted hydrazine) hydrazine->reflux solvent Solvent (e.g., Ethanol) solvent->reflux cyclization Intramolecular Cyclization & Dehydration reflux->cyclization workup Workup & Purification cyclization->workup product Pyrazole Derivative workup->product

Caption: Knorr pyrazole synthesis workflow.

Synthesis of Imidazoles: The Debus-Radziszewski Synthesis

The Debus-Radziszewski synthesis is a classic multi-component reaction for preparing polysubstituted imidazoles. It involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. [16]

G dicarbonyl 1,2-Dicarbonyl Compound condensation Condensation Reaction (Heating) dicarbonyl->condensation aldehyde Aldehyde aldehyde->condensation ammonia Ammonia Source (e.g., Ammonium Acetate) ammonia->condensation workup Workup & Purification condensation->workup product Imidazole Derivative workup->product

Caption: Debus-Radziszewski imidazole synthesis workflow.

Part 4: Experimental Protocols for Evaluation

To provide a practical context, this section details two standard assays used to evaluate the biological activity of compounds containing pyrazole or imidazole scaffolds.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [1][17] Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and incubate under appropriate conditions for 24 hours to allow for attachment. [17]2. Compound Treatment: Prepare serial dilutions of the test compounds (pyrazole or imidazole derivatives) in culture medium. Add the compounds to the wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. [1][17]4. Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible. [17]5. Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals. [1][18]6. Absorbance Reading: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader. [17]7. Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema Assay

This is a widely used preclinical model to screen for the acute anti-inflammatory activity of new compounds. [13][19] Principle: Subplantar injection of carrageenan in the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential. [19] Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize rodents (typically rats) to laboratory conditions for at least one week. Fast the animals overnight before the experiment with free access to water. [13][19]2. Grouping: Randomly divide the animals into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin 10 mg/kg), and Test Compound groups (at various doses). [13]3. Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀). [19]4. Compound Administration: Administer the test compounds and controls orally (p.o.) or via the desired route, typically 1 hour before inducing inflammation. [13]5. Induction of Edema: Inject 0.1 mL of 1% carrageenan solution (in sterile saline) into the subplantar region of the right hind paw. [13][19]6. Paw Volume Measurement: Measure the paw volume (Vₜ) at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours). [20]7. Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100, where ΔV is the change in paw volume (Vₜ - V₀). Statistical analysis (e.g., ANOVA) is used to determine significance.

Conclusion

The choice between a pyrazole and an imidazole scaffold in a drug discovery program is a nuanced decision, guided by the specific biological target and the desired pharmacological profile.

  • Imidazole is the scaffold of choice when basicity is required for target engagement, such as in antifungal azoles that coordinate to heme iron or in kinase inhibitors that form salt bridges. Its higher polarity can also be advantageous for solubility.

  • Pyrazole , being less basic and generally more lipophilic, has proven exceptionally versatile in creating highly selective enzyme inhibitors, as exemplified by the COX-2 and kinase inhibitor classes. It serves as a stable, aromatic core for the precise positioning of functional groups.

While it is impossible to declare one scaffold definitively superior, this guide has illuminated their distinct personalities in the world of medicinal chemistry. Pyrazoles have shown remarkable success in the development of selective enzyme inhibitors, while imidazoles have a long and storied history in antimicrobial and other therapeutic areas where their basicity is a key asset. The continued exploration of these "privileged scaffolds," and even hybrid molecules containing both, will undoubtedly unlock new therapeutic avenues. Ultimately, a thorough understanding of their fundamental properties, as outlined here, is paramount for the rational design of the next generation of medicines.

References

  • Taylor & Francis Online. Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Available from: [Link]

  • Taylor & Francis Online. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Available from: [Link]

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available from: [Link]

  • PMC. Pyrazole: an emerging privileged scaffold in drug discovery. Available from: [Link]

  • PMC. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Available from: [Link]

  • Current Protocols. Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Available from: [Link]

  • Oriental Journal of Chemistry. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Available from: [Link]

  • Bio-protocol. 2.7. Carrageenan-induced paw edema assay. Available from: [Link]

  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • MDPI. Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Available from: [Link]

  • JETIR. SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Available from: [Link]

  • ResearchGate. The IC 50 values of synthesized pyrazoline derivatives. Available from: [Link]

  • PMC. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Available from: [Link]

  • MDPI. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Available from: [Link]

  • ResearchGate. IC 50 values and selectivity index of pyrazolines 1-5. Available from: [Link]

  • PMC. Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications. Available from: [Link]

  • PMC. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Available from: [Link]

  • PMC. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Available from: [Link]

  • Slideshare. Imidazole Derivatives From Benzoin Moiety. Available from: [Link]

  • Organic Chemistry Portal. Imidazole synthesis. Available from: [Link]

  • ResearchGate. In vitro IC50 values ( M) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT. Available from: [Link]

  • ResearchGate. Table showing the structures and IC50 values for Cx50 inhibition for... Available from: [Link]

  • Preprints.org. From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Available from: [Link]

  • ScienceDirect. Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2. Available from: [Link]

  • RSC Publishing. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]

  • PMC. Design and Synthesis of Imidazole and Triazole Pyrazoles as Mycobacterium Tuberculosis CYP121A1 Inhibitors. Available from: [Link]

  • YouTube. Which Heterocyclic Compound is more basic (Imidazole vs Pyrazole) PART 1. Available from: [Link]

  • ResearchGate. pKa values for morpholine, pyrazole and imidazole..[14][21] Available from: [Link]

  • Wikipedia. Imidazole. Available from: [Link]

  • Scribd. Imidazole vs. Pyrazole: Properties & Synthesis. Available from: [Link]

Sources

Comparative

The Pyrazole Scaffold: A Privileged Structure in Kinase Inhibitor Design - A Comparative Guide

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor design, the pyrazole scaffold has emerged as a cornerstone. Its synthetic tractability, favorable drug-...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor design, the pyrazole scaffold has emerged as a cornerstone. Its synthetic tractability, favorable drug-like properties, and versatile nature as a bioisosteric replacement have cemented its status as a "privileged structure" in medicinal chemistry.[1][2] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of pyrazole-based kinase inhibitors, supported by experimental data and detailed protocols to empower your research endeavors. We will delve into the nuances of how subtle structural modifications of the pyrazole core can profoundly impact inhibitor potency, selectivity, and clinical utility.

Of the 74 small molecule protein kinase inhibitors approved by the US FDA, a notable eight contain a pyrazole ring, including well-known drugs such as Crizotinib, Ruxolitinib, and Encorafenib.[1][2] This underscores the clinical significance of this heterocyclic motif. Pyrazole-containing compounds have shown inhibitory activity against a wide array of kinases, including Akt, Aurora kinases, MAP kinases, B-Raf, JAKs, and more.[1][2]

Understanding the Core Interaction: The Pyrazole Hinge-Binding Motif

The primary role of the pyrazole ring in many kinase inhibitors is to act as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase hinge region. This region connects the N- and C-lobes of the kinase domain and is a crucial anchoring point for ATP and competitive inhibitors. The nitrogen atoms of the pyrazole ring are perfectly positioned to act as both hydrogen bond donors and acceptors.[1]

General Pyrazole-Kinase Hinge Interaction cluster_kinase Kinase Hinge Region cluster_inhibitor Pyrazole Inhibitor Backbone_NH Backbone NH Backbone_CO Backbone C=O Pyrazole Pyrazole Ring Pyrazole->Backbone_NH H-bond donor/acceptor Pyrazole->Backbone_CO H-bond acceptor R1 R1 Pyrazole->R1 R2 R2 Pyrazole->R2 R3 R3 Pyrazole->R3 N1 N1 N2 N2

Caption: General binding mode of a pyrazole scaffold in the kinase hinge region.

Substitutions on the pyrazole ring (R1, R2, and R3) are critical for modulating potency and selectivity. These substituents can extend into hydrophobic pockets, form additional hydrogen bonds, or create steric hindrance to prevent binding to off-target kinases.[1]

Comparative Analysis of Pyrazole-Based Inhibitors Across Key Kinase Families

The true power of the pyrazole scaffold lies in its adaptability. By modifying the substituents, medicinal chemists have successfully targeted a wide range of kinases implicated in various diseases, particularly cancer.

Aurora Kinases: Regulators of Mitosis

Aurora kinases are crucial for proper cell division, and their overexpression is a hallmark of many cancers.[3][4] Several pyrazole-based inhibitors have been developed to target these kinases.

CompoundAurora A IC50 (nM)Aurora B IC50 (nM)Aurora C IC50 (nM)Key Structural Features & SAR InsightsReference
Tozasertib (VX-680) 0.7184.6Aminopyrazole linked to a 2-substituted quinazoline. The aminopyrazole forms key hinge interactions.[5]
Danusertib (PHA-739358) 1379613-aminopyrazole derivative. Shows a preference for Aurora B inhibition in cellular assays.[5][6]
Barasertib (AZD1152) >30000.37-Highly selective for Aurora B. The pyrazole is part of a larger fused ring system.[4][7]
AT9283 33-Pyrazole-benzimidazole derivative. A pan-Aurora inhibitor, but also potent against other kinases like JAK2.[6]
Compound P-6 110--2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivative. Shows potent cytotoxicity against cancer cell lines.[8]

SAR Insights for Aurora Kinase Inhibitors:

  • 3-Aminopyrazole Moiety: The 3-aminopyrazole is a recurring and effective hinge-binding motif.[9]

  • Fused Ring Systems: Incorporating the pyrazole into a larger, more rigid fused system, as seen in Barasertib, can significantly enhance selectivity.

  • Substituents on the Pyrazole: The nature of the substituents dictates the selectivity profile. For instance, the quinazoline in Tozasertib contributes to its pan-Aurora activity, while the benzimidazole in AT9283 leads to broader kinase inhibition.

Janus Kinases (JAKs): Mediators of Cytokine Signaling

The JAK/STAT signaling pathway is central to immune responses and cell growth, and its dysregulation is implicated in myeloproliferative neoplasms and inflammatory diseases.[10][11]

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Key Structural Features & SAR InsightsReference
Ruxolitinib ~3~3~430Pyrazole linked to a pyrrolo[2,3-d]pyrimidine scaffold. Selective for JAK1/2 over JAK3.[1][12]
Compound 3f 3.42.23.54-amino-(1H)-pyrazole derivative. A potent pan-JAK inhibitor.[10][11]
Compound 11b -<1000 (selective)<1000 (selective)4-amino-(1H)-pyrazole derivative. Highly selective for JAK2 and JAK3.[10]
Tofacitinib Analogue (TK4g) -12.6115.80Pyrazolone derivative with a sulfonamide group that forms key hydrogen bonds in the hinge region.[13]

SAR Insights for JAK Inhibitors:

  • Pyrrolopyrimidine Core: The pyrrolo[2,3-d]pyrimidine core of Ruxolitinib is a key feature for its potent and selective inhibition of JAK1 and JAK2.

  • 4-Aminopyrazole Scaffold: The 4-amino-(1H)-pyrazole scaffold has proven to be a versatile starting point for developing both pan-JAK and selective JAK inhibitors.

  • Sulfonamide Group: The introduction of a sulfonamide group, as seen in the tofacitinib analogue, can enhance binding affinity through additional hydrogen bonding with the hinge region.[13]

B-Raf Kinase: A Key Player in the MAPK/ERK Pathway

Mutations in the B-Raf kinase, particularly the V600E mutation, are drivers of several cancers, most notably melanoma.[14][15]

CompoundB-Raf (wild-type) IC50 (µM)B-Raf (V600E) IC50 (µM)C-Raf IC50 (µM)Key Structural Features & SAR InsightsReference
Vemurafenib (not pyrazole-based) -0.0310.048A well-known B-Raf inhibitor for comparison.[14]
Compound 23b >200.07Potent3-carbonyl-5-phenyl-1H-pyrazole derivative. Highly selective for B-RafV600E and C-Raf over wild-type B-Raf, potentially avoiding the paradoxical activation seen with some inhibitors.[14][15]

SAR Insights for B-Raf Inhibitors:

  • Selective Inhibition: The 3-carbonyl-5-phenyl-1H-pyrazole scaffold demonstrates the feasibility of designing inhibitors that are highly selective for the mutated form of B-Raf, a critical attribute for minimizing off-target effects and the potential for paradoxical pathway activation.

p38 MAP Kinase: A Target for Inflammatory Diseases

p38 MAP kinase is a key regulator of the production of pro-inflammatory cytokines, making it an attractive target for treating inflammatory diseases like rheumatoid arthritis.[16]

Compoundp38α IC50 (nM)Key Structural Features & SAR InsightsReference
BIRB 796 PotentN-pyrazole, N'-aryl urea that binds to an allosteric site, stabilizing an inactive conformation of the kinase.
SC-806 PotentPyrazole inhibitor where the addition of a basic nitrogen induces an interaction with Asp112 of p38α.[17][18]
Compound 7 1354-(3-tert-Butyl-5-{[(1,3-thiazol-2-ylamino)carbonyl]amino}-1H-pyrazol-1-yl)-phenyl]acetic acid.[19]
Compound 12 27.6Imidazo[1,2-b]pyridazine-based pyrazole derivative.[19]

SAR Insights for p38 MAP Kinase Inhibitors:

  • Allosteric Inhibition: The example of BIRB 796 highlights that pyrazole-based scaffolds are not limited to ATP-competitive inhibition and can be adapted to target allosteric sites, offering a different mechanism of action.

  • Targeting Specific Residues: The design of SC-806 demonstrates how rational design based on crystal structures can be used to introduce specific interactions with key residues in the kinase domain to enhance potency.[17][18]

MAPK Signaling Pathway and p38 Inhibition Growth_Factors Growth Factors / Stress Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MKK3_6 MKK3/6 Ras->MKK3_6 MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Transcription_Factors Transcription Factors ERK1_2->Transcription_Factors p38 p38 MAPK MKK3_6->p38 p38->Transcription_Factors Inflammation_Proliferation Inflammation, Proliferation Transcription_Factors->Inflammation_Proliferation Pyrazole_Inhibitor Pyrazole-based p38 Inhibitor Pyrazole_Inhibitor->p38 Inhibition

Caption: Simplified MAPK signaling pathway showing the point of intervention for pyrazole-based p38 inhibitors.

Experimental Protocols for Kinase Inhibition Assays

To ensure the trustworthiness and reproducibility of SAR data, robust and well-defined experimental protocols are essential. Below are generalized, step-by-step methodologies for common in vitro kinase inhibition assays.

Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

HTRF® is a TR-FRET based technology that measures the phosphorylation of a substrate by a kinase.

Principle: A europium cryptate-labeled anti-phospho-specific antibody (donor) and an XL665-labeled substrate (acceptor) are used. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal.

Generalized Protocol: [1][20]

  • Compound Preparation:

    • Prepare a stock solution of the pyrazole inhibitor in 100% DMSO.

    • Perform serial dilutions to create a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • In a 384-well plate, add the following in order:

      • 2 µL of the diluted inhibitor or DMSO (vehicle control).

      • 4 µL of the kinase solution in enzymatic buffer.

      • 4 µL of the substrate/ATP mixture to initiate the reaction.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Add 10 µL of the HTRF® detection reagent containing the europium-labeled antibody and streptavidin-XL665.

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition:

    • Read the plate on an HTRF®-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot against the inhibitor concentration to determine the IC50 value.

HTRF Kinase Assay Workflow Start Start Compound_Dilution Prepare Inhibitor Dilutions Start->Compound_Dilution Kinase_Reaction Incubate Kinase, Substrate, ATP & Inhibitor Compound_Dilution->Kinase_Reaction Add_Detection_Reagents Add HTRF Detection Reagents Kinase_Reaction->Add_Detection_Reagents Incubate_Detection Incubate for Detection Add_Detection_Reagents->Incubate_Detection Read_Plate Read Plate (620nm & 665nm) Incubate_Detection->Read_Plate Calculate_IC50 Calculate IC50 Read_Plate->Calculate_IC50 End End Calculate_IC50->End

Caption: A step-by-step workflow for the HTRF kinase inhibition assay.

ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Principle: The assay is performed in two steps. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration.

Generalized Protocol: [21][22][23]

  • Kinase Reaction:

    • Set up a 5 µL kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and the pyrazole inhibitor at various concentrations.

    • Incubate at room temperature for the optimized reaction time.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.

    • Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition relative to the DMSO control and determine the IC50 value.

ADP-Glo Kinase Assay Workflow Start Start Kinase_Reaction Perform Kinase Reaction with Inhibitor Start->Kinase_Reaction Add_ADP_Glo_Reagent Add ADP-Glo Reagent (Stop Reaction, Deplete ATP) Kinase_Reaction->Add_ADP_Glo_Reagent Incubate_1 Incubate 40 min Add_ADP_Glo_Reagent->Incubate_1 Add_Detection_Reagent Add Kinase Detection Reagent (ADP -> ATP, Luminescence) Incubate_1->Add_Detection_Reagent Incubate_2 Incubate 30-60 min Add_Detection_Reagent->Incubate_2 Measure_Luminescence Measure Luminescence Incubate_2->Measure_Luminescence Calculate_IC50 Calculate IC50 Measure_Luminescence->Calculate_IC50 End End Calculate_IC50->End

Caption: A step-by-step workflow for the ADP-Glo kinase inhibition assay.

LanthaScreen® Eu Kinase Binding Assay

This is a TR-FRET based binding assay that directly measures the affinity of an inhibitor for a kinase.

Principle: The assay uses a europium-labeled anti-tag antibody that binds to the kinase and a fluorescently labeled, ATP-competitive tracer that also binds to the kinase. Binding of both results in a high FRET signal. An inhibitor competes with the tracer for binding to the kinase, leading to a decrease in the FRET signal.

Generalized Protocol: [2][24]

  • Reagent Preparation:

    • Prepare a 3X solution of the pyrazole inhibitor in the assay buffer.

    • Prepare a 3X solution of the kinase/antibody mixture.

    • Prepare a 3X solution of the kinase tracer.

  • Assay Assembly:

    • In a 384-well plate, add 5 µL of the 3X inhibitor solution.

    • Add 5 µL of the 3X kinase/antibody mixture.

    • Add 5 µL of the 3X tracer solution to initiate the binding reaction.

  • Incubation and Data Acquisition:

    • Incubate the plate for 60 minutes at room temperature.

    • Read the plate on a TR-FRET compatible reader.

    • Calculate the emission ratio and plot against the inhibitor concentration to determine the IC50 value.

Conclusion and Future Perspectives

The pyrazole scaffold has undeniably earned its "privileged" status in the realm of kinase inhibitor design. Its versatility allows for the development of highly potent and selective inhibitors against a multitude of kinase targets. This guide has provided a comparative overview of the SAR of pyrazole-based inhibitors, supported by quantitative data and detailed experimental protocols.

The future of pyrazole-based kinase inhibitor research will likely focus on:

  • Enhanced Selectivity: As our understanding of the kinome deepens, the demand for highly selective inhibitors to minimize off-target effects will continue to grow. Macrocyclization of pyrazole-based inhibitors is one promising strategy to achieve this.[25]

  • Targeting Resistance Mutations: The emergence of drug resistance is a significant challenge in kinase-targeted therapies. Novel pyrazole scaffolds that can inhibit both wild-type and mutant kinases are of high interest.

  • Allosteric Inhibition: Exploring non-ATP competitive binding modes, as exemplified by some p38 inhibitors, offers new avenues for achieving selectivity and overcoming resistance.

By leveraging the foundational knowledge of pyrazole SAR and employing robust experimental methodologies, researchers can continue to unlock the full potential of this remarkable scaffold in the development of next-generation kinase inhibitors.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • ADP Glo Protocol. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. [Link]

  • HTRF® Kinase Assay Protocol. ResearchGate. [Link]

  • Potent and selective Aurora inhibitors identified by the expansion of a novel scaffold for protein kinase inhibition. Journal of Medicinal Chemistry. [Link]

  • Aurora B Inhibitors as Cancer Therapeutics. MDPI. [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PMC. [Link]

  • Research on Pyrazole Derivatives via Molecular Modeling to Create Robust Rearranged during Transfection Kinase Inhibitors. Hilaris Publisher. [Link]

  • PI 3-Kinase (Class I) HTRF Assay. [Link]

  • Phosphotyrosine HTRF Assay. [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. [Link]

  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Scilit. [Link]

  • Aurora kinase inhibitors: Progress towards the clinic. PMC. [Link]

  • Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. u:scholar. [Link]

  • Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. International Journal of Medical Pharmaceutical and Health Sciences. [Link]

  • Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. PMC. [Link]

  • Computer-aided design and synthesis of 3-carbonyl-5-phenyl-1H-pyrazole as highly selective and potent BRAFV600E and CRAF inhibitor. PMC. [Link]

  • Computer-aided design and synthesis of 3-carbonyl-5-phenyl-1H-pyrazole as highly selective and potent BRAFV600E and CRAF inhibitor. Taylor & Francis Online. [Link]

  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed. [Link]

  • In vitro kinase assay. protocols.io. [Link]

  • 3D-QSAR and Molecular Docking Studies on Fused Pyrazoles as p38α Mitogen-Activated Protein Kinase Inhibitors. MDPI. [Link]

  • Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3). Frontiers. [Link]

  • Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design. Journal of Medicinal Chemistry. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • (PDF) In vitro kinase assay v1. ResearchGate. [Link]

  • Aurora kinases inhibitors currently under clinical evaluation. ResearchGate. [Link]

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. [Link]

  • TABLE 1 IC 50 values for the p38 MAPK inhibitor PCG and the MKK 1... ResearchGate. [Link]

Sources

Validation

Cross-reactivity studies of pyrazole-based compounds

Title: Navigating Kinome Cross-Reactivity in Pyrazole-Based Kinase Inhibitors: A Comparative Guide Introduction As a Senior Application Scientist navigating the complexities of drug discovery, I frequently encounter a re...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Navigating Kinome Cross-Reactivity in Pyrazole-Based Kinase Inhibitors: A Comparative Guide

Introduction As a Senior Application Scientist navigating the complexities of drug discovery, I frequently encounter a recurring paradox in kinase inhibitor development: the very structural features that confer potent target inhibition are often the primary drivers of off-target toxicity. The pyrazole scaffold is a cornerstone in medicinal chemistry, with over 50 pyrazole-containing synthetic medicines currently on the market[1]. In kinase targeting, the pyrazole ring acts as a highly efficient aryl bioisostere. Its adjacent nitrogen atoms (N1 and N2) serve as ideal hydrogen bond donors and acceptors, perfectly mimicking the adenine ring of ATP to anchor the molecule within the highly conserved kinase hinge region[1].

However, this exceptional hinge-binding affinity is a double-edged sword. Because the ATP-binding pocket is structurally conserved across the ~518 human kinases, a bare or poorly optimized pyrazole core inevitably leads to promiscuous cross-reactivity. This guide objectively compares the cross-reactivity profiles of different pyrazole-based compounds, providing actionable insights and self-validating experimental protocols to help researchers engineer selectivity.

Mechanistic Basis of Pyrazole Cross-Reactivity The causality behind pyrazole cross-reactivity lies in the thermodynamics of the hinge interaction. When a pyrazole derivative relies solely on the N-H and N=C interactions with the backbone carbonyl and amide of the hinge region (e.g., Glu and Met residues), it lacks the spatial discrimination needed to differentiate between kinase families. Selectivity is only achieved when the scaffold is functionalized to exploit non-conserved regions, such as the phosphate-binding loop (P-loop) or the DFG-out allosteric pocket.

G P Pyrazole Scaffold H Hinge Region Binding (Conserved across Kinome) P->H N1/N2 H-Bonds S Side-Chain Optimization (Selectivity Filter) P->S O Off-Target Kinase Binding (Cross-Reactivity) H->O T Target Kinase Binding (Primary Efficacy) H->T S->O Steric Clash S->T Enhances

Mechanism of pyrazole-driven cross-reactivity and the role of side-chain selectivity filtering.

Comparative Analysis of Pyrazole Scaffolds

To illustrate how structural modifications dictate cross-reactivity, we compare three distinct pyrazole-based classes:

  • Pyrazolo[1,5-a]pyrimidines (e.g., Milciclib): These fused bicyclic structures are potent inhibitors of CDK2 and TRKA[2]. However, the rigid pyrazolo[1,5-a]pyrimidine core often struggles to achieve deep selectivity. For instance, Milciclib exhibits significant cross-reactivity across the broader Cyclin-Dependent Kinase (CDK) family[2]. The structural rigidity, while excellent for stabilizing the active conformation, limits the molecule's ability to avoid the highly conserved CDK ATP pockets.

  • Substituted Pyrazoles in Nek Kinases (e.g., UNC5500): In efforts to target the Nek family (e.g., Nek2), researchers utilized simple pyrazole substitutions. Compound UNC5500, which incorporates a pyrazole ring to explore a previously unmapped region of the active site, achieved high potency against Nek2 (IC50 < 15 nM)[3]. However, this addition resulted in massive cross-reactivity, inhibiting 36 different kinases by >90% at 1 µM[3]. This highlights the danger of utilizing the pyrazole moiety without sufficient steric constraints.

  • 4-(Pyrazol-4-yl)-phenyl Derivatives (e.g., ROCK-II Inhibitors): In stark contrast, highly selective Rho kinase (ROCK-II) inhibitors have been developed using a pyrazole-phenyl scaffold[4]. Compound 5 utilizes the pyrazole group strictly as the hinge-binding anchor (forming H-bonds with Glu-170 and Met-172), but relies on an extended side chain with specific H-bonding capabilities in the phosphate-binding region (interacting with Lys-121)[4]. This dual-anchor approach resulted in an off-target hit rate of only 1.4% (5 out of 352 kinases)[4].

Quantitative Data Comparison

Compound ScaffoldRepresentative CompoundPrimary Target(s)Primary Potency (IC50)Cross-Reactivity Profile (Off-Targets)Selectivity Strategy
Pyrazolo[1,5-a]pyrimidine MilciclibCDK2, TRKA~45 nMHigh: Broad cross-reactivity within the CDK family[2].Fused bicyclic core for rigid hinge binding.
Substituted Pyrazole UNC5500Nek2, PERK< 15 nMHigh: >90% inhibition of 36 distinct kinases at 1 µM[3].Pyrazole addition into unexplored active site.
Pyrazolyl-phenyl Compound 5ROCK-IISingle digit nMLow: 1.4% hit rate (inhibited only 5 of 352 kinases)[4].Extended H-bonding in the phosphate pocket.

Experimental Workflow: Self-Validating Kinome Cross-Reactivity Profiling

To objectively measure the cross-reactivity of novel pyrazole derivatives, a robust, self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is required. The following protocol embeds internal controls to ensure the causality of the observed inhibition is strictly compound-driven, not artifactual.

G S1 1. Compound Prep Serial Dilution (10µM to 1nM) S2 2. Assay Assembly Kinase + Tracer + Eu-Anti-Tag Ab S1->S2 S3 3. TR-FRET Readout Measure Emission at 615nm & 665nm S2->S3 S4 S4 S3->S4 S5 5. Selectivity Mapping Calculate S-Score & IC50 S4->S5

Step-by-step experimental workflow for self-validating TR-FRET kinome profiling.

Step-by-Step Methodology:

  • Compound Preparation & Matrix Assembly:

    • Prepare a 10-point, 3-fold serial dilution of the pyrazole compound in 100% DMSO, starting at a 1 mM top concentration.

    • Causality Check: Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced kinase denaturation, which could result in false-positive inhibition.

  • Tracer and Enzyme Incubation:

    • In a 384-well low-volume plate, dispense 5 µL of the target kinase (e.g., CDK2 or ROCK-II) tagged with GST or His.

    • Add 5 µL of a fluorescently labeled ATP-competitive tracer and the corresponding Europium-labeled anti-tag antibody.

    • Add 100 nL of the serially diluted compound.

  • Self-Validating Controls (Critical Step):

    • Positive Control: Include wells with 10 µM Staurosporine (a pan-kinase inhibitor) to define 100% inhibition.

    • Negative Control: Include wells with 1% DMSO vehicle to define 0% inhibition.

    • Assay Integrity: Calculate the Z'-factor. Proceed with data analysis only if Z' > 0.6, validating that the assay window is statistically robust and the signal-to-noise ratio is acceptable.

  • Equilibration and Readout:

    • Incubate the plate at room temperature for 1 hour to allow the pyrazole compound to reach binding equilibrium with the tracer.

    • Read the plate on a TR-FRET compatible microplate reader. Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Tracer).

  • Data Synthesis (S-Score Calculation):

    • Calculate the Selectivity Score (S-score), defined as the number of kinases inhibited by >50% at a specific concentration (e.g., 1 µM) divided by the total number of kinases tested. A lower S-score indicates a highly selective pyrazole scaffold.

Conclusion While the pyrazole core remains an indispensable tool for anchoring molecules into the kinase hinge region, its inherent promiscuity demands rigorous structural optimization. As demonstrated by ROCK-II inhibitors, coupling the pyrazole hinge-binder with highly specific phosphate-pocket interactions is a proven strategy to mitigate cross-reactivity and develop therapeutically viable candidates.

References

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. NIH.gov. Available at:

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available at:

  • In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the nek family of kinases. bioRxiv. Available at:

  • Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors. NIH.gov. Available at:

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.